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Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- Documentation Hub

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  • Product: Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-
  • CAS: 123-26-2

Core Science & Biosynthesis

Foundational

Computational Molecular Engineering of N,N'-Ethylenebis(12-hydroxystearamide) Supramolecular Architectures

[1][2] Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Rheologists, and Formulation Scientists Subject: Molecular Modeling of EBHSA Self-Assembly Mechanisms[1] Executive Summary N,N'-E...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Rheologists, and Formulation Scientists Subject: Molecular Modeling of EBHSA Self-Assembly Mechanisms[1]

Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of low molecular weight gelators (LMWGs) derived from 12-hydroxystearic acid.[2][1] Unlike simple fatty acid amides, EBHSA possesses a dual-interaction mechanism: the amide-amide hydrogen bonding characteristic of the ethylenebis(stearamide) (EBS) core, and the hydroxyl-hydroxyl secondary networking derived from the C12 chiral center.

This guide details a validated computational workflow to model EBHSA self-assembly. It moves beyond standard equilibration protocols, introducing an accelerated sampling methodology ("gauche-less" biasing) required to overcome the high entropic barriers of alkyl chain alignment in silico.

Part 1: Molecular Architecture & Force Field Parametrization[2]

The self-assembly of EBHSA is driven by a competition between the enthalpic gain of hydrogen bond formation and the entropic penalty of alkyl chain ordering. Standard force fields often fail to capture the specific directionality of the hydroxyl group without rigorous initial parametrization.

Electronic Structure Calculations (DFT)

Before initiating Molecular Dynamics (MD), you must establish the ground-state geometry of the monomer and the interaction energy of the dimer. The ethylene linker imposes a specific conformational constraint that dictates the "pitch" of the supramolecular stack.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311G(d,p). Note: The D3 dispersion correction with Becke-Johnson damping is critical for capturing the van der Waals interactions between the long alkyl tails.

  • Optimization:

    • Optimize the EBHSA monomer in vacuum.

    • Perform a relaxed potential energy surface (PES) scan around the C-N-C-C dihedrals of the ethylene linker to identify low-energy conformers.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. Do not use standard Mulliken charges, as they poorly represent the electrostatic potential surface required for H-bond directionality in MD.

Force Field Selection & Topology Generation

For organic gelators, the GAFF2 (General Amber Force Field 2) or OPLS-AA/M are the gold standards. GAFF2 is generally preferred for its accurate reproduction of small molecule crystal densities.

  • Toolchain: Antechamber (AmberTools)

    
     ACPYPE (for GROMACS conversion).[2]
    
  • Critical Check: Verify the Lennard-Jones parameters for the hydroxyl oxygen. Standard parameters sometimes underestimate the steric bulk of the C12-OH, leading to unphysical "clumping" rather than fibrillar stacking.

Part 2: Atomistic Simulation of Nucleation (The "Gauche-Less" Protocol)

A major bottleneck in simulating LMWGs is that the time required for random monomers to align into an ordered stack often exceeds microsecond scales. To circumvent this, we utilize a Biased-to-Unbiased workflow.

The "Gauche-Less" Acceleration Strategy

This technique involves temporarily modifying the force field to penalize gauche conformations in the alkyl chains, forcing them into an all-trans state.[3] This artificially lowers the entropic barrier for packing, allowing the amide and hydroxyl networks to find their minima rapidly.

Step-by-Step Workflow:

  • System Setup:

    • Randomly insert 50–100 EBHSA molecules into a cubic box of solvent (e.g., dodecane or octanol) to match the experimental wt% (typically 2–5%).

    • Solvate and minimize (Steepest Descent).

  • Phase A: Biased Aggregation (The "Seed"):

    • Modification: In the topology file, increase the torsional potential energy barrier for the alkyl chain dihedrals (C-C-C-C) to >10 kcal/mol for gauche angles.

    • Simulation: Run NPT dynamics for 50–100 ns at 300K.

    • Result: Molecules will rapidly extend and aggregate due to solvophobic effects, forming "proto-fibrils" without entropic tangling.[2][1]

  • Phase B: Relaxation (The "Reality Check"):

    • Modification: Restore the standard GAFF2 torsional potentials.

    • Simulation: Run NPT dynamics for 500 ns – 1

      
      s.
      
    • Observation: The aggregate will relax. Unstable packing modes will dissolve, while the thermodynamically stable H-bond networks (Amide and OH) will persist.

Visualization of the Workflow

The following diagram illustrates the logic flow from parameterization to analysis.

EBHSA_Workflow DFT DFT Optimization (B3LYP-D3/6-311G**) Param Topology Generation (GAFF2 + RESP Charges) DFT->Param Setup System Setup (Random Solvation) Param->Setup BiasedMD Phase A: Biased MD ('Gauche-less' Potential) Setup->BiasedMD High Entropy Barrier RelaxMD Phase B: Relaxation MD (Standard Potential) BiasedMD->RelaxMD Pre-assembled Proto-fibril Analysis Structural Analysis (RDF, H-Bonds, SASA) RelaxMD->Analysis Equilibrium Structure

Caption: Biased-to-Unbiased MD workflow for overcoming entropic barriers in gelator self-assembly.

Part 3: Mechanism Analysis & Data Interpretation[2]

Successful modeling of EBHSA must distinguish between the two competing hydrogen bond networks.

Quantitative Metrics

Summarize your simulation data using the following metrics to validate gelation.

MetricDefinitionTarget Value (Gel State)Interpretation
SAS (Solvent Accessible Surface)Area of gelator exposed to solvent (

)
Decrease > 60% vs MonomerIndicates clustering and exclusion of solvent from the core.[2][1]
HB-Life (Autocorrelation)

of H-bond existence
> 100 ps (Amide)> 50 ps (Hydroxyl)Amide bonds are structural "anchors"; Hydroxyl bonds are dynamic "cross-links".[2][1]
RDF (Radial Distribution)

peak intensity
Sharp peak at 1.8–2.0 Å (H...O)Confirming specific H-bond distances rather than non-specific aggregation.[2][1]
Gyration Tensor Principal moments of inertia

Indicates rod-like/fibrillar geometry (anisotropy).[2][1]
The "Ring-of-Rings" vs. "Ladder" Motif

Research into 12-HSA derivatives suggests two primary packing modes. You must analyze your trajectory to classify the structure:

  • The Ladder (Amide-Dominant): The ethylene linkers stack directly on top of each other. The amide protons donate to the carbonyls of the neighbor. This creates a 1D infinite ladder.

  • The Cooperative Twist (Hydroxyl-Dominant): The C12-hydroxyl groups form a secondary network.[2][1] Because C12 is chiral, this forces the ladder to twist.[4]

    • Analysis Command (GROMACS):gmx hbond with specific index groups for Amide-NH/CO and C12-OH/HO.[2][1]

Mechanism Diagram

The following diagram details the hierarchical assembly mechanism you should observe.

Assembly_Mechanism cluster_forces Dominant Forces Monomer EBHSA Monomer (Flexible, Solvated) Dimer Amide-Amide Dimerization (Enthalpic Driver) Monomer->Dimer fast (<10ns) Stack 1D Stacking (The 'Ladder') (Van der Waals Stabilization) Dimer->Stack slow (requires all-trans) F1 Amide H-Bonds (Primary Scaffold) Dimer->F1 Network Chiral Twisting & Branching (Hydroxyl-driven) Stack->Network Inter-fibril H-bonds F2 Alkyl VdW (Packing Density) Stack->F2 F3 C12-OH H-Bonds (Twist/Chirality) Network->F3

Caption: Hierarchical self-assembly mechanism of EBHSA: From amide dimerization to chiral fibril networking.

References

  • Molecular Simulations of 12-Hydroxystearic Acid and Its Derivatives. Source: Drexel University Theses.[2] Context: Foundational work on the "gauche-less" acceleration potential for 12-HSA derivatives.[2][1][4][5] URL:[Link][2]

  • Aggregation of 12-Hydroxystearic Acid and Its Lithium Salt in Hexane: Molecular Dynamics Simulations. Source: The Journal of Physical Chemistry B (2016). Context: Validates the "Ring-of-Rings" packing motif and force field parameters for hydroxystearic acids. URL:[Link][2]

  • Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels. Source: Soft Matter (RSC).[6] Context: Explains the role of the C12 chiral center in fiber twisting, a critical feature for EBHSA modeling. URL:[Link]

  • Self-assembly of 12-hydroxystearic acid molecular gels in mixed solvent systems. Source: Journal of Colloid and Interface Science. Context: Provides experimental solubility parameters and structural data for validation of simulation results. URL:[Link][2]

  • Computational prediction of the supramolecular self-assembling properties of organic molecules. Source: Royal Society of Chemistry (RSC) Advances.[7] Context: General protocols for amide-based supramolecular modeling and DFT/MD workflows. URL:[Link]

Sources

Exploratory

The Nucleating Architecture of Ethylene Bis Stearamide (EBS): A Mechanistic Technical Guide

Executive Summary This technical guide delineates the physicochemical mechanism of N,N'-ethylenebis(stearamide) (EBS) as a nucleating agent. While widely recognized as a processing lubricant in polymer engineering and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical mechanism of N,N'-ethylenebis(stearamide) (EBS) as a nucleating agent. While widely recognized as a processing lubricant in polymer engineering and pharmaceutical tableting, EBS possesses a distinct, often underutilized capacity to alter crystallization kinetics via heterogeneous nucleation . This document explores the thermodynamic drivers, molecular self-assembly, and kinetic pathways that allow EBS to lower the activation energy barrier (


) for crystal growth in semi-crystalline matrices (polymers and lipid-based drug delivery systems).

Molecular Architecture & Physicochemical Properties[1][2]

The efficacy of EBS as a nucleating agent is intrinsic to its amphiphilic molecular structure. It is not merely a passive filler; it is a self-assembling template.

  • Chemical Structure:

    
    
    
  • Key Functional Domains:

    • Bis-Amide Core: The central ethylene diamine bridge flanked by two amide groups provides sites for strong intermolecular hydrogen bonding . This facilitates the self-assembly of EBS molecules into high-aspect-ratio fibrils or platelets upon cooling.

    • Stearyl Tails (C18): The long alkyl chains provide compatibility with hydrophobic matrices (polyolefins, PLA, lipid excipients) while maintaining enough immiscibility to phase-separate and crystallize prior to the bulk matrix.

Thermal Characteristics[1][2][3][4][5][6][7][8][9]
  • Melting Point (

    
    ): 
    
    
    
    .
  • Significance: Because EBS has a higher

    
     than many target matrices (e.g., PCL, PHB, or lipid matrices in pharma), it crystallizes first during cooling. These pre-formed EBS crystals serve as the "heterogeneities" or seeds for the subsequent crystallization of the bulk material.
    

The Thermodynamic Mechanism of Nucleation

The action of EBS is best described by Classical Nucleation Theory (CNT) . In a pure system, homogeneous nucleation requires a high degree of supercooling to overcome the free energy barrier associated with forming a stable nucleus.

The Energy Barrier Reduction

EBS acts by replacing the high-energy polymer-melt interface with a lower-energy polymer-EBS interface.



Where:

  • 
     is the critical free energy for heterogeneous nucleation (with EBS).
    
  • 
     is the critical free energy for homogeneous nucleation (pure matrix).
    
  • 
     is the wetting function, dependent on the contact angle (
    
    
    
    ) between the polymer nucleus and the EBS surface.

Since


, the energy barrier is significantly lowered. EBS provides a surface where the "wetting" is favorable, allowing stable nuclei to form at higher temperatures (lower supercooling).
Visualization: Thermodynamic Pathway

The following diagram illustrates the reduction in activation energy provided by the EBS surface.

NucleationThermodynamics cluster_Homo Homogeneous Nucleation (No EBS) cluster_Hetero Heterogeneous Nucleation (With EBS) Melt Molten Matrix (High Entropy) Cooling Cooling Process (T < Tm) Melt->Cooling HomoBarrier High Energy Barrier (ΔG* High) Cooling->HomoBarrier Pure System EBS_Cryst EBS Crystallizes First (Forms Fibrillar Template) Cooling->EBS_Cryst EBS Added HighSupercool Requires Deep Supercooling HomoBarrier->HighSupercool SlowGrowth Slow Crystallization Large/Few Spherulites HighSupercool->SlowGrowth HeteroBarrier Low Energy Barrier (ΔG* Low) EBS_Cryst->HeteroBarrier Epitaxial Matching FastGrowth Rapid Crystallization Small/Many Spherulites HeteroBarrier->FastGrowth

Figure 1: Comparative thermodynamic pathways of homogeneous vs. EBS-mediated heterogeneous nucleation.

Kinetic Pathways & Epitaxial Growth

The mechanism is not just thermodynamic; it is structural. EBS operates via a self-assembly and templating mechanism :

  • Dissolution/Dispersion: At high processing temperatures (

    
    ), EBS is dissolved or finely dispersed in the melt.
    
  • Phase Separation: Upon cooling, EBS reaches its saturation limit and phase-separates.

  • Fibrillation: Driven by intermolecular hydrogen bonding between amide groups, EBS crystallizes into nano-fibrils or platelets.

  • Epitaxy (The "Shish-Kebab" Effect): The lattice spacing of the EBS crystal faces often matches the lattice parameters of the target polymer (e.g., PLA or PP). Polymer chains adsorb onto the EBS surface, aligning their backbones parallel to the EBS fibrils. This is known as transcrystallization .

Impact on Morphology[1][5]
  • Without EBS: Few nuclei form

    
     Large spherulites 
    
    
    
    Brittle material, lower optical clarity.
  • With EBS: High nucleation density

    
     Many small spherulites 
    
    
    
    Improved impact strength, higher transparency (in some matrices), and faster cycle times.

Experimental Validation Protocols

To validate EBS efficacy in your specific matrix, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Kinetics

Objective: Quantify the shift in Crystallization Temperature (


) and Crystallization Half-Time (

).

Equipment: Heat-Flux or Power-Compensation DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

Workflow:

  • Sample Prep: Mix Matrix + 1.0% EBS (wt/wt). Reference: Neat Matrix. Mass: 5–10 mg.

  • First Heating: Heat to

    
     (erase thermal history). Hold for 3 min.
    
  • Controlled Cooling (Critical Step): Cool at fixed rates (e.g.,

    
    ) to 
    
    
    
    .
    • Observation: Watch for the exothermic crystallization peak.[1][2]

    • Data Point: The peak temperature is

      
      . Higher 
      
      
      
      = More efficient nucleation.
  • Second Heating: Heat to

    
    .
    
    • Observation: Calculate Degree of Crystallinity (

      
      ) using the enthalpy of fusion (
      
      
      
      ).[3]

Data Interpretation Table:

ParameterNeat Matrix (Typical)Matrix + 1% EBS (Typical)Mechanistic Implication

(Onset)
Lower (e.g.,

)
Higher (e.g.,

)
EBS reduces supercooling requirement.

Width
BroadSharp/NarrowEBS synchronizes crystal growth (uniformity).

High (Slow)Low (Fast)Kinetic acceleration of chain folding.
Protocol B: Polarized Optical Microscopy (POM)

Objective: Visualize nucleation density and spherulite size reduction.

Workflow:

  • Hot Stage: Place sample between cover slips on a hot stage (e.g., Linkam).

  • Melt: Heat until birefringence disappears (isotropic melt).

  • Isothermal Hold: Rapidly cool to a temperature just below

    
     (e.g., 
    
    
    
    for PLA) and hold.
  • Capture: Record time-lapse images under cross-polarizers.

  • Validation: EBS samples should show a "shower" of birefringence (nuclei) appearing simultaneously, whereas neat samples will show isolated growing maltese crosses.

Applications: Material Science vs. Pharma

While the physics remains constant, the application goals differ between sectors.

In Polymer Engineering (PLA, PP, PVC)

EBS is primarily used to reduce cycle time in injection molding. By raising the


, the part solidifies faster in the mold. It also modifies the crystal phase (e.g., promoting the 

-form in PLA), which enhances heat deflection temperature (HDT).
In Pharmaceutical Development (Lipid Matrices)

In the context of Solid Lipid Nanoparticles (SLNs) or lipid-based tablets, EBS acts as a crystal modifier .

  • Drug Release: High crystallinity (promoted by EBS) can lead to "drug expulsion" during storage as the lipid matrix perfects its lattice. However, controlled nucleation ensures small, uniform lipid crystals, which can stabilize the drug in the grain boundaries.

  • Processing: In spray congealing or hot-melt extrusion, EBS ensures rapid solidification of the lipid matrix, preventing tackiness and agglomeration.

Visualizing the Experimental Workflow

ExperimentalProtocol cluster_Analysis Data Analysis Sample Sample Prep (Matrix + 1% EBS) History Erase Thermal History (Heat > Tm) Sample->History Cooling Controlled Cooling (DSC / Hot Stage) History->Cooling Melt State Tc Measure Tc (Exothermic Peak) Cooling->Tc DSC Signal Morph Observe Morphology (Spherulite Size) Cooling->Morph POM Image Validation Validation: Tc Increase & Size Reduction Tc->Validation Morph->Validation

Figure 2: Step-by-step experimental validation workflow for assessing nucleating efficiency.

References

  • Cai, Y., et al. (2013).[4] "Influence of Ethylene bis-Stearamide on Crystallization Behaviour of Poly(L-lactide)." Asian Journal of Chemistry.

    • Relevance: Demonstrates EBS accelerating PLA crystalliz
  • Nofal, M., et al. (2024). "Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions." Polymers (MDPI).

    • Relevance: Comparative study of EBS vs.
  • Ataman Chemicals. "Ethylene Bis Stearamide (EBS)

    • Relevance: Provides fundamental physicochemical properties (Melting point, solubility) and industrial application scope.[5]

  • Netzsch Thermal Analysis.

    • Relevance: Establishes the standard DSC protocols (Avrami analysis)

Sources

Foundational

Advanced Characterization and Applications of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA)

Topic: Physical Properties and Applications of N,N'-Ethylenebis(12-hydroxystearamide) Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Material Engineers[1] Executive Summary N,N'...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Applications of N,N'-Ethylenebis(12-hydroxystearamide) Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Material Engineers[1]

Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA), commonly referred to in industrial contexts as Paricin 285 or EBH , represents a distinct class of low-molecular-weight organogelators (LMWGs).[1] Unlike simple fatty acid amides, EBHSA possesses a "dual-functional" molecular architecture: a central diamide core flanked by two 12-hydroxystearic acid tails.[1] This unique structure allows for orthogonal hydrogen-bonding networks—amide-amide and hydroxyl-hydroxyl—enabling the formation of robust, thixotropic supramolecular assemblies in non-polar solvents.[1]

This guide dissects the physical chemistry of EBHSA, its self-assembly mechanisms, and its critical role in developing advanced pharmaceutical organogels and polymer composites.

Molecular Architecture & Solid-State Physics[1]

The efficacy of EBHSA as a rheological modifier stems directly from its ability to self-assemble into high-aspect-ratio fibers.

Structural Analysis[1]
  • Chemical Name: Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-[1][2][3][4]

  • CAS Number: 123-26-2[1][2][4][5]

  • Molecular Formula: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    [1][3][5]
    
  • Molecular Weight: 625.03 g/mol [1]

  • Key Functional Motifs:

    • Ethylenediamine Bridge: Provides a rigid spacer that facilitates parallel alignment of the fatty acid chains.

    • Amide Linkages (

      
      ):  Act as primary hydrogen bond donors/acceptors for intermolecular stacking.[1]
      
    • 12-Hydroxyl Groups (

      
      ):  Located on the fatty tail, these provide secondary lateral hydrogen bonding, critical for the formation of 3D networks rather than simple 2D sheets.
      
Visualization of Self-Assembly Logic

The following diagram illustrates the hierarchical self-assembly mechanism of EBHSA, transitioning from monomeric solution to a viscoelastic gel network.

EBHSA_Assembly Monomer Solvated Monomer (> Tm, Random Coil) Nucleation Nucleation Event (Cooling < Tgel) Monomer->Nucleation Supersaturation Dimer Supramolecular Dimer (Amide-Amide H-Bonds) Nucleation->Dimer Intermolecular H-Bonding Fiber 1D Nanofiber Growth (Anisotropic Stacking) Dimer->Fiber 1D Stacking (Van der Waals) Network 3D SAFN Formation (Fiber Entanglement) Fiber->Network Lateral OH..OH Interactions Gel Viscoelastic Organogel (Solvent Trapped) Network->Gel Immobilization

Figure 1: Hierarchical self-assembly pathway of EBHSA.[1] The transition from monomer to gel is driven by specific thermal triggers and solvent compatibility.

Physical & Thermodynamic Properties[1][2][6][7][8]

Precise characterization data is essential for formulation accuracy. The values below represent high-purity EBHSA grades.

Core Physical Data[1]
PropertyValue / RangeMethod / Note
Appearance White to off-white waxy powderVisual
Melting Point 140 – 145 °CDSC (Endothermic peak)
Density 0.94 – 0.97 g/cm³Helium Pycnometry @ 25°C
Flash Point ~280 °COpen Cup
Decomposition Temp > 260 °CTGA (Onset of degradation)
Acid Value < 10 mg KOH/gTitration
Amine Value < 5 mg KOH/gTitration
Solubility & Hansen Solubility Parameters (HSP)

EBHSA is insoluble in water and ethanol at room temperature. It functions best in non-polar to moderately polar organic solvents. The gelation ability is predicted by the distance in Hansen space (


) between the solvent and the gelator.

Estimated HSP Values (Based on 12-HSA analogs):

  • Dispersion (

    
    ):  ~16.6 MPa
    
    
    
    [1]
  • Polarity (

    
    ):  ~3.5 MPa
    
    
    
    [1]
  • Hydrogen Bonding (

    
    ):  ~7.5 MPa
    
    
    
    [1]

Formulation Insight: Solvents with a low hydrogen bonding parameter (


) typically favor the formation of clear, strong gels because they do not compete with the gelator's intermolecular H-bonds.

Rheology & Gelation Mechanism[1][9]

EBHSA acts as a thixotropic agent.[1] In a resting state, the 3D fibrous network creates a high yield stress, preventing flow (solid-like behavior,


). Under shear stress, the weak non-covalent H-bonds break, allowing the material to flow (liquid-like, 

). Upon removal of shear, the H-bonds reform, recovering the gel structure.
The "Dual-Lock" Mechanism

Unlike standard ethylene bis-stearamide (EBS), which relies solely on the central amide groups for stacking, EBHSA utilizes the 12-hydroxyl groups to form "cross-links" between parallel fibers.[1]

  • Primary Axis: Amide groups stack to form the backbone of the fiber.

  • Secondary Axis: Hydroxyl groups on the alkyl chains interact laterally, increasing the branching density of the network.

Result: EBHSA gels are typically more thermally stable and exhibit higher yield stress values than their non-hydroxylated counterparts.

Pharmaceutical Applications: Organogels

EBHSA is increasingly utilized in topical and transdermal drug delivery systems (TDDS) as a structuring agent for organogels (oleogels).

Key Advantages in Drug Delivery
  • Lipophilic Drug Solubilization: The oil phase (e.g., isopropyl myristate, mineral oil) solubilizes hydrophobic APIs (Active Pharmaceutical Ingredients) that are difficult to formulate in hydrogels.

  • Sustained Release: The tortuous path created by the fiber network slows the diffusion of the drug, providing a depot effect.

  • Skin Permeation: Many organogel solvents act as permeation enhancers, disrupting the stratum corneum lipids.

Formulation Compatibility
  • Compatible Oils: Mineral oil, Isopropyl Myristate (IPM), Medium Chain Triglycerides (MCT), Soybean oil.

  • Typical Concentration: 1% to 5% w/w is usually sufficient to form a rigid gel.

Experimental Protocols

Protocol A: Preparation of High-Fidelity EBHSA Organogel

Objective: Create a reproducible 2 wt% organogel in Isopropyl Myristate (IPM).

Materials:

  • EBHSA (Micronized powder)[1]

  • Isopropyl Myristate (USP Grade)[1]

  • Magnetic stirrer with temperature control[1]

Workflow:

  • Weighing: Weigh 0.4 g of EBHSA and 19.6 g of IPM into a glass scintillation vial.

  • Dissolution (The Sol Phase):

    • Heat the mixture to 100–110°C while stirring at 300 RPM.

    • Critical Step: Ensure the solution becomes completely clear and transparent. Any turbidity indicates incomplete dissolution of the crystal lattice.

  • Cooling (The Gelation Phase):

    • Remove from heat.[1][6]

    • Allow to cool to room temperature (25°C) under static conditions (do not stir).

    • Observation: The solution should turn opaque/translucent and immobilize at approximately

      
       (~50-60°C depending on solvent).
      
  • Maturation: Let the gel rest for 24 hours to allow the fiber network to reach thermodynamic equilibrium.

Protocol B: Characterization via DSC

Objective: Determine the Sol-Gel transition temperature (


) and Melting temperature (

).
  • Sample Prep: Load 5-10 mg of the matured organogel into an aluminum hermetic pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 160°C (First Heat).

    • Cool 10°C/min to 0°C (Cooling/Crystallization).

    • Ramp 10°C/min to 160°C (Second Heat).

  • Analysis:

    • 
       is identified as the peak endotherm on the second heating cycle.
      
    • Hysteresis between melting and crystallization peaks indicates the energy barrier for nucleation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [Link]

  • Teresa, M., et al. (2020). Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents.[1] Materials Science and Engineering: C. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP values).
  • ResearchGate (2023). Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Behavior and Solubility Profiling of N,N'-Ethylenebis(12-hydroxystearamide)

A Technical Guide for Formulation Scientists Executive Summary N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of bis-amide functional waxes. Unlike simple fatty amides, the presence of the 12-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Formulation Scientists

Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of bis-amide functional waxes. Unlike simple fatty amides, the presence of the 12-hydroxyl group on the stearic backbone introduces a secondary hydrogen-bonding network that significantly alters its solubility thermodynamics.

This guide addresses a common formulation paradox: EBHSA is virtually insoluble in all standard organic solvents at room temperature (25°C), yet it functions as a critical rheology modifier and lubricant. Successful incorporation requires a "Thermal Activation" strategy—dissolution at elevated temperatures followed by controlled cooling to induce supramolecular self-assembly (organogelation) or boundary lubrication layers.

Molecular Architecture & The Solubility Challenge

To understand the solubility profile of EBHSA, one must analyze its crystal lattice energy. The molecule consists of two 12-hydroxystearic acid chains linked by an ethylenediamine spacer.

  • Primary H-Bonding: The central amide groups (-CONH-) form strong intermolecular hydrogen bonds, creating a high-melting-point lattice (~140–145°C).

  • Secondary H-Bonding: The hydroxyl groups (-OH) on the fatty chains act as secondary donor/acceptor sites. This "cross-linking" effect makes the crystal lattice significantly more robust against solvent penetration than standard Ethylene Bis Stearamide (EBS).

Implication for Researchers: Standard "shake-flask" solubility methods at room temperature will yield negligible results (<0.1%). EBHSA behaves as a Low Molecular Weight Organogelator (LMOG) .[1] It does not dissolve; it transitions between a crystalline solid, a sol (hot solution), and a fibrillar gel.

Solvent Compatibility Matrix

The following data summarizes the behavior of EBHSA across critical solvent classes. Note the stark contrast between ambient and elevated temperatures.

Table 1: Solubility Profile of EBHSA in Key Organic Solvents

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ Elevated T (>80°C)Phase Behavior on Cooling
Polar Protic Ethanol / IsopropanolInsoluble (< 0.01%)~1.2% (12.1 g/L) @ 78°C Precipitates as fine powder (Cloudy suspension)
Aromatic Toluene / XyleneInsolubleSoluble (> 5%)Strong Organogel (Translucent to Opaque)
Chlorinated Chloroform / DCMSwells / TraceSolubleWeak Gel / Paste
Polar Aprotic DMF / DMSOInsolubleSolublePrecipitate or Weak Gel
Aliphatic Mineral Oil / IsododecaneInsolubleSoluble (> 100°C)Thixotropic Gel / Grease
Aqueous WaterInsoluble (0.01 mg/L)InsolubleNon-wetting suspension

Critical Insight: The "Activation Temperature" for EBHSA in most non-polar solvents is typically 100°C–110°C . Below this threshold, the solvent cannot overcome the lattice energy.

Mechanistic Pathway: The Sol-Gel Transition

The utility of EBHSA in drug delivery (oleogels) and industrial formulations relies on the Sol-Gel Transition . This is not simple precipitation; it is a self-assembly process.

  • Dissolution: At

    
     (or 
    
    
    
    ), the solvent disrupts the intermolecular H-bonds. The EBHSA molecules exist as free monomers or small aggregates in the solvent.
  • Nucleation: As temperature drops (

    
    ), the amide and hydroxyl groups re-engage.
    
  • Fibrillar Growth: Instead of forming blocky crystals, EBHSA stacks into long, anisotropic fibers (1D growth).

  • Entrapment: These fibers intertwine to form a 3D network (Safin: Self-Assembled Fibrillar Network) that immobilizes the solvent via capillary forces, creating a solid-like gel.

Visualization: Sol-Gel Mechanism

EBHSA_Mechanism cluster_0 Phase 1: Ambient State cluster_1 Phase 2: Thermal Activation cluster_2 Phase 3: Self-Assembly Solid Crystalline Solid (Strong H-Bond Lattice) Heating Heat > 100°C (Solvent Penetration) Solid->Heating Sol Isotropic Sol (Disordered Monomers) Heating->Sol Cooling Cooling (Supersaturation) Sol->Cooling Stacking 1D Stacking (Amide/OH H-Bonding) Cooling->Stacking Network 3D Fibrillar Network (Solvent Entrapment) Stacking->Network Network->Solid Shear/Collapse

Figure 1: The thermodynamic cycle of EBHSA organogelation. Note that high shear can collapse the network back to a non-functional solid state.

Experimental Protocol: Determination of "Clear Point"

Since EBHSA does not dissolve at room temperature, standard solubility testing (adding solute until saturation) is invalid. Instead, use the Clear Point Method to determine the minimum temperature required for dissolution at a fixed concentration.

Protocol Steps:
  • Preparation: Weigh 1.0g of EBHSA into a pressure-rated glass vial.

  • Solvent Addition: Add 100mL of the target solvent (1% w/v concentration).

  • Thermal Ramp: Place in an oil bath. Heat at a rate of 2°C/min with magnetic stirring.

  • Observation: Monitor for the "Clear Point"—the temperature at which the cloudy suspension becomes transparent.

  • Hysteresis Check: Remove heat and monitor the "Cloud Point" (temperature where turbidity returns). The gap between Clear Point and Cloud Point indicates the stability of the supercooled state.

Visualization: Solubility Testing Workflow

Solubility_Protocol Start Weigh EBHSA Sample (1% w/v target) Solvent Add Solvent (e.g., Xylene, Ethanol) Start->Solvent Stir Magnetic Stirring (Suspension) Solvent->Stir Heat Ramp Heat (2°C/min) Stir->Heat Check Visual Check: Is Solution Clear? Heat->Check Check->Heat No (Turbid) Record Record Clear Point (T_sol) Check->Record Yes (Transparent) Cool Cool to Ambient Record->Cool Analyze Analyze Phase: Gel vs. Precipitate Cool->Analyze

Figure 2: Standardized workflow for determining the thermal solubility profile (Clear Point) of EBHSA.

Pharmaceutical & Industrial Applications[2][3][4]
A. Drug Delivery (Oleogels)

EBHSA is increasingly utilized to structure liquid oils (e.g., soybean oil, Miglyol) into semi-solid oleogels .

  • Benefit: Allows the topical or oral delivery of lipophilic drugs without using traditional high-melting fats (which can be waxy/gritty).

  • Mechanism: The EBHSA network traps the liquid oil, protecting the drug from oxidation and controlling release rates via erosion of the gel matrix.

B. Tablet Lubrication

In solid oral dosage forms, EBHSA acts as a high-efficiency lubricant.

  • Advantage: Unlike Magnesium Stearate, EBHSA is less sensitive to "over-blending" (which usually reduces tablet hardness).

  • Mode of Action: It smears under the high pressure of the tablet press, forming a boundary layer that prevents sticking to tooling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [Link]

  • Toro-Vazquez, J. F., et al. (2010).Organogel formation by 12-hydroxystearic acid and its derivatives.
  • IMS Company (2015). Safety Data Sheet: Acrawax C Powder.[2] (Provides specific ethanol solubility data: 12.1 g/L at 78°C).[2][3] Retrieved from [Link]

Sources

Foundational

Crystal Engineering of N,N'-Ethylenebis(12-hydroxystearamide): Supramolecular Architecture &amp; Rheological Implications

[1] Part 1: Executive Summary N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of Low Molecular Weight Organogelators (LMOGs) .[1] Unlike its non-hydroxylated analog (Ethylene bis-stearamide, EB...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of Low Molecular Weight Organogelators (LMOGs) .[1] Unlike its non-hydroxylated analog (Ethylene bis-stearamide, EBS), the presence of the hydroxyl group at the C-12 position introduces a secondary hydrogen-bonding motif that fundamentally alters its crystallization kinetics and supramolecular assembly.[1]

This guide dissects the crystal physics of EBHSA, moving beyond simple chemical identity to explore how its hierarchical self-assembly creates thixotropic networks critical for controlled drug delivery, organogels, and rheology modification.[1] We will examine the transition from molecular chirality to macroscopic gelation, providing actionable protocols for characterization.

Part 2: Molecular Architecture & Crystallographic Theory

Chemical Topology

EBHSA is a


-symmetric bis-amide.[1][2] Its structure consists of a central ethylenediamine spacer linking two stearic acid chains, each modified with a hydroxyl group at the 12th carbon.
  • Core Linker: Ethylenediamine (flexible, allows conformational adaptation).

  • Primary H-Bonding Domain: Amide groups (-CONH-).[1] These form strong, directional intermolecular bonds.

  • Secondary H-Bonding Domain: 12-Hydroxyl groups (-OH).[1] These act as "lateral stickers," reinforcing the assembly and promoting the formation of high-aspect-ratio fibers rather than platelets.[1]

  • Chirality: The 12-hydroxy center introduces chirality (typically R-configuration in natural castor oil derivatives), which dictates the "twist" of the resulting supramolecular fibers.[1]

Hierarchical Self-Assembly Mechanism

EBHSA does not crystallize into simple isotropic blocks; it self-assembles via a cascade of non-covalent interactions.[1]

  • 1D Stacking (The Ribbon): Amide groups of adjacent molecules form intermolecular hydrogen bonds, creating a "ribbon-like" backbone.[1]

  • 2D Lamellae: The long alkyl chains pack laterally via Van der Waals forces. The 12-OH groups form secondary H-bonds, stabilizing these sheets.[1]

  • 3D Fibrillar Network (SAFIN): These lamellae roll or stack into nanofibers (Self-Assembled Fibrillar Networks).[1] The chiral twist at C-12 often induces a helical morphology to these fibers.[1]

  • Macroscopic Gel: The fibers entangle, trapping solvent molecules via capillary forces and surface tension, resulting in a semi-solid organogel.

Crystallographic Signature (Powder Diffraction)

While single-crystal data is rare due to the waxy, flexible nature of the alkyl chains, the Powder X-Ray Diffraction (PXRD) signature is distinct and diagnostic.

Diffraction Region2

(Cu K

)
d-spacing (

)
Structural Origin
Low Angle (Small Angle)


Long Spacing: Corresponds to the lamellar thickness (length of the extended dimer).[1]
Wide Angle (Short Spacing)


Sub-cell Packing: Lateral packing of the alkyl chains (typically triclinic or monoclinic sub-cell).[1]

Technical Insight: A sharp peak at


 and 

indicates a highly ordered orthorhombic or monoclinic perpendicular sub-cell packing, common in stable fatty acid amides. Broadening of these peaks indicates a transition to a hexagonal (rotator) phase, often seen just before melting or in the gel state.

Part 3: Visualization of Assembly & Workflow

Diagram: Supramolecular Assembly Cascade

This diagram illustrates the logical flow from single molecule to macroscopic gel.

EBHSA_Assembly Mol EBHSA Molecule (C2 Symmetric) HBond H-Bonding (Amide + 12-OH) Mol->HBond Initiation Ribbon 1D Supramolecular Ribbon HBond->Ribbon Directional Assembly Fibril Helical Nanofiber (SAFIN) Ribbon->Fibril Lateral Packing & Chiral Twist Network 3D Entangled Network (Gel) Fibril->Network Entanglement Solvent Solvent Trapping (Capillary Force) Network->Solvent Immobilization

Caption: The hierarchical transition from molecular EBHSA to a functional organogel network.

Diagram: Characterization Workflow

A decision tree for validating the structure and gelation efficiency.

Char_Workflow cluster_Solid Solid State Analysis cluster_Gel Rheological/Morphological Start EBHSA Sample / Gel XRD PXRD Analysis (Check Long/Short Spacing) Start->XRD DSC DSC Thermal Cycle (Tm ~140°C) Start->DSC SEM SEM / AFM (Visualize Fibrils) XRD->SEM Confirm Crystallinity Rheo Rheology (Thixotropy Loop) DSC->Rheo Define Sol-Gel Transition Result Validated Structure-Property Relationship SEM->Result Rheo->Result

Caption: Integrated workflow for characterizing EBHSA crystalline and rheological properties.

Part 4: Experimental Protocols

Protocol: Powder X-Ray Diffraction (PXRD)

Objective: Determine the lamellar spacing and sub-cell packing of the EBHSA network.

  • Sample Preparation:

    • Bulk Powder: Grind gently to minimize preferred orientation.[1]

    • Xerogel (Dried Gel): If analyzing a gel, dry the solvent under vacuum to obtain the "xerogel" network. This preserves the fibrillar structure.

  • Instrument Settings:

    • Radiation: Cu K

      
       (
      
      
      
      ).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range:

      
       to 
      
      
      
      . (Crucial to start at
      
      
      to catch the long-spacing peak).
    • Step Size:

      
       / second.
      
  • Data Analysis:

    • Identify the lowest angle peak (

      
      ). Calculate 
      
      
      
      using Bragg's Law (
      
      
      ). This is your lamellar period .
    • Identify peaks in the

      
       range.[1] These correspond to the lateral chain packing .
      
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Quantify the Sol-Gel transition energy and hysteresis.[1]

  • Sample Loading: Weigh 3–5 mg of EBHSA organogel into a hermetically sealed aluminum pan.

  • Thermal Cycle:

    • Heat: 25°C

      
       160°C at 10°C/min (Erases thermal history).
      
    • Cool: 160°C

      
       25°C at 5°C/min (Induces self-assembly).
      
    • Re-Heat: 25°C

      
       160°C at 10°C/min.
      
  • Interpretation:

    • 
       (Melting of Gel):  Endothermic peak upon heating (typically 80–110°C depending on solvent).
      
    • 
       (Formation):  Exothermic peak upon cooling.
      
    • Hysteresis: The difference (

      
      ) indicates the nucleation barrier.[1] A larger hysteresis suggests a metastable "supercooled" state, desirable for thixotropy.
      

Part 5: Applications in Drug Development

The unique crystal structure of EBHSA translates directly to pharmaceutical utility:

  • Injectable Organogels: The thixotropic nature (shear-thinning) allows the formulation to be injected as a liquid, which then "re-heals" into a solid gel depot in situ due to the rapid reformation of the H-bond network.[1]

  • Sustained Release: The hydrophobic fibrillar network traps lipophilic drugs (e.g., steroids, hormones), slowing their diffusion.

  • Nucleating Agent: In polymer processing (e.g., PLA, PBA), EBHSA crystals act as heterogeneous nucleation sites, increasing the crystallization rate of the biodegradable polymer matrix.[3]

References

  • ChemicalBook. (2025).[4] Ethylenebis-12-hydroxystearamide Properties and Suppliers.[1][4][5] [1][4]

  • National Institutes of Health (PubChem). (2025).[1] N,N'-Ethylenebis(12-hydroxystearamide) Compound Summary. [1]

  • Kirilov, P., et al. (2020). Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents.[1] Materials Science and Engineering: C. [1]

  • BenchChem. (2025). A Comparative Analysis of 12-Hydroxystearic Acid Derivatives in Organogel Formation.

  • ResearchGate. (2022). Polymorphism and properties of biodegradable poly(1,4-butylene adipate) tailored using an aliphatic diamide derivative.[1][3]

Sources

Exploratory

Advanced Technical Guide: Self-Assembly and Gelation Mechanism of EBS Derivatives

This guide provides an in-depth technical analysis of the self-assembly and gelation mechanisms of N,N′-ethylenebis(stearamide) (EBS) and its supramolecular derivatives. It is designed for researchers in soft matter phys...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the self-assembly and gelation mechanisms of N,N′-ethylenebis(stearamide) (EBS) and its supramolecular derivatives. It is designed for researchers in soft matter physics, materials science, and pharmaceutical formulation.

Executive Summary

Ethylene bis-stearamide (EBS) represents a canonical class of low-molecular-weight organogelators (LMWGs). Unlike polymeric hydrogels that rely on covalent crosslinking, EBS and its derivatives form viscoelastic networks through supramolecular self-assembly driven by non-covalent interactions. This guide dissects the thermodynamic and kinetic drivers of this transition, detailing how the bis-amide motif directs the formation of high-aspect-ratio fibrils that immobilize organic solvents. We further explore the synthesis and characterization of EBS derivatives to tune these properties for controlled drug delivery systems.

Molecular Architecture & Gelation Mechanism[1][2]

The Bis-Amide Pharmacophore

The gelation capability of EBS stems from its specific molecular symmetry. The structure consists of two stearyl (


) tails linked by a short ethylene diamine spacer.[1]
  • Core Motif: The central diamide functionality (

    
    ) acts as the primary driver for self-assembly.
    
  • Flanking Tails: The long alkyl chains provide solvophobicity and Van der Waals packing, stabilizing the aggregates against dissolution.

Mechanism of Self-Assembly

The transition from a sol (liquid solution) to a gel occurs via a nucleation-elongation mechanism.

  • Unimer State: At high temperatures (

    
    ), EBS exists as solvated monomers.
    
  • Nucleation: Upon cooling, the solvophobicity of the stearyl chains increases. Simultaneously, the amide groups seek to minimize free energy by forming intermolecular Hydrogen Bonds (H-bonds).

  • 1D Stacking: The molecules stack in a specific conformation where the amide protons of one molecule H-bond with the carbonyl oxygens of the adjacent molecule. This directional bonding creates a "supramolecular polymer" or fibril.

  • 3D Network Formation: These fibrils grow axially. Due to stochastic branching or physical entanglement (crystallographic mismatch branching), a 3D Sample-Spanning Network (SSN) is formed. This network traps the solvent via capillary forces and surface tension.

Visualization of Signaling/Assembly Pathway

The following diagram illustrates the hierarchical assembly from molecular interaction to macroscopic gelation.

EBS_Assembly_Mechanism Monomer Solvated EBS Monomer (High T) Nucleation Nucleation Event (Supersaturation) Monomer->Nucleation Cooling / Anti-solvent HBonding Intermolecular H-Bonding (Amide-Amide) Nucleation->HBonding Thermodynamic Driver Stacking 1D Fibrillar Growth (Van der Waals Packing) HBonding->Stacking Directional Assembly Network 3D Fiber Network (Physical Entanglement) Stacking->Network Branching/Entanglement Gel Macroscopic Organogel (Solvent Immobilization) Network->Gel Capillary Forces Gel->Monomer Heating (T > Tgel)

Figure 1: Hierarchical self-assembly pathway of EBS derivatives from solvated monomers to macroscopic organogel.

Experimental Protocols

Synthesis of EBS Derivatives

To tune the melting point and gelation strength, researchers often modify the alkyl chain length (e.g., lauryl vs. stearyl) or the spacer. The following protocol describes the synthesis of a generic N,N'-ethylenebis(alkanamide).

Reagents: Ethylenediamine (Spacer), Fatty Acid Chloride (Tail), Triethylamine (Base), Chloroform (Solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of ethylenediamine and 22 mmol of Triethylamine (TEA) in 50 mL of dry Chloroform at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 20 mmol of the fatty acid chloride (e.g., Stearoyl chloride for EBS) dissolved in 20 mL Chloroform over 30 minutes. Rationale: Slow addition prevents localized overheating and oligomerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the precipitate. Wash sequentially with dilute HCl (to remove unreacted amine/TEA), saturated

    
     (to remove acid), and water.
    
  • Purification: Recrystallize from ethanol or acetone.

  • Validation: Confirm structure via FTIR (Amide I/II bands at ~1640/1550

    
    ) and 
    
    
    
    -NMR.
Gelation Test (Tube Inversion Method)

This is the standard binary pass/fail test to determine the Critical Gel Concentration (CGC).

  • Weighing: Place X mg of EBS derivative into a screw-cap vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., toluene, soybean oil, DMSO).

  • Dissolution: Heat the vial in a silicone oil bath until the solid completely dissolves (Sol state). Note: Ensure the vial is sealed to prevent solvent evaporation.

  • Gelation: Remove from heat and allow to cool to room temperature (

    
    ) undisturbed.
    
  • Inversion: After 1 hour, invert the vial.

    • Stable Gel (G): No flow is observed.

    • Partial Gel (P): Viscous flow or precipitate.

    • Solution (S): Clear liquid.

Experimental Workflow Diagram

Experimental_Workflow Start Start: EBS Derivative Solvent Add Solvent (Target Concentration) Start->Solvent Heat Heat to T > T_dissolution (Clear Solution) Solvent->Heat Cool Cool to 25°C (Static Conditions) Heat->Cool Observe Visual Observation Cool->Observe Inversion Tube Inversion Test Observe->Inversion Result_Gel Stable Gel (Proceed to Rheology) Inversion->Result_Gel No Flow Result_Ppt Precipitate/Sol (Adjust Conc./Solvent) Inversion->Result_Ppt Flow/Crystals

Figure 2: Decision tree and workflow for determining gelation capability and critical gel concentration (CGC).

Characterization & Data Interpretation

To validate the mechanism and suitability for drug delivery, the following quantitative metrics are essential.

Quantitative Data Summary

The table below summarizes typical physicochemical properties of EBS organogels in pharmaceutical oils (e.g., Isopropyl Myristate).

ParameterTypical ValueMethod of DeterminationSignificance
CGC 1.0 - 5.0 wt%Tube InversionLower CGC indicates higher efficiency.

40 - 80°CDSC / Dropping BallDetermines storage stability and body-temp transition.
Enthalpy (

)
30 - 60 kJ/molDSCEnergy of the H-bond network disruption.
Storage Modulus (

)

-

Pa
RheologyIndicates mechanical stiffness/rigidity.
Fiber Diameter 50 - 200 nmSEM / AFMDefines the mesh size for drug diffusion.
Key Characterization Techniques
  • Rheology: Perform an oscillatory frequency sweep. A true gel exhibits a Storage Modulus (

    
    ) greater than the Loss Modulus (
    
    
    
    ) over the entire frequency range (
    
    
    ), independent of frequency.
  • FTIR Spectroscopy: Monitor the shift in the Amide I (

    
     stretch) and Amide II (
    
    
    
    bend) peaks. A shift to lower wavenumbers (e.g.,
    
    
    ) upon cooling confirms the formation of H-bonds.
  • X-Ray Diffraction (XRD): Small-angle peaks indicate the lamellar spacing (length of the molecule), while wide-angle peaks indicate the packing of the alkyl chains (often hexagonal or orthorhombic sub-cells).

Applications in Drug Development

EBS derivatives are increasingly utilized in topical and transdermal drug delivery .

  • Lipophilic Drug Reservoir: The hydrophobic alkyl core of the fibers can solubilize lipophilic drugs (e.g., NSAIDs, steroids) that are otherwise difficult to formulate.

  • Sustained Release: The drug must diffuse through the tortuous path of the 3D fiber network. The release rate is governed by the Higuchi equation, tunable by altering the fiber density (concentration of EBS).

  • Thermo-reversibility: The gel can be applied as a solid patch or a shear-thinning ointment that reforms its structure after application to the skin.

References

  • Supramolecular Arrangement and Rheological Properties of Bisamide Gels. Langmuir, 2023. Link

  • Ethylene bis-stearamide (EBS): Structure, Properties and Applications. Wikipedia/Chemical Data. Link[1]

  • Organogels in Drug Delivery: A Review. Expert Opinion on Drug Delivery, 2005.[2] Link

  • Self-Assembly Mechanism of Amide-Based Organogelators. Soft Matter, 2015. Link

  • Technical Considerations of Organogels in Topical Systems. National Institutes of Health (NIH). Link

Sources

Foundational

An In-depth Technical Guide to the Neurotoxin 1-Methyl-4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP) for Advanced Research

A Note on Chemical Identification: This guide focuses on the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound of significant interest in neurodegenerative disease research, particularly P...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound of significant interest in neurodegenerative disease research, particularly Parkinson's disease. The user query specified CAS number 123-26-2; however, this identifier corresponds to Ethylenebis-12-hydroxystearamide, a waxy solid used as a lubricant and anti-static agent with a distinct and less hazardous toxicological profile.[1][2][3][4][5][][7][8] The detailed requirements of the prompt for a technical guide aimed at researchers, including discussions of neurotoxic mechanisms and complex safety protocols, strongly indicate that the intended subject was the widely studied neurotoxin MPTP (CAS No. 28289-54-5).[9] This guide has been developed to meet that inferred need.

Introduction: The Serendipitous Discovery and Scientific Impact of MPTP

The story of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pivotal chapter in the history of neuroscience. Its neurotoxic properties were tragically discovered in the late 1970s and early 1980s when a group of young intravenous drug users in California developed sudden, severe, and irreversible symptoms of Parkinson's disease.[10] The cause was traced to a contaminated batch of a synthetic opioid, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), where MPTP was present as an impurity.[10] This unfortunate incident unveiled a chemical that could selectively destroy dopaminergic neurons in the substantia nigra pars compacta, the same population of neurons lost in idiopathic Parkinson's disease.[9][11][12] This discovery provided researchers with an invaluable tool: a robust and reproducible animal model to study the pathogenesis of Parkinson's disease, explore neuroprotective strategies, and test novel therapeutic interventions.[13][14][15][16]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with MPTP. It details the compound's mechanism of action, provides rigorous safety and handling protocols, and outlines its application in creating preclinical models of Parkinsonism.

Physicochemical Properties and Data

MPTP is a lipophilic organic compound, a property that allows it to readily cross the blood-brain barrier.[9][13][17] While its hydrochloride salt is more commonly used in research to improve solubility and stability, understanding the properties of the free base is crucial for appreciating its potential hazards, such as volatility.[18][19][20]

PropertyValueSource
IUPAC Name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine[9]
CAS Number 28289-54-5 (free base); 23007-85-4 (HCl salt)[9][21]
Molecular Formula C₁₂H₁₅N[9]
Molar Mass 173.259 g·mol⁻¹[9]
Melting Point 40 °C (104 °F)[9]
Boiling Point 128-132 °C at 12 Torr[9]
Solubility in Water Slightly soluble[9]
Appearance Colorless crystalline solid (free base)[19]

The Molecular Mechanism of MPTP-Induced Neurotoxicity

The toxicity of MPTP is not inherent to the molecule itself but is a result of its metabolic activation within the brain.[9][13] This multi-step process explains its remarkable specificity for dopaminergic neurons. The causality behind this selective neurotoxicity is a cascade of biochemical events that transform a relatively inert precursor into a potent mitochondrial toxin.

Step 1: Bioactivation in Glial Cells Once MPTP crosses the blood-brain barrier, it is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located in glial cells, specifically astrocytes.[9][22][23] This two-step oxidation process converts MPTP first to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) and then to the active neurotoxin, the 1-methyl-4-phenylpyridinium ion (MPP⁺).[17][22]

Step 2: Selective Uptake into Dopaminergic Neurons The positively charged MPP⁺ is then released into the extracellular space.[23] Its structural similarity to dopamine allows it to be recognized and actively transported into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[11][13][23] This transport mechanism is the critical step conferring selectivity; neurons lacking DAT are largely spared from MPP⁺'s toxic effects.

Step 3: Mitochondrial Accumulation and Inhibition of Complex I Inside the dopaminergic neuron, MPP⁺ is actively sequestered into the mitochondria, driven by the large mitochondrial membrane potential.[13][22] Within the mitochondria, MPP⁺ exerts its primary toxic effect by potently inhibiting Complex I (NADH dehydrogenase) of the electron transport chain.[9][17][22]

Step 4: Cellular Demise The inhibition of Complex I leads to a catastrophic failure of cellular energy metabolism, ATP depletion, and the generation of reactive oxygen species (ROS), inducing severe oxidative stress.[9][14][23][24] This cascade of events triggers apoptotic pathways, ultimately leading to the death of the dopaminergic neuron.[14][24]

MPTP_Pathway cluster_BloodBrainBarrier Brain Interstitium cluster_DopaminergicNeuron Dopaminergic Neuron MPTP MPTP (Lipophilic) GlialCell Glial Cell (Astrocyte) MPTP->GlialCell MPP_extra MPP⁺ GlialCell->MPP_extra Metabolism by MAO-B DAT Dopamine Transporter (DAT) MPP_extra->DAT Selective Uptake MPP_intra MPP⁺ DAT->MPP_intra Mitochondrion Mitochondrion MPP_intra->Mitochondrion Active Sequestration ComplexI Complex I Inhibition Mitochondrion->ComplexI Targets ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ↑ Reactive Oxygen Species ComplexI->ROS Apoptosis Cell Death (Apoptosis) ATP_depletion->Apoptosis ROS->Apoptosis Blood Bloodstream Blood->MPTP Crosses BBB

Caption: The metabolic activation and neurotoxic pathway of MPTP.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Experimental Protocol: Induction of Parkinsonism in a Murine Model

The MPTP model is a cornerstone of preclinical Parkinson's disease research. The choice of protocol is critical, as it determines the severity and timeline of neurodegeneration. Acute, sub-acute, and chronic dosing regimens exist, with chronic models more closely mimicking the progressive nature of the human disease.[15][16]

Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum for the evaluation of neuroprotective agents.

Methodology: Sub-acute Dosing Regimen

This protocol is chosen for its balance of inducing robust dopaminergic lesioning while minimizing acute toxicity and mortality, providing a reliable system for therapeutic screening.

  • Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP-induced neurotoxicity.

  • MPTP Preparation (Self-Validating System):

    • Causality: MPTP free base is volatile and poses an inhalation risk.[18][19] Therefore, MPTP hydrochloride (MPTP-HCl), a non-volatile salt, is exclusively used.[19][20]

    • Protocol: All handling of solid MPTP-HCl and preparation of solutions must occur within a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[18][25]

    • A stock solution is prepared by dissolving MPTP-HCl in sterile, 0.9% saline to the desired concentration. The solution should be freshly prepared before each set of injections to ensure potency and prevent degradation.

  • Dosing and Administration:

    • Causality: Systemic administration via intraperitoneal (i.p.) injection allows for widespread distribution and reliable crossing of the blood-brain barrier. The dosage is calculated based on the animal's body weight to ensure consistency.

    • Protocol: Administer MPTP-HCl at a dose of 20 mg/kg (i.p.) twice daily with a 3-hour interval for two consecutive days.[26] Use needle-locking syringes to prevent accidental needlestick injuries.

  • Post-Injection Monitoring and Housing:

    • Causality: MPTP and its metabolites are excreted in urine and feces for several days post-injection, posing a contamination risk.[20] A quarantine period is mandatory.

    • Protocol: House animals in a designated, clearly labeled, and restricted-access area for at least 72-96 hours post-injection.[20][25] Use disposable caging if possible.[25] Bedding changes should not occur during this period to minimize aerosolization of contaminated waste.[25]

  • Endpoint Analysis:

    • Causality: The neurotoxic effects manifest over time. Analysis is typically performed 7 to 21 days after the final injection to allow for the full development of the lesion.

    • Protocol: Brains are harvested for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss) and biochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum).[15] Behavioral tests (e.g., rotarod, pole test) can be conducted to assess motor deficits.[15]

MPTP_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Procedure cluster_Analysis Analysis Prep_MPTP Prepare MPTP-HCl in Saline (in Fume Hood) Dose_Calc Calculate Dose (20 mg/kg) Prep_MPTP->Dose_Calc Weigh Weigh Animals Weigh->Dose_Calc Inject Administer IP Injection (2x/day for 2 days) Dose_Calc->Inject Quarantine Quarantine Animals (72-96 hours) Inject->Quarantine Wait Wait for Lesion Development (7-21 days) Quarantine->Wait Behavior Behavioral Testing Wait->Behavior Harvest Harvest Brain Tissue Behavior->Harvest IHC Immunohistochemistry Harvest->IHC HPLC Biochemical Analysis Harvest->HPLC

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Analytical Methods for Quantification

Accurate quantification of MPTP and its metabolite MPP⁺ in biological matrices is essential for pharmacokinetic and mechanistic studies. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the gold standard method.

  • Sample Preparation: Microwave-assisted solvent extraction (MASE) can be employed to efficiently extract the analytes from brain tissue.[27]

  • Chromatography: Separation is typically achieved on a C8 or C18 reversed-phase column.[27]

  • Detection: Mass spectrometry is used for sensitive and specific detection, often in Selective Ion Monitoring (SIM) mode, using m/z 174 for MPTP and m/z 170 for MPP⁺.[27] Method detection limits can reach the picogram level, allowing for precise quantification in microdissected brain regions.[27]

Safety Data and Handling Protocols: A Mandate for Extreme Caution

MPTP is an acute neurotoxin with severe, irreversible effects.[28] All work with this compound must be governed by stringent safety protocols and institutional oversight from Environmental Health and Safety (EHRS) departments.

Hazard Identification:

  • Primary Hazard: Potent and selective dopaminergic neurotoxin.[19][28]

  • Routes of Exposure: Inhalation (especially of the free base), dermal contact, ingestion, and subcutaneous injection (e.g., needlestick injury).[19]

  • Symptoms of Exposure: Rapid onset of Parkinsonian symptoms, including tremor, rigidity, bradykinesia (slowness of movement), and postural instability.[28]

Personal Protective Equipment (PPE): A Multi-Layered Defense The minimum required PPE when handling MPTP includes:

  • Gloves: Double-gloving with disposable nitrile gloves is mandatory.[18] Change the outer pair immediately after handling the primary container.

  • Eye Protection: Chemical safety goggles or a face shield.[18]

  • Body Protection: A disposable, solid-front lab coat or jumpsuit.[18][29] Disposable sleeve covers are also recommended.[18]

  • Respiratory Protection: An N95 respirator or higher is required when handling solid MPTP or when there is a risk of aerosol generation.[19][28]

Engineering Controls and Designated Areas:

  • Handling: All manipulations of pure MPTP and its concentrated solutions must be performed within a chemical fume hood or a Class II, Type B2 biosafety cabinet over a disposable, absorbent work surface.[18][25]

  • Storage: MPTP must be stored in a labeled, tightly sealed primary container. This container must be kept within a sealed, unbreakable, and leak-proof secondary container.[19][25] The entire assembly must be stored in a secure, locked location (e.g., a locked cabinet or freezer) with access restricted to trained and authorized personnel.[19][25][29]

Decontamination and Waste Disposal:

  • Spills: Small spills should be gently covered with an absorbent material dampened with a freshly prepared 1% to 10% bleach (sodium hypochlorite) solution to avoid raising dust.[19][25][28] Allow a contact time of at least 15 minutes for deactivation.[18]

  • Surfaces: Work surfaces and equipment should be decontaminated with a 1-10% bleach solution followed by a water rinse.[18][25]

  • Waste: All contaminated materials, including PPE, disposable labware, animal bedding from the quarantine period, and excess MPTP solutions, must be collected as hazardous chemical waste.[18][19] Do not autoclave any materials that have come into contact with MPTP.[18]

Emergency Exposure Protocol:

  • Immediate Action: In case of skin contact, immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[28] For eye contact, flush with copious amounts of water at an eyewash station for 15 minutes.[28]

  • Post-Exposure Prophylaxis: Selegiline (a MAO-B inhibitor) can mitigate toxic effects by preventing the metabolism of MPTP to MPP⁺.[9] Institutions working with MPTP must have a pre-approved post-exposure plan that includes immediate access to selegiline.[20][30] All personnel must be trained on this plan. Seek immediate medical attention following any known or suspected exposure.[28]

References

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]

  • Tanner, C. M., & Kopin, I. J. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 515, 337–346. [Link]

  • Beal, M. F. (2001). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry. [Link]

  • Wikipedia contributors. (2024). MPTP. In Wikipedia, The Free Encyclopedia. [Link]

  • Mori, A., Ohashi, S., Nakai, M., & Mori, N. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of pharmacological sciences, 97(1), 1–6. [Link]

  • LookChem. (n.d.). Cas 123-26-2, ETHYLENEBIS-12-HYDROXYSTEARAMIDE. [Link]

  • Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Neuroscience letters, 50(1-3), 209–214. [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). MPTP-induced mouse model of Parkinson's disease: a promising direction for therapeutic strategies. Molecular neurodegeneration, 7, 1–10. [Link]

  • Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. [Link]

  • Przedborski, S., & Ischiropoulos, H. (2000). Mechanisms of MPTP toxicity. Parkinsonism & related disorders, 6(3), 135–140. [Link]

  • Cannon, J. R., & Greenamyre, J. T. (2011). Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease. In Mitochondria and the Cell. InTech. [Link]

  • Chemsrc. (2025). ethylenebis-12-hydroxystearamide | CAS#:123-26-2. [Link]

  • PennEHRS, University of Pennsylvania. (2022). Fact Sheet: MPTP, Safe Handling. [Link]

  • Division of Research & Innovation, University of Nevada, Reno. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

  • FIU Research. (2018). Safe Work Practices for the use of MPTP in the Laboratory and Vivarium. [Link]

  • Byrd, G. D., Chang, K. M., & DeBord, D. G. (2006). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. Journal of liquid chromatography & related technologies, 29(12), 1717–1732. [Link]

  • Lee, F. Y., & Lin, T. Y. (2001). Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation. Neurochemical research, 26(6), 665–671. [Link]

  • University of Washington. (n.d.). Work with MPTP & MPTP-Treated Animals. [Link]

  • Hare, D. J., & Double, K. L. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 96–105. [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). GOYENCHEM-EBHS CAS NO. 123-26-2. [Link]

  • Wang, J., Liu, G. H., & Belmonte, J. C. I. (2021). Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR protocols, 2(2), 100551. [Link]

  • ResearchGate. (n.d.). Synthesis of MPTP-HCI (4) and MPDP⁺ bromide (6). [Link]

  • PubChem. (n.d.). N,N'-Ethylenebis-12-hydroxystearamide. [Link]

  • A.I. Virtanen Institute for Molecular Sciences, University of Eastern Finland. (n.d.). MPTP Mouse Model of Parkinson's Disease – Imaging Modalities for Metabolic, Anatomical and 1H-Spectroscopic Changes. [Link]

  • University of Wisconsin-Madison. (n.d.). Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]

  • Khan, F. (2023). Neurology through history: Unraveling the biochemical pathways of Parkinson disease with the unexpected discovery of MPTP. Neurology. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2023). Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates. protocols.io. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • Environmental Health & Safety, University of Miami. (2024). RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

  • CAS Common Chemistry. (n.d.). N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide]. [Link]

  • ResearchGate. (2023). (PDF) Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates v1. [Link]-human_primates_v1)

Sources

Exploratory

Technical Deep Dive: The Slip &amp; Lubrication Mechanism of Fatty Acid Bisamides in Polymer Matrices

Topic: Understanding the Slip Mechanism of Fatty Acid Bisamides in Polymers Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Engineers, and Drug Delivery Material Specialists. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Slip Mechanism of Fatty Acid Bisamides in Polymers Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Engineers, and Drug Delivery Material Specialists.

Executive Summary

In the precise world of polymer tribology, fatty acid bisamides—most notably Ethylene Bis-Stearamide (EBS)—occupy a distinct functional niche compared to their monoamide counterparts (e.g., erucamide, oleamide). While monoamides are the industry standard for "fast-blooming" slip in polyolefins, bisamides function through a complex, dual-phase mechanism acting as both internal flow promoters and external release agents .

This guide deconstructs the thermodynamic and kinetic drivers of bisamide migration, providing a rigorous mechanistic understanding for researchers aiming to optimize processing rheology and surface friction coefficients (COF).

Molecular Architecture: The Structural Basis of Slip

The efficacy of a slip agent is dictated by its Amphiphilic Balance —the ratio of its non-polar fatty tail (compatible with the polymer matrix) to its polar amide head (incompatible).

Bisamides vs. Monoamides

Unlike monoamides, which possess a single polar head group, bisamides (EBS) feature a diamine linker connecting two fatty acid chains.

  • Monoamide (e.g., Erucamide):

    
    
    
    • Behavior: Low melting point (~80°C), high mobility, rapid monolayer formation.

  • Bisamide (e.g., EBS):

    
    
    
    • Behavior: High melting point (~145°C), thermal stability, dual-polarity.

The bisamide structure creates a unique "dumbbell" polarity. The central amide groups are capable of strong hydrogen bonding with each other and with metal surfaces (extruder screws, molds), while the long alkyl chains provide limited solubility in the polymer melt.

Thermodynamics of Incompatibility

Migration is not accidental; it is thermodynamically driven. As the polymer melt cools, the free volume decreases, and the solubility parameter (


) mismatch between the bisamide and the semi-crystalline polymer matrix forces the additive out of the bulk phase.


For EBS in non-polar matrices (like ABS or PVC),


 is positive (endothermic/unfavorable). As 

drops during cooling, the entropic gain (

) no longer compensates for the enthalpic penalty, triggering phase separation (blooming) to the surface.

The Migration Mechanism: A Multi-Stage Pathway

The "slip" effect is the final result of a three-stage kinetic process. Understanding these stages is critical for troubleshooting issues like "screw slip" or "plate-out."

Stage I: Internal Lubrication (Melt Phase)

At processing temperatures (


), EBS is molten and partially soluble. The polar amide groups interact with the polymer chains, increasing free volume and reducing intermolecular friction. This lowers the apparent viscosity of the melt, allowing for higher throughput at lower pressures.
Stage II: Migration & Exclusion (Cooling Phase)

As the polymer crystallizes, the amorphous regions—where the additive resides—shrink. The bisamide is mechanically "squeezed" out of the crystal lattice. Because EBS has a higher molecular weight than monoamides, its diffusion coefficient (


) is lower, resulting in a slower, more controlled bloom.
Stage III: Surface Layer Formation (Solid Phase)

Upon reaching the surface, EBS crystallizes into a fragile, waxy layer.

  • Tribology: The alkyl tails orient away from the surface, creating a low-energy boundary layer that prevents asperity contact between the polymer and mating surfaces.

  • Release: The polar heads adhere to metal mold surfaces, acting as a release agent.

Visualization: The Migration Pathway

MigrationMechanism Melt Melt Phase (>150°C) Cooling Cooling/Crystallization (Phase Separation) Melt->Cooling Temp Drop Internal Internal Lubrication: Viscosity Reduction Melt->Internal Surface Surface Bloom (Solid State) Cooling->Surface Time (t) Diffusion Fickian Diffusion: Driven by Solubility Mismatch Cooling->Diffusion Layer Tribological Layer: COF Reduction & Mold Release Surface->Layer

Figure 1: The kinetic pathway of Bisamide migration from bulk solvation to surface functionalization.

Experimental Characterization Protocols

To validate the slip mechanism in a formulation, one must correlate surface concentration with functional performance.

Protocol A: Dynamic Coefficient of Friction (COF) Profiling

Standard: ASTM D1894 This protocol validates the functional efficacy of the slip agent.

  • Sample Prep: Extrude film/sheet with 0.5% - 2.0% EBS. Condition at 23°C/50% RH for 24, 48, and 168 hours to allow migration equilibrium.

  • Sled Assembly: Attach a 200g sled to the load cell.

  • Testing: Drag the sled across the sample surface at 150 mm/min.

  • Data Analysis: Record Kinetic COF (

    
    ).
    
    • Success Criteria:

      
       should drop from >0.5 (neat) to <0.2 (treated) over the conditioning period.
      
Protocol B: Surface Quantification via ATR-FTIR

Standard: Internal Spectroscopic Method This protocol validates the presence and migration rate of the molecule.

  • Setup: Use an Attenuated Total Reflectance (ATR) accessory (Diamond or Ge crystal).

  • Target Peaks: Focus on the Amide I (

    
    ) and Amide II (
    
    
    
    ) bands.
  • Normalization: Normalize against a polymer reference peak (e.g.,

    
     for CH2 scissoring in PE) to account for contact pressure variations.
    
  • Calculation:

    
    
    Plot CI vs. Time to determine the migration rate constant.
    
Data Summary: Bisamide vs. Monoamide Performance
PropertyMonoamide (Erucamide)Bisamide (EBS)
Melting Point 75 - 85°C140 - 145°C
Migration Speed Fast (Hours)Slow (Days)
Thermal Stability Low (Volatilizes >200°C)High (Stable >260°C)
Primary Function High Slip (COF < 0.[1][2]1)Lubrication & Release
Key Application Polyolefin FilmsEngineering Plastics (ABS, PVC)

Troubleshooting & Optimization

In practical applications, specifically in drug delivery device molding or high-speed extrusion, two common failure modes occur.

Screw Slip (Over-Lubrication)

If EBS concentration is too high (>2%), it coats the extruder screw before the polymer melts.

  • Symptom: Surging output, loss of melt pressure.

  • Mechanism: The friction required to convey solid pellets is lost.

  • Fix: Reduce EBS or blend with a carrier resin.

Plate-Out

EBS can sublime or deposit on cooling rolls/molds, creating a sticky white powder.

  • Symptom: Surface defects on the final part.

  • Mechanism: Low molecular weight fractions of the wax volatilize and re-condense.

  • Fix: Improve cooling efficiency or switch to a higher purity bisamide grade.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Tests Validation Protocols Start Formulation Design (Polymer + 0.5-2.0% EBS) Process Extrusion/Molding (T > 180°C) Start->Process Condition Conditioning (23°C, 24-168 hrs) Process->Condition FTIR ATR-FTIR Analysis (Measure Amide I Peak) Condition->FTIR Surface Chem COF ASTM D1894 (Measure Kinetic Friction) Condition->COF Performance

Figure 2: Step-by-step workflow for validating slip agent performance.

References

  • PMC Biogenix. (n.d.). Fatty Amides & Bisamides: Technical Data Sheets. Retrieved from [Link]

  • ASTM International. (2023). ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting. Retrieved from [Link]

  • Gubala, D. M., et al. (2021). Structure and Nanomechanics of Fatty Acid Amide Slip Additive Surface Layers. University of Bristol. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). Ethylene Bis Stearamide (EBS) Technical Overview. Retrieved from [Link]

  • Ampacet Corporation. (n.d.). Slip Additives: Theory and Application. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Supramolecular Engineering with N,N'-Ethylenebis(12-hydroxystearamide): From Organogels to Lipid Nanoparticles

Topic: N,N'-Ethylenebis(12-hydroxystearamide) in Drug Delivery Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Formulation Scientists Introduction: The "Hydroxyl" Advantage N,N'-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Ethylenebis(12-hydroxystearamide) in Drug Delivery Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Formulation Scientists

Introduction: The "Hydroxyl" Advantage

N,N'-Ethylenebis(12-hydroxystearamide) (EBH) is a specialized bis-amide wax derived from 12-hydroxystearic acid and ethylenediamine. While chemically similar to the common lubricant N,N'-ethylenebis(stearamide) (EBS), EBH possesses a critical structural advantage: the 12-hydroxyl group .

This hydroxyl moiety, combined with the amide linkages, creates a dual-function hydrogen bonding motif. In non-polar solvents or lipid melts, EBH molecules self-assemble into high-aspect-ratio fibers, forming supramolecular organogels at concentrations as low as 0.5–2.0% (w/w). For drug delivery, this translates to three distinct applications:

  • Supramolecular Organogels: For transdermal and sustained-release parenteral depots.

  • Structural Lipid in Nanoparticles (SLN/NLC): acting as a "hard" lipid to prevent drug expulsion during storage.

  • Matrix Former: In solid dosage forms to retard water penetration.

Application I: Supramolecular Organogels for Controlled Release

Mechanism: EBH acts as a Low Molecular Weight Organogelator (LMOG). Upon heating and cooling in a liquid oil phase (e.g., MCT, isopropyl myristate), EBH molecules stack via intermolecular hydrogen bonds (Amide-Amide and Hydroxyl-Hydroxyl interactions) to form a 3D fibrillar network (SAFIN - Self-Assembled Fibrillar Network). This network immobilizes the liquid oil, trapping dissolved drug molecules.

Protocol A: Preparation of EBH-Based Organogels

Objective: Create a thermally reversible organogel for transdermal or subcutaneous depot delivery.

Materials:

  • Gelator: N,N'-Ethylenebis(12-hydroxystearamide) (EBH)

  • Solvent/Oil Phase: Medium Chain Triglycerides (MCT), Isopropyl Myristate (IPM), or Peanut Oil.[1]

  • API: Hydrophobic drug (e.g., Ibuprofen, Testosterone).

Step-by-Step Methodology:

  • Solubilization (High Temperature):

    • Weigh the oil phase into a glass vial.

    • Add EBH at a concentration of 1.0% to 5.0% (w/w) depending on desired stiffness.

    • Add the API (ensure API is stable at ~100°C; if not, see Note below).

    • Heat the mixture to 110–120°C in an oil bath with magnetic stirring (300 RPM) until the solution is perfectly clear. Note: EBH has a high melting point (~140°C), but often dissolves in oils at slightly lower temperatures.

  • Cooling (Gelation):

    • Fast Cooling (Quench): Place the vial immediately into an ice-water bath (0°C). Result: Smaller fiber size, more translucent gel, higher shear resistance.

    • Slow Cooling (Annealing): Turn off the heat and allow the bath to cool to room temperature naturally.[2] Result: Larger crystalline fibers, opaque gel, potentially lower yield stress.

  • Maturation:

    • Store the gel at 25°C for 24 hours to allow the hydrogen bonding network to equilibrate.

Critical Note for Thermolabile Drugs: If the API degrades >100°C, dissolve the API in a small volume of solvent (e.g., ethanol) and add it to the EBH/Oil solution during the cooling phase (approx. 60–70°C), just before the sol-gel transition occurs.

Visualization: Supramolecular Self-Assembly Pathway

The following diagram illustrates the hierarchical assembly of EBH from monomers to a gel network.

EBH_Assembly cluster_0 Phase 1: Sol State (>120°C) cluster_1 Phase 2: Nucleation (Cooling) cluster_2 Phase 3: Gelation (< T_gel) Monomer Free EBH Monomers (Randomly Dispersed) Dimer H-Bonded Dimers (Amide-Hydroxyl Stacking) Monomer->Dimer Temp < Solubility Limit Nuclei Crystal Nuclei Dimer->Nuclei Supersaturation Fibers 1D Nanofibers (High Aspect Ratio) Nuclei->Fibers Anisotropic Growth Network 3D SAFIN Network (Immobilized Oil) Fibers->Network Entanglement & Branching

Caption: Hierarchical self-assembly of EBH. The transition from free monomers to a 3D Self-Assembled Fibrillar Network (SAFIN) is driven by hydrogen bonding upon cooling.

Application II: Solid Lipid Nanoparticles (SLNs)

Mechanism: EBH has a high melting point (~140°C) and high crystallinity. When used as a component in SLNs (mixed with lower melting lipids like Glyceryl Behenate), it creates a "imperfection-rich" crystal lattice or a core-shell structure that prevents drug expulsion (a common issue with highly ordered lipids).

Protocol B: High-Temperature Homogenization for SLNs

Objective: Encapsulate a drug in SLNs using EBH to enhance thermal stability.

Materials:

  • Solid Lipid: EBH (10-20% of lipid mass) + Compritol 888 ATO (80-90%).

  • Surfactant: Poloxamer 188 or Tween 80 (2-3% w/v in aqueous phase).

  • Equipment: High-Pressure Homogenizer (e.g., Avestin EmulsiFlex or GEA Niro).

Step-by-Step Methodology:

  • Lipid Phase Preparation:

    • Melt the EBH and Compritol mixture at 145°C . Note: The high temp is required to melt EBH. Ensure the API is stable.

    • Dissolve the hydrophobic API into the molten lipid.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in water.[3]

    • Heat the aqueous phase to 145°C (under pressure if necessary, or use PEG/Glycerol to raise boiling point, otherwise work at ~95°C if EBH dissolves in the Compritol melt at lower temps—verification required per formulation).

    • Process Tip: Often, EBH will dissolve in other molten lipids at temperatures lower than its pure MP (e.g., ~90-100°C). Test the eutectic melting point first to avoid excessive heating.

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax, 10,000 RPM, 2 mins). Maintain temperature.

  • High-Pressure Homogenization (HPH):

    • Cycle the hot pre-emulsion through the homogenizer (3 cycles @ 500 bar).

    • Critical: Keep the homogenizer block heated to prevent lipid crystallization during processing.

  • Solidification:

    • Discharge the nanoemulsion into cold water (2-5°C) under gentle stirring to crystallize the lipid droplets into nanoparticles.

Visualization: SLN Production Workflow

SLN_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase Lipid EBH + Compritol (Melt @ 95-140°C) PreEmulsion High Shear Mixing (Pre-Emulsion) Lipid->PreEmulsion API Drug Loading API->Lipid Water Water + Surfactant (Heat to match Lipid T) Water->PreEmulsion HPH High Pressure Homogenization (500 bar, 3 cycles, Hot) PreEmulsion->HPH Cooling Cold Shock (2-5°C) Crystallization HPH->Cooling Final SLN Dispersion (Solid Lipid Nanoparticles) Cooling->Final

Caption: Modified High-Pressure Homogenization workflow for EBH-based Solid Lipid Nanoparticles.

Quantitative Characterization & CQAs

To validate the quality of EBH-based systems, the following Critical Quality Attributes (CQAs) must be monitored.

AttributeMethodTarget Specification (EBH Systems)
Gel-Sol Transition (T_gel) DSC or Tube InversionTypically 60–110°C (concentration dependent). Higher than simple fatty acids.
Mechanical Strength Rheology (Oscillatory Sweep)G' > G'' (Storage Modulus > Loss Modulus). G' typically 10^3 – 10^5 Pa for organogels.
Particle Size (SLN) DLS (Dynamic Light Scattering)< 200 nm (PDI < 0.2). Large particles indicate premature crystallization.
Zeta Potential Electrophoretic Mobility>
Entrapment Efficiency Ultrafiltration / HPLC> 80% (EBH matrix reduces drug leakage compared to pure stearic acid).

Troubleshooting Guide

Issue 1: "Blooming" or White Surface on Tablets/Gels

  • Cause: Migration of EBH to the surface due to polymorphic transition or temperature cycling.

  • Solution: Anneal the product at 40°C for 24 hours post-production to stabilize the crystal form.

Issue 2: Syneresis (Oil Leakage) in Organogels

  • Cause: Gel network contraction or insufficient gelator concentration.

  • Solution: Increase EBH concentration by 0.5%. Ensure cooling rate is controlled; rapid cooling (ice bath) creates a finer network that holds oil better than slow cooling.

Issue 3: Homogenizer Blockage (SLN Production)

  • Cause: EBH crystallizing inside the valves due to temperature drop.

  • Solution: Ensure the homogenizer is jacketed and heated to at least 5-10°C above the melting point of the lipid mixture (not necessarily the MP of pure EBH, but the mixture's liquidus temperature).

References

  • BenchChem. A Comparative Analysis of 12-Hydroxystearic Acid Derivatives in Organogel Formation. Retrieved from

  • Kirilov, P., et al. (2020).[4] Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents.[4] International Journal of Pharmaceutics. Retrieved from

  • Echelon Biosciences. Lipid Nanoparticles Protocol. Retrieved from

  • Zhang, X., et al. (2022).[5] Polymorphism and properties of biodegradable poly(1,4-butylene adipate) tailored using an aliphatic diamide derivative.[5] ResearchGate. Retrieved from

  • PubChem. N,N'-Ethylenebis(12-hydroxystearamide) Compound Summary. Retrieved from

Sources

Application

synthesis of N,N'-Ethylenebis(12-hydroxystearamide) nanoparticles

Application Note: Synthesis and Stabilization of N,N'-Ethylenebis(12-hydroxystearamide) Nanoparticles Abstract & Scope N,N'-Ethylenebis(12-hydroxystearamide) (EBH) is a high-performance bis-amide wax (CAS: 123-26-2) dist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Stabilization of N,N'-Ethylenebis(12-hydroxystearamide) Nanoparticles

Abstract & Scope

N,N'-Ethylenebis(12-hydroxystearamide) (EBH) is a high-performance bis-amide wax (CAS: 123-26-2) distinguished by its supramolecular hydrogen-bonding capability.[1] Unlike standard ethylene bis-stearamide (EBS), the presence of the 12-hydroxyl group significantly enhances its thixotropic and gelling properties.[1] While bulk EBH is widely used as a rheology modifier and nucleating agent, EBH nanoparticles (EBH-NPs) offer exponentially higher surface area, enabling applications in hydrophobic drug delivery, advanced polymer nucleation, and high-performance aqueous lubricants.[1]

This guide details two validated protocols for synthesizing EBH-NPs:

  • Thermal Solvent-Antisolvent Nanoprecipitation: For high-uniformity, lab-scale production.[1]

  • High-Shear Melt Emulsification: For solvent-free, scalable industrial production.[1]

Physicochemical Profile & Pre-Formulation Data

Understanding the material constraints is critical before synthesis.[1] EBH is insoluble in most solvents at room temperature, necessitating thermal processing.

PropertyValueCritical Implication for Synthesis
Melting Point 140–145 °CProcess B must operate >150°C to ensure molten state.[1]
Solubility (25°C) Insoluble (Water, Ethanol, Acetone)Cannot use standard room-temp solvent diffusion.[1]
Solubility (>80°C) Soluble in Xylene, DMF, hot Ethanol/ButanolMethod A requires heated solvent injection.
Density ~0.94 g/cm³Particles will float if not stabilized; requires steric stabilization.[1]
Self-Assembly High (H-bonding)Prone to rapid gelation/fiber formation if cooling is uncontrolled.[1]

Protocol A: Thermal Solvent-Antisolvent Nanoprecipitation

Best for: Drug delivery carriers, research-grade coating additives.[1] Produces 100–250 nm particles.[1]

Mechanism: This method relies on the "Ouzo effect."[1] EBH is dissolved in a hot water-miscible organic solvent.[1] When injected into an aqueous antisolvent, the solvent diffuses rapidly, causing high supersaturation and immediate nucleation of EBH nanoparticles.

Reagents & Equipment
  • Phase A (Solvent): EBH powder (100 mg), Tetrahydrofuran (THF) or n-Propanol (10 mL).[1]

  • Phase B (Antisolvent): Deionized Water (100 mL), Surfactant (Tween 80 or Poloxamer 188, 0.5% w/v).

  • Equipment: Heated magnetic stirrer, syringe pump, probe sonicator, rotary evaporator.

Step-by-Step Procedure
  • Preparation of Organic Phase: Dissolve 100 mg EBH in 10 mL THF. Heat to 65°C (for THF) or 90°C (for n-Propanol) in a sealed vial until the solution is perfectly clear. Note: If the solution is cloudy, nucleation will be heterogeneous.

  • Preparation of Aqueous Phase: Dissolve 0.5 g Tween 80 in 100 mL water. Chill to 2–4°C in an ice bath.

    • Why Cold? Low temperature increases the viscosity of the antisolvent and retards crystal growth, favoring smaller particles.

  • Injection (The Critical Step):

    • Place the probe sonicator tip into the cold aqueous phase (Amplitude 40%).[1]

    • Using a pre-heated glass syringe, inject the hot organic phase into the aqueous phase at a rate of 1 mL/min directly into the zone of high shear (sonication).

    • Visual Check: A milky-blue opalescence (Tyndall effect) indicates successful nanoparticle formation.[1] White flakes indicate precipitation failure.[1]

  • Solvent Removal: Transfer the suspension to a rotary evaporator. Evaporate the organic solvent under vacuum at 35°C.

  • Purification: Centrifuge at 15,000 x g for 20 mins to pellet nanoparticles. Resuspend in DI water to remove excess surfactant.[1]

Workflow Diagram (Method A)

Nanoprecipitation cluster_inputs Phase Preparation EBH EBH Powder Dissolve Dissolution (Clear Solution) EBH->Dissolve Solvent Hot Solvent (THF/Propanol, >60°C) Solvent->Dissolve Antisolvent Cold Aqueous Phase (Water + Tween 80, 4°C) Inject Injection under Sonication Antisolvent->Inject Dissolve->Inject Hot Injection Nucleation Rapid Nucleation (Ouzo Effect) Inject->Nucleation Evap Solvent Evaporation (Rotovap) Nucleation->Evap Final EBH Nanoparticles (100-250 nm) Evap->Final

Figure 1: Thermal Nanoprecipitation workflow relying on temperature differential and solvent diffusion.

Protocol B: High-Shear Melt Emulsification

Best for: Industrial coatings, lubricants, green chemistry (solvent-free).[1] Produces 200–500 nm particles.[1]

Mechanism: EBH is melted above its high melting point (145°C) and emulsified in a hot aqueous surfactant solution under high pressure.[1] Rapid cooling locks the droplet size into solid lipid nanoparticles (SLNs).[1]

Reagents & Equipment
  • Lipid Phase: EBH (5 g).[1]

  • Aqueous Phase: Water (95 mL), High-HLB Surfactant (e.g., Poloxamer 407 or Sodium Dodecyl Sulfate, 1.5% w/v).

  • Equipment: High-Pressure Homogenizer (HPH) (e.g., Microfluidizer) or Ultra-Turrax; Oil bath capable of 160°C.[1]

Step-by-Step Procedure
  • Pre-Emulsion Formation:

    • Heat EBH in a beaker to 155°C (10°C above Tm).

    • Simultaneously, heat the aqueous surfactant solution to 155°C in a pressurized vessel or oil bath (Note: If using open vessels, replace water with high-boiling polyol like glycerol/PEG if 155°C cannot be maintained safely, otherwise use a pressurized reactor). Alternative for open lab: Heat aqueous phase to 95°C and add molten EBH, but immediate high shear is required to prevent solidification.

  • High-Shear Mixing: Add molten EBH to the hot aqueous phase. Immediately homogenize at 20,000 rpm for 5 minutes (Ultra-Turrax) to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH):

    • Pass the hot pre-emulsion through a pre-heated HPH (jacketed at >145°C) at 500–1000 bar for 3 cycles.

    • Critical: The equipment must be heated.[1] If the emulsion hits a cold valve, it will clog instantly.

  • Solidification (Quenching):

    • Discharge the hot nano-emulsion directly into a cold water bath (4°C) under gentle stirring.

    • This rapid cooling recrystallizes the EBH droplets into solid nanoparticles.[1]

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)< 250 nm (Method A)< 500 nm (Method B)[1]
Polydispersity (PDI) DLS< 0.2 (Monodisperse)
Zeta Potential Electrophoretic Mobility>
Crystallinity DSC (Differential Scanning Calorimetry)Sharp endotherm ~140°C (confirms solid core)
Morphology SEM/TEMSpherical (avoid needle-like structures which indicate gelation)

Troubleshooting Guide

Issue 1: Formation of a Gel instead of Nanoparticles.

  • Cause: EBH concentration too high or cooling too slow.[1] EBH is a potent gelling agent; slow cooling allows long fiber networks to form via hydrogen bonding.[1]

  • Fix: Reduce EBH concentration.[1] Increase cooling rate (quench in ice water).[1] Increase surfactant concentration to sterically block fiber assembly.[1]

Issue 2: Particle Agglomeration (Creaming).

  • Cause: EBH density (0.[1][2][3][4][5]94) is lower than water.[1]

  • Fix: This is inevitable over long storage.[1] Add a density matching agent (like glycerol) to the continuous phase or lyophilize (freeze-dry) the particles using Trehalose (5%) as a cryoprotectant for long-term storage.[1]

Issue 3: Clogging during Melt Emulsification.

  • Cause: "Cold spots" in the homogenizer.[1]

  • Fix: Ensure all tubing and valves are heat-traced to >145°C. Run hot surfactant solution through the machine before introducing the lipid.[1]

References

  • PubChem. (2025).[1][6] N,N'-Ethylenebis(12-hydroxystearamide) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Fessi, H., et al. (1989).[7] Nanocapsule formation by interfacial polymer deposition following solvent displacement. International Journal of Pharmaceutics. (Foundational protocol for nanoprecipitation/solvent displacement).

  • LookChem. (2025).[1] Ethylenebis-12-hydroxystearamide Properties and Applications. [Link][1]

  • Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Method

Application Note: High-Performance Sustained Release Matrices Using Ethylene Bis Stearamide (EBS) Wax

[1] Executive Summary This guide details the utilization of Ethylene Bis Stearamide (EBS) as a hydrophobic matrix former for sustained-release (SR) oral solid dosage forms.[1] Unlike traditional low-melting waxes (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of Ethylene Bis Stearamide (EBS) as a hydrophobic matrix former for sustained-release (SR) oral solid dosage forms.[1] Unlike traditional low-melting waxes (e.g., Carnauba or Beeswax), EBS offers a significantly higher melting point (~145°C), providing superior thermal stability and processing robustness.[1]

This protocol focuses on the Thermal Sintering Technique , a post-compression heat treatment that transforms a simple compressed powder mixture into a coherent, non-disintegrating matrix. This method avoids the solvent hazards of wet granulation and the high-shear thermal risks of hot-melt extrusion.

Mechanistic Insight: The Sintering Effect

EBS acts as an inert, non-swelling hydrophobic skeleton. In its native state, EBS powder particles are discrete.[1] Upon compression, they form a weak structure with high porosity.[1] Sintering —heating the tablet below the melting point of EBS—causes the wax particle surfaces to soften and fuse (weld) at contact points without liquefying the entire tablet.

Release Mechanism: Drug release follows the Higuchi Model (


), governed by:
  • Tortuosity (

    
    ):  Sintering increases the path length for water ingress.[1]
    
  • Porosity (

    
    ):  Sintering reduces the void volume, retarding diffusion.[1]
    
Diagram 1: Mechanism of Action (Sintering & Release)[1]

EBS_Mechanism cluster_Release In-Vivo Release Phase Raw Raw Powder Mix (Drug + EBS Particles) Compressed Compressed Tablet (High Porosity) Raw->Compressed Direct Compression Sintering Thermal Sintering (T < Tm, t = 1-2h) Compressed->Sintering Oven Treatment Matrix Fused Matrix (Low Porosity, Continuous Network) Sintering->Matrix Redistribution of Wax Ingress Water Ingress Matrix->Ingress Oral Admin Dissolution Drug Dissolution in Pores Ingress->Dissolution Diffusion Diffusion through Tortuous Channels Dissolution->Diffusion

Caption: Transformation of discrete EBS particles into a continuous hydrophobic network via sintering, controlling drug diffusion.

Material Characterization & Selection

To ensure reproducibility, the EBS raw material must meet specific Critical Material Attributes (CMAs).

PropertySpecificationImpact on Formulation
Chemical Name N,N'-Ethylene Bis StearamideActive matrix former.[1]
Melting Point 140°C – 146°CDetermines sintering window.[1] High Tm allows curing at 100°C without deformation.[1]
Particle Size D50 < 20 µm (Micronized)Critical.[1] Finer particles coat drug surfaces better, requiring less wax for retardation.
Acid Value < 10 mg KOH/gLow acidity prevents interaction with basic drugs (e.g., Metformin, Theophylline).[1]
Solubility Insoluble in waterEnsures matrix integrity (non-eroding).[1]

Experimental Protocol: Sintered Matrix Tablets

This protocol validates a formulation containing a highly soluble model drug (e.g., Metformin HCl or Theophylline) to demonstrate the retarding efficiency of EBS.

Phase A: Formulation Design
  • Drug Loading: 60% w/w

  • EBS Wax (Micronized): 20% - 30% w/w[1]

  • Filler (DCP or Lactose): 19% - 9% w/w[1]

  • Glidant (Colloidal SiO2): 0.5% w/w[1]

  • Lubricant (Mg Stearate): 0.5% w/w (Note: EBS is self-lubricating, but low levels of MgSt ensure ejection).[1]

Phase B: Manufacturing Workflow
Step 1: Blending[1]
  • Pass Drug and Filler through a #40 mesh sieve to de-lump.[1]

  • Geometric Dilution: Mix Drug with EBS wax in a V-blender for 15 minutes at 20 RPM.

  • Add Glidant/Lubricant and blend for an additional 3 minutes.[1]

    • Expert Note: Do not over-blend. EBS is hydrophobic; excessive blending can coat the drug too thoroughly before compression, leading to capping issues.

Step 2: Direct Compression[1]
  • Compress using standard tooling (e.g., 10mm round concave).[1]

  • Target Hardness: 6–8 kP.

    • Critical: Do not compress too hard.[1] High compression force reduces the porosity initially but can prevent the "softening/flow" required during sintering.

Step 3: Thermal Sintering (The Critical Step)
  • Place tablets on a tray lined with parchment paper or Teflon.

  • Pre-heat a hot air oven to 100°C (significantly below EBS Tm of 145°C).

  • Incubate tablets for 60 to 120 minutes .

  • Remove and allow to cool to room temperature (25°C) undisturbed.

    • Mechanism:[2][3][4][5] At 100°C, EBS does not melt.[1] However, the energy is sufficient for the polymer chains at the particle surface to become mobile and fuse with adjacent particles, creating a rigid "plastic" matrix.

Diagram 2: Manufacturing & QC Workflow

EBS_Workflow cluster_Prep Preparation cluster_Process Processing Weigh Weighing & Sieving (#40 Mesh) Blend Blending (V-Blender) Drug + EBS (15 min) Weigh->Blend Compress Compression (6-8 kP Hardness) Blend->Compress Sinter Thermal Sintering 100°C for 120 min Compress->Sinter Cool Ambient Cooling (Solidification) Sinter->Cool QC QC: Dissolution (USP II) & Hardness Check Cool->QC

Caption: Step-by-step workflow from raw material blending to thermal sintering and quality control.

Application Data & Validation

The following table illustrates the expected impact of sintering on drug release profiles.

Model System: Theophylline (High Solubility) Method: USP Apparatus II (Paddle), 50 RPM, pH 6.8 Buffer.[1]

Time (Hours)% Release (Non-Sintered)% Release (Sintered @ 100°C, 2h)Interpretation
0.5 35%12%Burst Effect Reduced: Sintering seals surface pores.[1]
1.0 60%22%Retardation: Non-sintered tablet begins disintegrating.
4.0 95%55%Sustained Phase: Sintered matrix remains intact; diffusion control.[1]
8.0 100%78%Linearity: Approaches Zero-order kinetics.[1]
12.0 -92%Complete Release: High bioavailability potential.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Burst Release Insufficient sintering time or temperature.[1]Increase sintering temp to 110°C or time to 3 hours. Ensure EBS particle size is <20µm.[1]
Tablet Deformation Sintering temp too close to Tm.Reduce oven temp. For EBS, never exceed 135°C during sintering.[1]
Sticking to Tray Wax migration to surface.[1]Use Teflon-coated trays.[1] Do not disturb tablets while hot.[1]
Incomplete Release Wax concentration too high (>40%).[1]Add a pore-former (e.g., HPMC or Lactose) to create channels.[1]

References

  • Schroeder, H. G., et al. (1978).[1] Sustained release from inert wax matrixes I: drug-wax combinations.[1][6] Journal of Pharmaceutical Sciences.[1][2][6][7][8] Link

  • Huang, H. P., et al. (1994).[1] Mechanism of drug release from an acrylic polymer-wax matrix tablet.[1][2] Journal of Pharmaceutical Sciences.[1][2][6][7][8] Link

  • Singh, R., et al. (2007).[1] Sintering of wax for controlling release from pellets.[5][7][8][9][10] AAPS PharmSciTech.[1][7] Link

  • GSC Online Press. (2023). The role of matrix tablet in controlled release drug delivery system.[3][4][5][8][10][11][12]Link

  • Ataman Chemicals. EBS Wax Technical Data Sheet.[1]Link[1]

Sources

Application

Application Note: Thermal Analysis of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA)

Executive Summary N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) is a high-performance bis-amide wax distinct from standard ethylene bis-stearamide (EBS) due to the presence of hydroxyl groups on the fatty acid chain.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) is a high-performance bis-amide wax distinct from standard ethylene bis-stearamide (EBS) due to the presence of hydroxyl groups on the fatty acid chain.[1][2] This structural difference imparts unique rheological properties, making it a critical excipient in pharmaceutical formulations (lubricant, flow aid) and a potent nucleating agent in biodegradable polymers (PLA, PHB).

This guide provides a validated protocol for the thermal characterization of EBHSA. Unlike generic testing, this protocol addresses the specific challenges of bis-amides: polymorphism, hygroscopicity, and thermal history dependence.

Key Technical Insight: The presence of the 12-hydroxyl group increases hydrogen bonding density compared to standard EBS.[1][2] This results in higher latent heat of fusion and specific thixotropic behavior.[1] Accurate thermal analysis is the only method to distinguish EBHSA from lower-grade amide waxes and quantify its active polymorphic content.[1][2]

Material Science Background

Structure-Property Relationship

EBHSA is derived from the reaction of ethylenediamine with 12-hydroxystearic acid.[1][2]

  • Primary Amide Bonds: Provide high melting point (~140°C) and thermal stability.[2]

  • Secondary Hydroxyl Groups: Facilitate intermolecular hydrogen bonding network.[1][2] This network is responsible for its thixotropic capability and acts as a "molecular velcro" that influences crystallinity.[1]

Critical Quality Attributes (CQAs)

For drug development and polymer processing, the following thermal properties are critical:

  • Melting Onset (

    
    ):  Indicator of chemical purity.[2]
    
  • Enthalpy of Fusion (

    
    ):  Correlates to % crystallinity; affects lubrication efficiency.[2]
    
  • Decomposition Temperature (

    
    ):  Defines the safe processing window (e.g., extrusion or tablet compression temperature).[2]
    

Experimental Workflow

The following diagram outlines the logical flow for complete characterization. Note the "Safety Check" loop where TGA precedes DSC to prevent sensor contamination.

ThermalAnalysisWorkflow cluster_0 Critical Safety Step Sample Raw EBHSA Sample Prep Sample Preparation (Sieving/Drying) Sample->Prep TGA TGA Analysis (Stability Check) Prep->TGA 5-10 mg Decision Stable < 200°C? TGA->Decision Determine T_decomp Decision->Sample No (Reject/Redesign) DSC DSC Analysis (Heat-Cool-Heat) Decision->DSC Yes (Safe) Data Data Interpretation (Purity/Polymorphism) DSC->Data

Figure 1: Integrated workflow for thermal analysis of amide waxes. TGA is mandatory before DSC to establish the thermal stability limit.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability window, moisture content, and decomposition kinetics.

Methodology
  • Instrument: TGA with low-mass furnace (e.g., TA Instruments Discovery or NETZSCH Libra).

  • Purge Gas: Nitrogen (Inert) at 25 mL/min (Balance) and 40 mL/min (Sample).

  • Pan Type: Platinum or Ceramic (HT).[2] Open pan preferred to prevent self-pressurization.[1][2]

Step-by-Step Procedure
  • Tare: Tare the empty pan. Ensure stability to

    
    .
    
  • Load: Add 10–15 mg of EBHSA. Note: Larger mass is preferred for TGA to detect trace volatiles, unlike DSC.

  • Equilibrate: Hold at 30°C for 5 minutes.

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Gas Switch (Optional): At 600°C, switch to Air/Oxygen to burn off carbonaceous char if ash content determination is required.

Data Interpretation (Expected Results)
ParameterTemperature RangeSignificance
Moisture Loss RT – 105°CEBHSA is slightly hygroscopic.[1][2] Mass loss > 0.5% indicates improper storage.[1][2]
Dehydration 150°C – 250°CSpecific to EBHSA: Potential minor loss due to internal dehydration of 12-OH groups (forming estolides or unsaturation) before main breakdown.[1][2]
Degradation (

)
280°C – 300°CMain amide bond scission.[2] This is the Hard Stop for processing temperatures.
Residue > 500°CShould be ~0% for pure organic wax.[1][2] High residue implies inorganic fillers (e.g., silica, talc).

Protocol B: Differential Scanning Calorimetry (DSC)[2][3][4][5][6]

Objective: Quantify melting point, crystallinity, and polymorphic transitions.

Methodology
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series/Discovery or PerkinElmer DSC 8000).[1][2]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Pan Type: Tzero™ Aluminum Hermetic Pans (Pinhole lid).[2] Why? Hermetic sealing prevents sublimation of the wax onto the sensor and ensures good thermal contact.[1]

Step-by-Step Procedure (Heat-Cool-Heat)

The "Heat-Cool-Heat" cycle is mandatory to erase the thermal history imparted during manufacturing (e.g., spray drying vs. prilling).[1][2]

  • Sample Prep: Weigh 3–5 mg of sample. Flatten the sample to ensure contact with the pan bottom.[1]

  • Equilibrate: Equilibrate at 0°C.

  • First Heat: Ramp 10°C/min to 180°C.

    • Observation: Captures the properties of the "as-received" material.[1][2]

  • Cooling: Ramp 10°C/min down to 0°C.

    • Observation: Captures crystallization behavior (

      
      ).[2] Critical for determining cycle times in injection molding.[1][2]
      
  • Second Heat: Ramp 10°C/min to 180°C.

    • Observation: Captures the intrinsic material properties (Standard Fingerprint).[2]

Data Interpretation[1][2][3]
TransitionMetricTypical ValueInterpretation
Melting (

)
Peak Max140°C – 145°CLower

(<135°C) suggests contamination with stearic acid or standard EBS.[1][2]
Crystallization (

)
Peak Max125°C – 130°CSharp peaks indicate high nucleating efficiency.[2] Broad peaks suggest impurities.[1][2]
Enthalpy (

)
Area100 – 120 J/gDirectly proportional to % Crystallinity.[2]
Solid-Solid Transition Pre-melt Peak60°C – 100°CBis-amides often show an

polymorphic transition before melting.[1][2]

Advanced Analysis: Polymorphism Logic

EBHSA can exist in different crystalline forms depending on the cooling rate. The following logic tree helps identify the phase based on DSC cooling data.

PolymorphismLogic Start Analyze Cooling Curve (from 180°C) PeakShape Peak Shape Analysis Start->PeakShape Sharp Single Sharp Peak (~128°C) PeakShape->Sharp High Crystallinity Split Split/Shoulder Peak PeakShape->Split Phase Segregation Broad Broad/Low Enthalpy PeakShape->Broad Low Purity Result1 Pure Stable Phase (Ideal for Nucleation) Sharp->Result1 Result2 Mixed Polymorphs (Check Cooling Rate) Split->Result2 Result3 Amorphous/Impure (Degraded Material) Broad->Result3

Figure 2: Diagnostic logic for evaluating EBHSA crystalline quality based on DSC cooling exotherms.

Troubleshooting & Senior Scientist Tips

  • The "Sublimation" Ghost:

    • Issue: Baseline drift or noise at high temperatures (>150°C) in DSC.[2]

    • Cause: EBHSA has a low but non-zero vapor pressure near its melt.[1][2]

    • Fix: Always use hermetic pans with a laser-drilled pinhole.[1][2] The pinhole allows pressure release without mass loss.

  • The "Double Peak" Phenomenon:

    • Observation: Two melting peaks in the First Heat, but one in the Second Heat.

    • Explanation: This is not contamination.[1][2] It is the relaxation of processing induced stress or a metastable polymorph formed during rapid industrial cooling (prilling).[2] Rely on the Second Heat for chemical identification.

  • Distinguishing EBHSA from EBS:

    • Standard EBS (Ethylene bis-stearamide) melts near 145°C but has a lower enthalpy of fusion compared to EBHSA due to the lack of the hydroxyl-network.[1][2] If

      
       is < 90 J/g, suspect substitution with standard EBS.
      

References

  • FDA Global Substance Registration System (GSRS). N,N'-Ethylenebis-12-hydroxystearamide (UNII: TXV3050W4T). [Link][1][2][3]

  • PubChem. N,N'-Ethylenebis(12-hydroxystearamide) Compound Summary. [Link][1][2]

  • TA Instruments. Thermal Analysis of Polymers: DSC and TGA Theory. [Link][2]

  • Tang, X., et al. (2012). Nucleation effect of N,N'-ethylenebis(12-hydroxystearamide) on poly(L-lactide).[1][2] (Contextual citation for nucleating agent application). [Link]

Sources

Method

HPLC Analysis of N,N'-Ethylenebis(12-hydroxystearamide) in Formulations

Executive Summary & Method Strategy N,N'-Ethylenebis(12-hydroxystearamide) (EBH), often referred to by its CAS number 123-26-2 , is a high-melting-point bis-amide wax used as a rheology modifier, lubricant, and release a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Strategy

N,N'-Ethylenebis(12-hydroxystearamide) (EBH), often referred to by its CAS number 123-26-2 , is a high-melting-point bis-amide wax used as a rheology modifier, lubricant, and release agent in polymers, coatings, and pharmaceutical formulations.[1][2][3]

Analyzing EBH presents two distinct challenges that cause standard HPLC methods to fail:

  • Solubility: EBH is insoluble in standard cold HPLC solvents (Water, Methanol, Acetonitrile).[3] It precipitates in the column if temperatures drop below 40–50°C.

  • Detection: The molecule lacks a strong UV chromophore.[3][4] While it possesses amide bonds (absorbing ~200–210 nm), this region is plagued by solvent cut-off interference and baseline drift.[2][3]

The Strategic Solution

This guide presents two protocols. Protocol A (Normal Phase) is the "Gold Standard" derived from specific polymer additive analysis, offering the highest solubility stability. Protocol B (NARP - Non-Aqueous Reverse Phase) is provided for laboratories restricted from using chlorinated solvents.[2][3]

Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[3] Why? These detectors respond to the mass of the non-volatile analyte, ignoring the optical properties of the solvent, which is critical when using UV-absorbing solvents like Toluene or Chloroform.

Method Selection Workflow

Before beginning, select the protocol that matches your instrument capabilities and solvent safety restrictions.

MethodSelection Start Start: EBH Analysis SolventCheck Can you use Chloroform? Start->SolventCheck ProtocolA Protocol A: Normal Phase (Diol Column + CHCl3) *Highest Solubility* SolventCheck->ProtocolA Yes ProtocolB Protocol B: NARP (C18 Column + THF/ACN) *Green Alternative* SolventCheck->ProtocolB No

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on solvent compatibility.

Sample Preparation Protocol

Critical Warning: EBH will precipitate if the solution cools significantly. All glassware should be pre-warmed if possible, and filtration must be rapid.

Reagents
  • Extraction Solvent: Chloroform (for Protocol A) or Tetrahydrofuran (THF) (for Protocol B).[3]

  • Internal Standard (Optional): Nonadecanoic acid (if using ELSD).

Step-by-Step Extraction
  • Weighing: Accurately weigh 50 mg of the formulation (polymer pellet, powder, or tablet) into a 20 mL scintillation vial.

  • Solvation: Add 10.0 mL of the Extraction Solvent.

  • Thermal Extraction: Cap tightly and place in a heating block or ultrasonic bath set to 50°C for 30 minutes.

    • Note: The solution must become clear. If the matrix (e.g., polymer) dissolves but EBH remains cloudy, increase temp to 60°C.

  • Filtration: While still hot, draw the sample into a glass syringe and filter through a 0.45 µm PTFE filter into an HPLC vial.

  • Storage: Keep vials in a heated autosampler tray (set to 40°C) if possible. If not, re-warm vials before injection.

Protocol A: Normal Phase HPLC-ELSD (Gold Standard)

This method utilizes a Diol-bonded phase, which acts as a "polar" stationary phase but is robust enough for lipid-like separation using non-polar solvents.[2][3]

Instrument Conditions
ParameterSetting
Column Diol Phase (e.g., Lichrosorb Diol or similar), 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic: 100% Chloroform (Stabilized with Ethanol)
Flow Rate 1.0 mL/min
Column Temp 50°C (Critical to prevent precipitation)
Injection Volume 10–20 µL
Run Time ~10 minutes (EBH elutes early, typically 3–5 min)
Detector Settings (ELSD)
  • Drift Tube Temperature: 60°C

  • Nebulizer Gas (N2) Flow: 1.6 SLM (Standard Liters per Minute)[3]

  • Gain: Set to optimize signal-to-noise for 1 mg/mL standard.

Mechanism: The Chloroform keeps the waxy EBH fully dissolved. The Diol column interacts with the amide and hydroxyl groups of the EBH, separating it from the non-polar polymer matrix (which elutes at the void volume) and other additives.

Protocol B: Non-Aqueous Reverse Phase (NARP)

Use this method if Chloroform is prohibited.[3] It uses a C18 column but with very strong organic solvents (no water).[3]

Instrument Conditions
ParameterSetting
Column C18 (High Carbon Load, e.g., Agilent Zorbax Eclipse or Thermo Hypersil GOLD), 150 x 4.6 mm
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Tetrahydrofuran (THF) or 2-Propanol (IPA)
Gradient See Table Below
Column Temp 45°C
Flow Rate 1.0 mL/min
Gradient Table
Time (min)% A (ACN)% B (THF/IPA)Action
0.08020Injection
10.01090Elution of EBH
12.01090Hold/Wash
12.18020Re-equilibration
15.08020End

Note on Detection: If using UV instead of ELSD with this method, you must use Acetonitrile/IPA.[3] THF has a UV cutoff at 212 nm, which will blind the detector to the EBH signal (205-210 nm).[3]

Experimental Workflow & Signal Pathway

The following diagram illustrates the critical path from solid sample to quantified signal, highlighting the phase transition points.

Workflow cluster_prep Sample Preparation cluster_lc HPLC System Solid Solid Formulation (Weigh 50mg) Solvent Add Solvent (CHCl3 or THF) Solid->Solvent Heat Heat to 50°C (Dissolution) Solvent->Heat Filter Hot Filtration (0.45 µm PTFE) Heat->Filter Injector Injector (Keep Warm) Filter->Injector Transfer Hot Column Column Separation (Diol or C18 @ 50°C) Injector->Column Detector ELSD/CAD (Evaporation) Column->Detector Eluent Data Data Analysis (Log-Log Plot for ELSD) Detector->Data Signal

Figure 2: Complete analytical workflow emphasizing thermal control throughout the process.[2][3]

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running unknown samples.

  • Linearity (ELSD Specific):

    • ELSD response is non-linear.[2][3] You must plot log(Area) vs. log(Concentration) .[3]

    • Acceptance: R² > 0.995 on the log-log plot.[2][3][5]

  • Precision (Repeatability):

    • Inject a standard (e.g., 0.5 mg/mL) 6 times.[3]

    • Acceptance: RSD < 3.0% for retention time; RSD < 5.0% for peak area (ELSD is naturally noisier than UV).[3]

  • LOD/LOQ:

    • Limit of Quantitation is typically ~2.0 µg/mL for this compound using ELSD.[3]

  • Recovery:

    • Spike a "blank" polymer matrix with known EBH.[2][3]

    • Acceptance: 95–105% recovery.[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Column adsorption or temperature too low.[2][3]Increase column temp to 55°C. Add 0.1% Formic Acid to mobile phase (if using C18).[3]
No Peak Detected Sample precipitated in the needle or tubing.Ensure autosampler is warm.[2][3] Wash needle with hot THF/Chloroform.[2][3]
Noisy Baseline Impure mobile phase or ELSD gas contamination.[2][3]Use HPLC-grade solvents only.[2][3] Ensure Nitrogen gas purity is >99%.
Ghost Peaks Polymer carryover.[2][3]Run a blank gradient with 100% strong solvent (THF/CHCl3) between samples.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis-12-hydroxystearamide.[2][3] Retrieved from [Link]

  • Aschberger, K., et al. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection.[3][6] Journal of Chromatography A. (Validates the Diol/CHCl3 method).[3] Retrieved from [Link]

  • Agilent Technologies. Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. (General principles for lipid/wax analysis by HPLC-ELSD). Retrieved from [Link]

Sources

Application

application of EBS as a lubricant in PVC extrusion

Application Note: Optimizing Ethylene Bis-Stearamide (EBS) Lubrication Systems in Medical-Grade and Rigid PVC Extrusion Executive Summary Ethylene Bis-Stearamide (EBS) is a critical high-melting-point wax (144–146°C) uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Ethylene Bis-Stearamide (EBS) Lubrication Systems in Medical-Grade and Rigid PVC Extrusion

Executive Summary

Ethylene Bis-Stearamide (EBS) is a critical high-melting-point wax (144–146°C) utilized as a balanced lubricant in Polyvinyl Chloride (PVC) formulations.[1] Unlike simple paraffin waxes (purely external) or calcium stearates (predominantly internal), EBS exhibits a unique "dual-action" mechanism due to its bis-amide polarity and stearyl chain length.

This guide provides a validated framework for incorporating EBS into PVC extrusion workflows, specifically targeting researchers and developers in medical device manufacturing (tubing, IV bags) and rigid profile extrusion. It focuses on the delicate balance between fusion control and metal release , providing self-validating protocols to prevent common failures such as plate-out and surging.

Molecular Mechanism & Chemical Basis

To optimize EBS, one must understand its behavior at the molecular level. EBS (


) consists of two stearic acid chains linked by an ethylenediamine group.[1][2][3][4]
  • Internal Lubrication (The Anchor): The central amide groups (-NH-CO-) are polar. They form hydrogen bonds with the chlorine atoms on the PVC polymer backbone. This "anchoring" reduces intermolecular friction between polymer chains, lowering melt viscosity and heat generation.

  • External Lubrication (The Slip): The long

    
     alkyl chains are non-polar and incompatible with the PVC matrix. At high shear and temperature, these chains migrate to the interface between the polymer melt and the metal extruder wall, forming a slip layer that prevents adhesion and degradation.
    
Visualizing the Dual-Action Mechanism

EBS_Mechanism cluster_effect Net Effect EBS EBS Molecule (Ethylene Bis-Stearamide) Polar Polar Amide Group (-NH-CO-) EBS->Polar Contains NonPolar Non-Polar Stearyl Chains (C18 Alkyl) EBS->NonPolar Contains PVC_Matrix PVC Polymer Matrix (Internal Phase) Polar->PVC_Matrix H-Bonds with Chlorine (Reduces Viscosity) Metal_Wall Extruder Metal Wall (External Phase) NonPolar->Metal_Wall Migrates to Surface (Creates Slip Layer) Result Balanced Lubrication: Controlled Fusion + Metal Release PVC_Matrix->Result Metal_Wall->Result

Figure 1: The dual-phase activity of EBS. The polar center acts internally, while non-polar tails act externally.

Formulation Strategy

In drug delivery systems and medical tubing, formulation purity is paramount. EBS is generally recognized as safe (GRAS) and FDA compliant (21 CFR 175.105) for food contact, making it suitable for many medical applications, provided USP Class VI compliance is verified for the specific grade used.

Dosage Guidelines
Application TypeRecommended Dosage (phr)Primary FunctionCritical Constraint
Rigid PVC (Pipe/Profile) 0.5 – 1.5Fusion Control & Release>1.5 phr causes plate-out (screw slippage).
Medical Tubing (Flexible) 0.3 – 0.8Surface Finish & Anti-blockHigh clarity requirements limit dosage.
Injection Molding 1.0 – 2.0Mold ReleaseExcessive dosage affects weld-line strength.

Note: phr = parts per hundred resin.

Synergistic Interactions

EBS should rarely be used alone. It functions best in a "Lubrication System":

  • With Calcium Stearate (CaSt2): CaSt2 is a strong internal lubricant/stabilizer. EBS boosts the external release properties that CaSt2 lacks.

  • With Oxidized PE Wax: For complex profiles, adding oxidized PE wax helps disperse the EBS, preventing it from blooming to the surface too quickly.

Validation Protocols (Self-Validating Systems)

Trust in a formulation comes from rigorous testing. The following protocols allow you to "ask the polymer" if the lubrication is correct.

Protocol A: Fusion Behavior Analysis (ASTM D2538)

Objective: Determine if EBS dosage is delaying fusion appropriately without preventing it.

Equipment: Torque Rheometer (e.g., Brabender or Haake) with a roller mixer head. Parameters:

  • Bowl Temp: 190°C

  • Rotor Speed: 60 RPM

  • Charge Mass: 60g (adjusted for specific gravity)

Step-by-Step:

  • Baseline: Run the PVC compound without EBS. Record Fusion Time (A) (time to peak torque).

  • Test: Run the compound with 1.0 phr EBS. Record Fusion Time (B) .

  • Validation Logic:

    • If

      
      : EBS is ineffective (likely poor quality or dispersion).
      
    • If

      
      : Over-lubrication. The material is slipping and not melting.
      
    • Target: Fusion time should increase by 60–120 seconds, and Stable Torque (torque at 10 mins) should be 10-15% lower than baseline.

Protocol B: Dynamic Thermal Stability (Congo Red Alternative)

Objective: Ensure EBS does not degrade thermal stability (a common side effect of amide-based waxes containing nitrogen).

  • Maintain the Torque Rheometer at 200°C, 60 RPM.

  • Run the material until Decomposition (sharp rise in torque or blackening).[5]

  • Metric: The "Stability Time" must not decrease by more than 5% compared to the non-EBS control. If it drops significantly, the EBS amine value may be too high (reacting with the stabilizer).

Troubleshooting & Optimization Logic

When extrusion defects occur, the lubricant balance is often the culprit. Use this logic flow to diagnose issues.

Troubleshooting Start Extrusion Defect Detected Q1 Is the issue related to Surface or Melt Flow? Start->Q1 Surface Surface Issues (Roughness, Haze, Plate-out) Q1->Surface Surface Flow Melt Flow Issues (Surging, High Amps, Burning) Q1->Flow Flow/Amps Q2 Is there white powder on the die/cooling tank? Surface->Q2 Q3 Is Motor Load (Amps) High or Oscillating? Flow->Q3 PlateOut DIAGNOSIS: Plate-Out (EBS Migration Excessive) Q2->PlateOut Yes Roughness DIAGNOSIS: Melt Fracture (Insufficient External Lube) Q2->Roughness No Fix1 ACTION: Reduce EBS by 0.2 phr OR Add Oxidized PE Wax PlateOut->Fix1 Fix2 ACTION: Increase EBS by 0.1 phr OR Check Die Temp Roughness->Fix2 HighAmps DIAGNOSIS: High Viscosity (Insufficient Internal Lube) Q3->HighAmps High/Stable Surging DIAGNOSIS: Screw Slippage (Excessive External Lube) Q3->Surging Oscillating/Low Fix3 ACTION: Increase CaSt2 (EBS has limited internal effect) HighAmps->Fix3 Fix4 ACTION: Reduce EBS (It is acting as release agent) Surging->Fix4

Figure 2: Decision matrix for troubleshooting EBS-related extrusion anomalies.

References

  • ASTM International. (2018).[6] ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[6][7] West Conshohocken, PA. [Link]

  • ASTM International. (2025).[7][8] ASTM D4202-02: Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. (Withdrawn, but industry standard reference). [Link]

  • PubChem. (n.d.). Ethylenebis(stearamide) (Compound Summary).[1][2][3][4][9][10] National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Code of Federal Regulations. (2023). 21 CFR 175.105 - Adhesives (FDA Compliance for EBS). U.S. Food and Drug Administration. [Link][11]

Sources

Method

Technical Guide: Characterization of N,N'-Ethylenebis(12-hydroxystearamide) Organogels for Topical Delivery

Introduction N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a premier class of low molecular weight organogelators (LMWGs). Unlike polymeric gels that rely on chain entanglement, EBHSA functions via a supramol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a premier class of low molecular weight organogelators (LMWGs). Unlike polymeric gels that rely on chain entanglement, EBHSA functions via a supramolecular self-assembly mechanism .

For topical drug delivery, EBHSA organogels offer a distinct advantage: Thixotropy . The ability of these systems to liquefy under the shear stress of application (rubbing) and rapidly recover their structure upon cessation ensures both spreadability and retention at the target site. Furthermore, the lipophilic nature of the continuous phase enhances the permeation of hydrophobic active pharmaceutical ingredients (APIs) through the stratum corneum via occlusion and lipid-lipid interaction.

Mechanism of Action

EBHSA molecules possess two critical functional groups driving gelation:

  • Amide Groups: Facilitate intermolecular hydrogen bonding.

  • Hydroxyl Groups (C-12 position): Provide secondary hydrogen bonding sites and introduce chirality, promoting the formation of twisted fibers rather than flat platelets.

These interactions drive the molecules to stack into 1D fibers, which entangle to form a 3D Self-Assembled Fibrillar Network (SAFIN). This network immobilizes the organic solvent (liquid oil) via capillary forces and surface tension.

EBHSA_Mechanism cluster_forces Driving Forces EBHSA EBHSA Monomers (Solid) Heat Thermal Dissolution (>100°C) EBHSA->Heat Sol Isotropic Sol (Randomly dispersed) Heat->Sol Cooling Cooling Phase (Supersaturation) Sol->Cooling Nucleation Nucleation Cooling->Nucleation Growth 1D Fiber Growth (H-Bonding) Nucleation->Growth Entanglement 3D SAFIN Formation Growth->Entanglement HBonds Intermolecular H-Bonding Growth->HBonds VdW Van der Waals (Alkyl Chains) Growth->VdW Gel Organogel (Immobilized Oil) Entanglement->Gel

Figure 1: Supramolecular self-assembly pathway of EBHSA organogels from sol to gel state.

Formulation & Preparation Protocol

Objective: To produce reproducible EBHSA organogels with defined thermal history. Note: EBHSA has a high melting point (~140–145°C). In solvents, the dissolution temperature is lower but still requires significant thermal input compared to simple waxes.

Reagents
  • Gelator: N,N'-Ethylenebis(12-hydroxystearamide) (e.g., Thixcin® R).

  • Solvent (Oil Phase): Isopropyl Myristate (IPM), Medium Chain Triglycerides (MCT), or Mineral Oil.

  • API: Hydrophobic drug (optional for blank characterization).

Step-by-Step Protocol
  • Weighing: Accurately weigh the oil phase into a glass vial. Add EBHSA (typical range: 0.5% – 5.0% w/w).

  • Thermal Dissolution:

    • Place the vial in an oil bath set to 110–120°C (depending on solvent volatility and gelator concentration).

    • Stir magnetically at 300 RPM.

    • Critical Checkpoint: Continue heating until the solution is visually crystal-clear and isotropic. Any remaining micro-crystals will act as seeding agents and alter the network morphology.

  • Cooling Regime (Critical Variable):

    • Method A (Flash Cooling): Transfer immediately to an ice-water bath (0°C). Result: Smaller fiber network, higher transparency, often higher yield stress.

    • Method B (Slow Cooling): Allow to cool to room temperature (25°C) on the benchtop. Result: Larger fibrous aggregates, potentially more opaque.

  • Maturation: Seal the vials and store at 25°C for 24 hours to allow the SAFIN to equilibrate before testing.

Validation: The Inversion Test

Invert the vial 180°. If the sample does not flow under its own weight for 30 minutes, it is considered a gel.

Structural & Thermal Characterization

Differential Scanning Calorimetry (DSC)

DSC quantifies the energy associated with the sol-gel transition, providing the Gelation Temperature (


) and Melting Temperature (

).

Protocol:

  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample: Load 5–10 mg of organogel into a hermetically sealed aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Heat to 140°C at 5°C/min (to erase thermal history).

    • Cool to 0°C at 5°C/min (to measure crystallization/gelation exotherm).

    • Heat to 140°C at 5°C/min (to measure melting endotherm).

  • Analysis:

    • 
       of the cooling peak = 
      
      
      
      .
    • Peak of the heating endotherm =

      
      .
      
    • 
       (Enthalpy): Indicates the amount of gelator participating in the network.
      
Microscopic Morphology (SEM)

Direct SEM of organogels is impossible due to the oil phase. A Xerogel (dried gel) preparation is required.

Protocol:

  • Solvent Extraction: Place a small piece of organogel in excess volatile solvent (e.g., hexane) that dissolves the oil but not the EBHSA network.

  • Exchange: Refresh hexane 3 times over 24 hours.

  • Drying: Allow hexane to evaporate at room temperature, leaving the skeletal EBHSA network.

  • Coating: Sputter coat with Gold/Palladium (approx. 10 nm).

  • Imaging: Image at 5–10 kV. Look for twisted ribbons or helical fibers characteristic of chiral 12-hydroxy amides.

Rheological Profiling (Critical for Topical Delivery)

Rheology is the gold standard for predicting topical performance.

Instrument: Stress-controlled Rheometer (e.g., Anton Paar MCR or TA DHR). Geometry: Parallel Plate (25 mm or 40 mm), sandblasted to prevent slip. Gap: 500–1000 µm. Temperature: 25°C (Skin surface temperature approximation: 32°C can also be used).

Test A: Amplitude Sweep (Linear Viscoelastic Region)
  • Purpose: Determine the strength of the gel and the critical strain (

    
    ) where the network breaks.
    
  • Settings: Frequency fixed at 1 Hz (6.28 rad/s). Strain ramp from 0.01% to 100%.

  • Output:

    • 
       (Storage Modulus): Elastic component.
      
    • 
       (Loss Modulus): Viscous component.
      
    • Criteria: In the LVR,

      
       (solid-like). The crossover point (
      
      
      
      ) indicates the yield point (flow onset).
Test B: Thixotropy (3-Interval Thixotropy Test - 3ITT)
  • Purpose: Simulates the application process: Storage

    
     Rubbing (High Shear) 
    
    
    
    Recovery on Skin.
  • Protocol:

    • Interval 1 (Rest): Low shear (0.1 s⁻¹) for 60s. Measures baseline viscosity.

    • Interval 2 (Destruction): High shear (1000 s⁻¹) for 30s. Simulates rubbing; structure breaks.

    • Interval 3 (Recovery): Low shear (0.1 s⁻¹) for 300s. Measures how fast the gel reforms.

  • Analysis: Calculate % Recovery = (Viscosity at end of Interval 3 / Viscosity at Interval 1) * 100.

Rheology_Workflow SampleLoad Sample Loading (Sandblasted Plates) AmpSweep Amplitude Sweep (Strain 0.01-100%) SampleLoad->AmpSweep LVR_Determination Determine LVR & Yield Stress AmpSweep->LVR_Determination FreqSweep Frequency Sweep (0.1-100 rad/s) LVR_Determination->FreqSweep Thixotropy 3-Interval Thixotropy (3ITT) (Rest -> Shear -> Recovery) LVR_Determination->Thixotropy Stability Long-term Stability Check FreqSweep->Stability App_Prediction Application Prediction (Spreadability & Retention) Thixotropy->App_Prediction

Figure 2: Rheological characterization workflow for topical organogels.

In Vitro Performance: Drug Release

Objective: Measure the release rate of the API from the organogel matrix. Apparatus: Franz Diffusion Cells.[1]

Protocol
  • Membrane: Synthetic membrane (e.g., Tuffryn® or dialysis membrane) or ex vivo skin (porcine ear skin).

  • Donor Chamber: Load 0.5 g of EBHSA organogel containing the drug.

  • Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 1-5% Tween 80 or SDS) to ensure sink conditions for lipophilic drugs.

  • Conditions: 32°C (skin temp), stirring at 600 RPM.

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 6, 12, 24 hours. Replace with fresh buffer.

  • Quantification: HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot Cumulative % Release vs.

    
     (Higuchi Model).
    
Data Summary Table Template
ParameterSymbolUnitSignificance
Gelation Temp

°CTemperature at which the formulation sets; must be > 40°C for stability.
Storage Modulus

PaStiffness of the gel. Higher

= harder gel.
Yield Stress

PaForce required to start flow (spreadability). Ideal: 50–200 Pa.
Recovery

%Ability to reform on skin. >80% indicates good retention (non-drip).
Flux


Rate of drug permeation through the membrane.

References

  • Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery--a review. Journal of Controlled Release, 125(3), 179-192. Link

  • Sagalowicz, L., & Leser, M. E. (2010). Delivery systems for liquid food products. Current Opinion in Colloid & Interface Science, 15(1-2), 61-72. Link

  • Esposito, C. L., et al. (2018). Organogels: A "GelVolution" in Topical Drug Delivery. Current Pharmaceutical Design. Link

  • Toro-Vazquez, J. F., et al. (2007). Molecular self-assembly of 12-hydroxystearic acid in canola oil. Journal of Agricultural and Food Chemistry, 55, 1014-1021. Link

  • Rogers, M. A., et al. (2009). Crystal growth of 12-hydroxystearic acid and its corresponding salts. Crystal Growth & Design, 9(11), 4720-4727. Link

Sources

Application

Application Note: N,N'-Ethylenebis(12-hydroxystearamide) as a High-Stability Viscosity Modifier

This Application Note provides a technical guide for the use of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) in cosmetic formulations.[1] Crucial Distinction: Do not confuse this ingredient with Trihydroxystearin (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the use of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) in cosmetic formulations.[1]

Crucial Distinction: Do not confuse this ingredient with Trihydroxystearin (e.g., Thixcin® R).[1] While both are rheology modifiers derived from hydroxystearic acid sources, they have vastly different melting points and activation mechanisms.[2] This guide specifically addresses the amide wax (CAS 123-26-2).[1][2]

[1]

Introduction & Chemical Identity

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) is a high-performance bis-amide wax.[1][2] Unlike standard Ethylene Bis Stearamide (EBS), EBHSA contains hydroxyl groups on the fatty acid chains, which significantly alters its solubility, compatibility, and supramolecular assembly.

In cosmetics, it functions primarily as a high-temperature structurant , stick stabilizer , and textural slip agent . Its high melting point (~140°C) makes it unique among cosmetic waxes, allowing it to maintain structure in conditions where standard waxes (Ozokerite, Candelilla) soften or sweat.

Physicochemical Profile[1][3][4][5][6][7]
PropertySpecificationCritical Formulation Note
INCI Name Ethylene Bis-12-Hydroxystearamide (or Ethylene Distearamide - generic)Verify supplier INCI.[1][2] Often listed as "Ethylene Distearamide" but the -OH group is critical.[1][2]
CAS Number 123-26-2 Distinct from Trihydroxystearin (CAS 8001-78-3).[1][2]
Melting Point 140°C - 145°C Requires high-temperature phase processing.[1]
Appearance White to off-white micronized powder or beadsParticle size affects "slip" vs. "structure".[1][2]
Function Viscosity modifier, Slip agent, StructurantForms H-bonded networks; provides "ball-bearing" slip.[1]
Solubility Insoluble in water; Limited solubility in hot oilsSolubilizes only near its melting point; gels upon cooling.[1][2]

Mechanism of Action: The "Dual-Lock" Network[1][2]

EBHSA functions through a supramolecular hydrogen-bonding network .[1][2] While standard amide waxes rely solely on amide-amide interactions, EBHSA utilizes a "Dual-Lock" mechanism:

  • Primary Lock (Amide): Strong hydrogen bonding between the amide (-NH-CO-) groups of adjacent molecules.[1][2]

  • Secondary Lock (Hydroxyl): The 12-hydroxyl groups form additional lateral hydrogen bonds.[1][2]

This dual interaction creates a crystal lattice with exceptional thermal stability and solvent resistance.[1][2] When crystallized from a melt, it forms a fibrous network that traps liquid oils (organogelation). When used as a powder, the hydroxyl groups improve interfacial compatibility with polar cosmetic oils (esters, alcohols).

Visualization: Supramolecular Assembly

EBHSA_Mechanism cluster_0 Molecular Components cluster_1 Network Formation Amide Amide Group (-NH-CO-) Primary Primary H-Bonding (Stacking) Amide->Primary Strong Dipole Hydroxyl 12-Hydroxyl Group (-OH) Secondary Lateral H-Bonding (Cross-linking) Hydroxyl->Secondary Donor/Acceptor Chain C18 Fatty Chain (Hydrophobic) Lattice High-Melting Crystal Lattice Chain->Lattice Van der Waals Primary->Lattice Secondary->Lattice Result Thermostable Gel / Structure Lattice->Result Traps Solvent

Figure 1: The "Dual-Lock" mechanism of EBHSA, where amide and hydroxyl groups synergize to create a thermally robust crystal lattice.[1]

Processing Protocols

Because EBHSA melts at ~140°C, it cannot be processed like standard waxes (80°C).[1] You must choose between Melt Structuring (for gels/sticks) or Cold Dispersion (for slip/texture).[1][2]

Protocol A: High-Temperature Anhydrous Structuring

Application: Lipsticks, Deodorant Sticks, High-Stability Balms.[1] Goal: Create a rigid, non-sweating structure.

Safety Note: This protocol involves heating oils >140°C. Ensure your oil phase (esters, hydrocarbons) has a flash point >160°C and is thermally stable.[1] Do not heat volatile silicones or fragrances to this temperature.[1][2]

  • Phase A Preparation: Combine high-polarity esters (e.g., Octyldodecanol, Castor Oil) and EBHSA (1.0% - 5.0%).[1][2]

  • High-Melt Activation:

    • Heat Phase A to 145°C - 150°C with moderate agitation.

    • Checkpoint: The solution must become completely transparent. If cloudy, the crystal memory is not erased, and the gel will be weak.

  • Quench Cooling (The "Shock"):

    • Once dissolved, immediately add lower-temperature stable oils (pre-heated to 80°C) to drop the temperature rapidly to ~100°C.[1][2]

    • Why? Slow cooling promotes large crystals (grainy texture).[1][2] Rapid cooling promotes micro-crystals (smooth, glossy stick).[1]

  • Molding: Pour into molds at 90°C - 95°C.

  • Curing: Allow to cool to room temperature undisturbed.

Protocol B: Micronized Dispersion (Slip Agent)

Application: Pressed Powders, Foundations, Lotions. Goal: Use the particle as a "ball-bearing" for slip and soft-focus, without melting it.

  • Selection: Use a micronized grade (D50 < 10µm).[1][2]

  • Dispersion: Add EBHSA powder (0.5% - 2.0%) to the oil or powder phase at room temperature.

  • Shear: Disperse using a Cowles blade or homogenizer.

    • Caution: Monitor temperature.[1][2] Keep T < 50°C. If T approaches the softening point (which is lower than MP), the particles may become tacky and agglomerate.[1]

  • Integration: Add to the final emulsion or powder binder.

Visualization: Processing Decision Tree

Processing_Workflow Start Formulation Goal? Struct Structure / Gelation (Sticks, Balms) Start->Struct Texture Slip / Soft Focus (Powders, Lotions) Start->Texture Heat Heat Oil Phase > 145°C (Clear Solution) Struct->Heat Cold Cold Dispersion (T < 50°C) Texture->Cold Cool Rapid Quench to 90°C (Micro-crystallization) Heat->Cool Critical Step Pour Pour & Set Cool->Pour Shear High Shear Mixing (Disperse Agglomerates) Cold->Shear Finish Final Product Shear->Finish

Figure 2: Decision tree for processing EBHSA based on the desired endpoint (Structure vs. Texture).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Grainy Texture (Sticks) Cooling rate too slow; Recrystallization.[1][2]Increase cooling rate (chill molds).[1][2] Ensure full melting at 145°C before cooling.
Sweating / Syneresis Incomplete network formation.[1][2]Increase EBHSA concentration (0.5% increments). Ensure compatibility with the oil polarity.[1][2]
No Gelation Temperature did not reach 145°C.Verify batch temperature. EBHSA must fully dissolve to form a network upon cooling.[1][2]
Agglomeration (Powders) Heat generation during grinding.[1][2]Keep processing temp < 50°C. EBHSA becomes tacky before it melts.[1][2]

Regulatory & Safety

  • Safety Assessment: The Cosmetic Ingredient Review (CIR) and other regulatory bodies generally recognize fatty acid amides as safe when formulated to be non-irritating.[1][2]

  • Sensitization: While rare, amide waxes can be potential sensitizers in high concentrations for compromised skin.[1] Patch testing is recommended for leave-on products >5%.[1][2]

  • Global Status:

    • US: Listed on TSCA.[1][2][3][4] FDA approved for indirect food contact (packaging).[1][2]

    • EU: REACH registered (check specific supplier tonnage).[1][2]

    • China: Listed on IECIC (Inventory of Existing Cosmetic Ingredients in China).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis(12-hydroxystearamide).[1][2] Retrieved from [Link][1]

  • Cosmetic Ingredient Review (2015). Safety Assessment of Ethanolamides as Used in Cosmetics.[1][2] International Journal of Toxicology.[1][2] Retrieved from [Link]

  • Aosen New Material (2024). Ethylene Bis-12-Hydroxystearamide Technical Data Sheet.[1][2] Retrieved from [Link][1]

  • Elementis Specialties. Thixcin® R Technical Data Sheet (For comparative reference on Trihydroxystearin). Retrieved from [Link][1]

Sources

Method

Application Note: Biocompatibility Assessment of N,N'-Ethylenebis(12-hydroxystearamide) in Medical Polymers

Executive Summary & Material Science Context N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) is a high-performance bis-amide wax distinct from its non-hydroxylated analog, Ethylene Bis Stearamide (EBS). While standard EBS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Science Context

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) is a high-performance bis-amide wax distinct from its non-hydroxylated analog, Ethylene Bis Stearamide (EBS). While standard EBS is a common internal lubricant, the presence of the hydroxyl group at the C12 position in EBHSA introduces significant hydrogen bonding capability.

Why this matters for Medical Devices: In medical grade polymers (e.g., PLA, Polyamides, TPUs), EBHSA functions as a flow promoter and mold release agent. However, its thermodynamic drive to migrate to the surface ("blooming") creates a unique biocompatibility profile. Unlike bulk polymer chains, EBHSA concentrates at the device-tissue interface. Therefore, standard "bulk" toxicity assumptions fail. This guide provides a targeted evaluation strategy focusing on surface availability and leachable kinetics .

Chemical Characterization & Risk Assessment (ISO 10993-18)

Before biological testing, the "chemical dose" must be established. EBHSA is hydrophobic but possesses polar domains.

Exhaustive Extraction Protocol

Objective: Quantify the maximum potentially releasable amount of EBHSA and its hydrolysis products (12-hydroxystearic acid, ethylenediamine).

Methodology: Do not rely solely on standard polar/non-polar vehicles (Water/Oil) for characterization, as EBHSA solubility is low in both. Use "swelling" solvents for the polymer matrix to release trapped additive.

ParameterSpecificationRationale
Technique Soxhlet Extraction or Accelerated Solvent Extraction (ASE)Ensures complete removal of additive from polymer matrix.
Solvent A (Polar) Ethanol/Water (95:5)Targets hydrolysis products (ethylenediamine).
Solvent B (Non-Polar) Toluene or ChloroformTargets intact EBHSA wax.
Duration > 24 hours (or until gravimetric equilibrium)ISO 10993-18 requirement for "exhaustive".
Detection LC-MS/MS (APCI mode)EBHSA ionizes poorly in ESI; APCI is preferred for waxes.
Surface Characterization (The "Bloom" Factor)

Critical Step: Because EBHSA blooms, the surface concentration can be 100x the bulk concentration.

  • Protocol: Perform ATR-FTIR on the device surface after aging (72h at 37°C).

  • Marker: Look for the Amide I/II doublet shift due to hydrogen bonding of the -OH group (approx. 3300 cm⁻¹ and 1640 cm⁻¹).

Cytotoxicity Assessment (ISO 10993-5)[1][2][3]

Mechanism of Toxicity: Pure EBHSA is generally non-cytotoxic due to low solubility. However, particulate debris (from surface flaking) or hydrolysis byproducts (amines) can cause cellular physical stress or pH shifts.

Protocol: Quantitative MEM Elution

Note: Agar diffusion is insufficient for EBHSA because the wax does not diffuse through agar. Liquid elution is mandatory.

  • Sample Preparation:

    • Surface Area/Volume Ratio: 6 cm²/mL (Standard) or 3 cm²/mL (if material is <0.5mm thick).

    • Crucial: Do not filter the extract if fine precipitates (bloomed wax) are visible. These must be included to assess particulate toxicity.

  • Extraction Conditions:

    • Vehicle: MEM + 5% Serum.

    • Condition: 37°C for 24 hours (dynamic agitation). Agitation is vital to simulate physiological friction.

  • Exposure:

    • Cell Line: L-929 mouse fibroblasts.

    • Duration: 24 hours.

    • Readout: MTT or XTT assay (Metabolic activity).

  • Acceptance Criteria:

    • Viability > 70% compared to blank control.

    • Visual morphology: Grade < 2 (ISO scale).

CytotoxicityWorkflow Sample Device Sample (EBHSA Additive) Extract Dynamic Extraction (MEM + Serum, 37°C, 24h) Sample->Extract Particulate Check for Precipitates/Bloom Extract->Particulate Exposure L-929 Cell Exposure (24 Hours) Particulate->Exposure Do Not Filter (Unless sterile) Readout MTT Assay (>70% Viability) Exposure->Readout

Figure 1: Cytotoxicity workflow emphasizing the retention of surface precipitates (bloom) during extraction.

Sensitization & Irritation (ISO 10993-10)

Risk Alert: Some regulatory databases flag EBHSA derivatives with H317 (May cause allergic skin reaction) . This is often due to residual ethylenediamine (a potent sensitizer) or impurities.

Local Lymph Node Assay (LLNA) - Preferred

The LLNA is superior to the Guinea Pig Maximization Test (GPMT) for waxes because it quantifies proliferation directly and avoids the subjective scoring of erythema on waxy/oily skin sites.

Protocol:

  • Vehicle Choice:

    • EBHSA is hydrophobic. Use Acetone:Olive Oil (4:1) as the vehicle to maximize skin penetration.

  • Dosing:

    • Apply 25 μL of extract (or suspension) to the dorsum of mouse ears.

    • Repeat daily for 3 days.

  • Readout:

    • Measure lymphocyte proliferation (³H-thymidine or ATP bioluminescence) in draining lymph nodes.

    • Stimulation Index (SI): Must be < 3.0 to be considered a non-sensitizer.

Hemocompatibility (ISO 10993-4)

Context: If the device contacts blood (e.g., catheters, tubing), EBHSA is a high-risk component. Waxy blooms create hydrophobic domains that can denature fibrinogen and trigger platelet adhesion.

Thrombogenicity (In Vitro Loop Model)

Why: Static hemolysis tests are insufficient. You must evaluate flow-induced thrombosis caused by surface roughness (wax crystals).

Protocol:

  • Circuit: Chandler Loop (PVC tubing coated with/containing EBHSA).

  • Blood Source: Fresh human whole blood (heparinized).

  • Flow Rate: Shear rate adjusted to arterial (1500 s⁻¹) or venous (200 s⁻¹) conditions.

  • Duration: 2 hours recirculation.

  • Endpoints:

    • TAT Complex (Thrombin-Antithrombin): Marker of coagulation activation.

    • Platelet Count: Decrease indicates consumption/adhesion.

    • SEM Imaging: Visualize surface for fibrin mesh or platelet aggregates on waxy domains.

Biological Risk Assessment (ISO 10993-1)

Synthesize the data into a Toxicological Risk Assessment (TRA).

Threshold of Toxicological Concern (TTC): If specific tox data is missing for the 12-hydroxy variant, use the Cramer Class III threshold (90 μ g/day ) for the intact molecule, but evaluate the hydrolysis product (Ethylenediamine) separately against its PDE (Permitted Daily Exposure).

Metabolic Pathway Diagram: Understanding the breakdown is crucial for systemic toxicity waivers.

Metabolism EBHSA EBHSA (Intact Wax) Hydrolysis Hydrolysis (In vivo / Enzymatic) EBHSA->Hydrolysis HSA 12-Hydroxystearic Acid (Fatty Acid Metabolism) Hydrolysis->HSA Lipid Pool EDA Ethylenediamine (Renal Excretion / Toxicity) Hydrolysis->EDA Sensitization Risk

Figure 2: Metabolic hydrolysis of EBHSA yielding fatty acids and ethylenediamine.

References

  • ISO 10993-12:2021 . Biological evaluation of medical devices — Part 12: Sample preparation and reference materials.

  • PubChem . N,N'-Ethylenebis(12-hydroxystearamide) Compound Summary (CID 61058).[1][2]

  • European Chemicals Agency (ECHA) . Registration Dossier: N,N'-ethylenebis(12-hydroxystearamide).[1] [1]

  • ISO 10993-18:2020 . Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.

  • U.S. FDA . Inactive Ingredient Database (IID).[3]

Sources

Technical Notes & Optimization

Troubleshooting

solving N,N'-Ethylenebis(12-hydroxystearamide) dispersion problems in polymers

Topic: Troubleshooting N,N'-Ethylenebis(12-hydroxystearamide) Dispersion in Polymer Matrices Introduction: The Interface Status: Online Operator: Senior Application Scientist (Polymer Additives & Rheology) Context: N,N'-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N,N'-Ethylenebis(12-hydroxystearamide) Dispersion in Polymer Matrices
Introduction: The Interface

Status: Online Operator: Senior Application Scientist (Polymer Additives & Rheology) Context: N,N'-Ethylenebis(12-hydroxystearamide)—often abbreviated as EBHSA (CAS: 123-26-2)—is a specialized bis-amide wax.

The Core Challenge: Unlike standard Ethylene Bis Stearamide (EBS), EBHSA contains a hydroxyl group on the 12th carbon of the fatty acid chain. This seemingly minor structural difference significantly alters its polarity, hydrogen bonding potential, and melting behavior (~140–145°C). Users often treat it exactly like standard EBS or Stearic Acid, leading to catastrophic dispersion failures, blooming, or rheological instability.

This guide addresses the three most common failure modes encountered in the lab and pilot plant.

Module 1: Thermal Processing & Dispersion Failures

Symptom: "I see white specks in my extrudate" or "The torque is fluctuating wildly."

Root Cause Analysis: The melting point of EBHSA is 140–145°C . Many researchers processing polyolefins (PE/PP) or soft PVC operate with barrel temperatures in the 130–150°C range. If the compounding zone temperature does not significantly exceed the EBHSA melting point before the dispersive mixing elements, the wax remains as solid particles. These particles act as stress concentrators rather than lubricants.

Troubleshooting Protocol:

Diagnostic Question Technical Insight Corrective Action
Is your Feed Zone < 140°C? EBHSA powder can compact and bridge in the hopper if the feed throat is too warm, but needs high heat immediately after.Keep feed throat cool (<50°C) but set Zone 1/2 to >150°C to ensure rapid melting.
Are specks spherical or irregular? Spherical: Likely re-crystallized bloom (cooling issue). Irregular: Unmelted material (processing issue).Irregular: Increase shear heating or raise barrel temps in the compression zone.
What is your screw speed? Low shear prevents the particle breakup of the wax agglomerates.Increase RPM to generate shear heating, or switch to a screw design with more kneading blocks.

Visualizing the Troubleshooting Logic:

EBHSA_Dispersion_Logic cluster_0 Process Window Start Defect: White Specks Observed Microscopy Step 1: Hot Stage Microscopy Start->Microscopy Shape Particle Shape Analysis Microscopy->Shape Irregular Irregular/Jagged (Unmelted) Shape->Irregular Solid at T_process Spherical Spherical/Dendritic (Recrystallized) Shape->Spherical Melted then bloomed Action_Temp Action: Increase Zone 2 Temp to >150°C Irregular->Action_Temp Action_Cool Action: Increase Cooling Rate (Quench) Spherical->Action_Cool

Figure 1: Decision tree for diagnosing white speck defects based on particle morphology.

Module 2: Surface Defects (Blooming & Haze)

Symptom: "The parts look clear initially but develop a white, waxy haze after 24 hours."

Root Cause Analysis: This is Blooming .[1][2] EBHSA functions as an external lubricant because it has limited compatibility with the polymer matrix. It is designed to migrate to the surface to reduce friction. However, if the concentration exceeds the solubility limit of the matrix at room temperature, the excess wax crystallizes on the surface.

The "12-Hydroxy" Factor:

  • Standard EBS: Non-polar.[3] Blooms rapidly in polar polymers (ABS, Nylon).

  • EBHSA (12-OH): The hydroxyl group increases polarity. It is more compatible with polar matrices (Nylon, PET, PVC) than standard EBS.

  • The Trap: If you switch from EBS to EBHSA in a non-polar matrix (like PE or PP) without adjusting dosage, EBHSA may bloom faster or slower depending on the hydrogen bonding interactions, often requiring a dosage reduction.

FAQs on Blooming:

Q: Can I stop blooming by post-annealing? A: No. Annealing often accelerates blooming by increasing molecular mobility, allowing the wax to migrate to the surface faster. You must reformulate.

Q: What is the safe dosage limit? A:

  • Rigid PVC: 0.5 – 1.0 phr (parts per hundred resin).

  • Polyolefins (PE/PP): < 0.5 phr (EBHSA is less compatible here than standard EBS).

  • ABS/PS: 0.5 – 2.0 phr (Higher tolerance due to aromatic rings).

Mechanism of Action Diagram:

Blooming_Mechanism Melt Melt Phase (>150°C) Soluble EBHSA Solubilized in Matrix Melt->Soluble Cooling Cooling Phase (T < 100°C) Supersat Supersaturation Occurs Cooling->Supersat Equilibrium Storage (25°C) Defect Crystallization (Haze/Bloom) Equilibrium->Defect Soluble->Cooling Migration Migration to Surface (Fickian) Supersat->Migration Driven by Incompatibility Migration->Equilibrium

Figure 2: Thermodynamic pathway of EBHSA blooming from melt to surface defect.

Module 3: Rheology & Feeding Issues

Symptom: "The feeder is bridging" or "The screw slips and output drops."

Root Cause Analysis:

  • Bridging: EBHSA is often supplied as a micronized powder. It has a high angle of repose and is cohesive. In the feed throat, if the temperature rises above ~50°C, it becomes tacky (tack point < melting point), causing bridging.

  • Screw Slip: EBHSA is a powerful external lubricant. If added at >1.0 phr, it can coat the barrel wall and screw surface so effectively that the polymer pellets "hydroplane," losing the friction required for conveying and melting.

Corrective Actions:

  • For Bridging:

    • Solution: Masterbatching.[3][4] Do not feed pure powder. Pre-blend EBHSA with a small amount of resin (10:1 ratio) or use a side-feeder downstream where the polymer is already molten.

  • For Screw Slip:

    • Solution: Reduce EBHSA content or balance with an internal lubricant (e.g., Calcium Stearate or Oxidized PE Wax).

    • Rule of Thumb: Maintain a 3:1 ratio of Internal Lubricant to External Lubricant (EBHSA) to ensure proper fusion.

Comparison: EBHSA vs. Standard EBS

Use this table to verify you are using the correct additive for your matrix.

FeatureEBHSA (12-Hydroxy) Standard EBS
CAS Number 123-26-2110-30-5
Melting Point ~140–145°C~140–145°C
Polarity High (Due to -OH groups)Low/Medium
Best Matrix PVC, ABS, Nylon, PET, TPUPE, PP, PS
Key Advantage Better compatibility in polar plastics; less blooming in PVC/ABS.[5][6]Cheaper; better release in non-polar polyolefins.
Solubility Soluble in hot ethanol/polar solvents.Insoluble in ethanol; soluble in hot xylene.
Experimental Protocols
Protocol A: Dispersion Verification via Hot Stage Microscopy

Use this to confirm if "white specks" are unmelted wax or contaminants.

  • Sample Prep: Take a thin slice (microtome) of the defective extrudate.

  • Setup: Place on a polarized light microscope equipped with a hot stage.

  • Ramp: Heat at 10°C/min from 25°C to 160°C.

  • Observation:

    • At 140–145°C : If the specks melt and disappear into the matrix, they are EBHSA agglomerates . (Solution: Increase processing shear/temp).

    • At >160°C : If specks remain solid, they are inorganic contaminants (Tal, TiO2) or crosslinked gel, not EBHSA.

Protocol B: Torque Rheometry (Fusion Test)

Use this to determine the optimal dosage before going to the extruder.

  • Equipment: Brabender or Haake Torque Rheometer.

  • Conditions: Set bowl temp to 160°C (for PVC) or 190°C (for ABS). Rotor speed 60 RPM.

  • Procedure:

    • Add base polymer + stabilizer. Record "Fusion Time" (Time to peak torque).

    • Add EBHSA at 0.5 phr.[7]

  • Analysis:

    • Fusion Time Increase: EBHSA is delaying fusion (External Lubrication).

    • Equilibrium Torque Decrease: EBHSA is reducing melt viscosity (Internal Lubrication).

    • Target: You want a stable equilibrium torque without extending fusion time beyond the residence time of your extruder (usually < 2 mins).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365519, N,N'-Ethylenebis(12-hydroxystearamide). Retrieved from [Link]

  • Goyen Chemical. Technical Data Sheet: GOYENCHEM-EBHS (N,N'-ethylene bis-12-hydroxystearamide).[7] Retrieved from [Link]

  • ResearchGate. Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Controlling EBS Wax Blooming

Welcome to the Technical Support Hub You are likely here because your polymer surface has developed an unintended white haze, or you are experiencing catastrophic adhesion failure in post-processing (printing, coating, o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You are likely here because your polymer surface has developed an unintended white haze, or you are experiencing catastrophic adhesion failure in post-processing (printing, coating, or lamination).

EBS wax is a "necessary evil" in many formulations—an excellent internal/external lubricant and release agent. However, its efficacy relies on controlled incompatibility . When this balance tips, the additive migrates aggressively to the surface, crystallizing into a defect layer known as "blooming."[1][2][3]

This guide moves beyond basic advice. We break down the thermodynamics of migration, provide a diagnostic decision tree, and offer validated protocols to stabilize your formulation.

Module 1: The Mechanism of Failure

Why is my surface blooming?

Blooming is not a random event; it is a thermodynamic inevitability when the additive concentration exceeds the solubility limit of the polymer matrix at storage temperature.

EBS (Ethylene Bis-Stearamide) is designed to be soluble in the polymer melt (high temperature) but partially insoluble at ambient temperature. This "controlled incompatibility" forces the wax to the surface to reduce the system's free energy.

The Failure Cascade:

  • Supersaturation: Upon cooling, the polymer matrix "freezes." If the cooling is too rapid or the concentration too high, EBS molecules are trapped in a non-equilibrium state.

  • Migration: Over time (driven by Fickian diffusion), these molecules migrate toward the interface to relieve internal stress.

  • Crystallization: Once at the surface, EBS molecules encounter air, nucleate, and crystallize. This crystal lattice scatters light, creating the visible white haze.

Visualization: The Migration Pathway

EBS_Migration Melt Melt Phase (>145°C) EBS Solubilized Cooling Cooling Phase Matrix Solidifies Melt->Cooling Temp Drop Trap Supersaturation (Non-Equilibrium) Cooling->Trap Rapid Quench Diffusion Fickian Diffusion (Time/Temp Dependent) Trap->Diffusion Aging/Storage Surface Surface Accumulation (Blooming) Diffusion->Surface Surface Energy Reduction

Figure 1: The thermodynamic pathway of EBS migration from bulk matrix to surface defect.

Module 2: Diagnostic Hub (Troubleshooting)

Use this section to identify if EBS is the root cause of your issue.

Symptom A: Visual Haze or "Frost"

Issue: A white, powdery layer appears on parts 24-48 hours after molding. Immediate Check: Does the haze disappear when heated with a heat gun?

  • Yes: It is likely a wax/additive bloom (EBS melts ~145°C).

  • No: It may be filler agglomeration, degradation (chalking), or moisture splay.

Symptom B: Adhesion Failure (Printing/Gluing)

Issue: Ink flakes off or glue fails to bond, even with no visible haze. The Science: EBS creates a low-surface-energy boundary layer (often <30 dyne/cm). This "weak boundary layer" prevents chemical wetting of the substrate.

Troubleshooting Workflow

Troubleshooting_Tree Start Problem Detected Visual Visible White Haze? Start->Visual HeatTest Heat Gun Test (>150°C) Visual->HeatTest Yes Adhesion Adhesion Failure (No Haze) Visual->Adhesion No Melts Haze Disappears HeatTest->Melts Persists Haze Remains HeatTest->Persists Conclusion1 Likely EBS/Wax Bloom Melts->Conclusion1 Conclusion2 Degradation/Filler Issue Persists->Conclusion2 Solvent Solvent Wipe Test (IPA/Acetone) Adhesion->Solvent Improve Adhesion Restored Solvent->Improve Improve->Conclusion1

Figure 2: Rapid diagnostic logic to distinguish blooming from other surface defects.

Module 3: Prevention & Formulation Strategies[2]

Dosage Optimization

The most common cause of blooming is exceeding the Critical Solubility Limit (CSL) . This limit varies by polymer polarity.

Polymer MatrixPolarityRecommended EBS Max Dosage (PHR)Risk Level
PVC (Rigid) High0.5 - 1.5 PHRModerate
ABS Medium1.0 - 2.0 PHRLow
Polystyrene (PS) Low0.5 - 1.0 PHRHigh
Polyolefins (PE/PP) Non-Polar< 0.5 PHRVery High

Guidance: If you are using >1.0 PHR in a non-polar matrix, blooming is mathematically probable.

  • Action: Reduce EBS by 0.2 PHR increments. Substitute the balance with a non-migrating lubricant (e.g., high-molecular-weight silicone or oxidized PE wax).

Processing Parameters (The "Lock-In" Effect)

Cooling rate dictates crystal structure.

  • Rapid Cooling (Quenching): Traps EBS in the amorphous regions. While this prevents immediate bloom, it creates a high-energy unstable state. Blooming may occur months later (shelf-life failure).

  • Annealing (Controlled Cooling): Allows the matrix to relax.

    • Protocol: If blooming is critical, anneal parts at 60°C for 2 hours post-molding. This forces immediate migration/equilibration, which can then be wiped off or verified before shipping.

Surface Energy Modification

If you cannot change the formulation, you must manage the surface.

  • Corona/Plasma Treatment: burns off the organic wax layer and oxidizes the surface.

    • Warning: This is temporary. EBS will migrate back to the surface within 24-72 hours (hydrophobic recovery). Printing must happen "in-line" immediately after treatment.

Module 4: Analytical Validation Protocols

Do not guess. Validate.

Protocol A: The "Tape Test" (Field Quick-Check)
  • Apply clear adhesive tape (e.g., 3M 600) to the hazy surface.

  • Press firmly and peel off.

  • Observation:

    • Bloom: The haze lifts onto the tape; the part surface underneath looks clear/glossy.

    • Degradation: The haze remains on the part; the tape is clear.

Protocol B: FTIR-ATR Identification (Lab Standard)

Objective: Confirm the chemical identity of the surface layer.

Method:

  • Perform ATR-FTIR directly on the "bloomed" surface.

  • Clean the surface with Isopropanol (IPA) to remove the bloom.

  • Perform ATR-FTIR on the "clean" surface.

  • Subtract Spectrum 2 from Spectrum 1.

Target Peaks for EBS: If the difference spectrum shows these peaks, it is EBS:

  • 3300 cm⁻¹: N-H Stretching (Amide group).

  • 2920 & 2850 cm⁻¹: C-H Stretching (Long fatty acid chains).

  • 1640 cm⁻¹: C=O Stretching (Amide I band).

  • 1550 cm⁻¹: N-H Bending (Amide II band).

References

  • Benchchem. (2025).[4] Technical Support Center: Overcoming PPD Blooming in Rubber Compounds. (Includes mechanisms applicable to EBS migration).

  • Ataman Kimya. (n.d.). Ethylene Bis Stearamide (EBS) - Technical Data & Solubility.

  • Brighton Science. (2025). How to Control Additive Blooming in Polymer Films.

  • ResearchGate. (2024). ATR-FTIR spectra of EBS wax and coating layers.

  • SpecialChem. (2023).[2] Troubleshooting Additive Blooming and Migration in Polymers.

Sources

Troubleshooting

Technical Guide: Optimizing Cooling Rates for N,N'-Ethylenebis(12-hydroxystearamide) Crystallization

Introduction: The Kinetic Imperative in EBH Self-Assembly N,N'-Ethylenebis(12-hydroxystearamide) (EBH) is a high-performance thixotropic agent and slip additive. Unlike simple paraffin waxes, EBH relies on a complex supr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Imperative in EBH Self-Assembly

N,N'-Ethylenebis(12-hydroxystearamide) (EBH) is a high-performance thixotropic agent and slip additive. Unlike simple paraffin waxes, EBH relies on a complex supramolecular self-assembly mechanism driven by intermolecular hydrogen bonding between its amide and hydroxyl groups.

The cooling rate is the single most critical process parameter because it dictates the competition between nucleation density and crystal growth rate . This balance determines whether EBH forms a robust, transparent 3D fibrillar network (SAFIN) or precipitates as discrete, destabilizing agglomerates.

Troubleshooting Guide & FAQs

Issue 1: The formulation exhibits "blooming" (white surface haze) after 24-48 hours.

Diagnosis: Cooling Rate Too Slow. Technical Causality: Slow cooling rates (<1°C/min) allow the EBH molecules to remain in a mobile state for too long. This favors thermodynamic equilibrium, leading to the formation of large, thermodynamically stable crystals that are often incompatible with the matrix. These large crystals migrate to the surface (Ostwald ripening) to minimize surface energy. Corrective Action:

  • Increase Cooling Rate: Target a "Quench" zone (approx. 5–10°C/min) through the crystallization window (typically 140°C to 100°C).

  • Validation: Use Polarized Light Microscopy (PLM). You should see a dense network of micro-spherulites rather than large, isolated needles.

Issue 2: The gel is transparent but mechanically weak (low yield stress).

Diagnosis: Cooling Rate Too Fast (Supercooling). Technical Causality: Extremely rapid quenching (>20°C/min) freezes the EBH molecules in a "kinetic trap." While this creates high nucleation density (transparency), the crystals do not have time to grow into long, interlocking fibrils. The resulting network lacks the "junction zones" required for structural integrity. Corrective Action:

  • Implement a Two-Stage Cooling Profile:

    • Fast Cool to just below the onset of crystallization (

      
      ) to trigger nucleation.
      
    • Isothermal Hold or Slow Cool (2°C/min) for 5-10 minutes to allow fibril elongation and cross-linking.

Issue 3: Viscosity drifts or "post-hardening" occurs over weeks.

Diagnosis: Polymorphic Transition (Metastable State). Technical Causality: EBH can exist in multiple polymorphs. Rapid cooling often locks EBH into a metastable


-form. Over time, this relaxes into the more stable 

-form, which has a denser packing arrangement. This transition expels solvent (syneresis) and increases lattice rigidity. Corrective Action:
  • Annealing: Introduce an annealing step at 10-15°C below the melting point (

    
    ) for 30 minutes during the manufacturing process to force the polymorphic transition to complete before packaging.
    

Experimental Protocol: Determining the Optimal Cooling Rate

To determine the optimal rate for your specific matrix, you must construct a Crystallization Kinetic Map using Differential Scanning Calorimetry (DSC).

Methodology: Non-Isothermal Crystallization Kinetics

Objective: Identify the cooling rate that maximizes the crystallization peak temperature (


) width (indicating network formation) without suppressing the enthalpy of crystallization (

).

Equipment: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214). Sample Mass: 5–10 mg (encapsulated in hermetic aluminum pans).

Step-by-Step Protocol:

  • Erase Thermal History: Heat sample to

    
     (approx. 
    
    
    
    above
    
    
    of EBH) and hold for 5 minutes.
  • Cooling Scans: Perform cooling runs at varying rates: 1, 2, 5, 10, 20, and 40

    
      down to 
    
    
    
    .
  • Re-heating: Immediately reheat at

    
     to check for cold crystallization (indicates incomplete crystallization during cooling).
    
Data Analysis & Interpretation
ParameterSymbolInterpretationOptimal Target
Onset Temperature

Temperature where nucleation begins.Higher is generally better (earlier network formation).
Peak Temperature

Temp of maximum crystallization rate.Sharp peaks = uniform crystal size. Broad peaks = wide distribution.
Enthalpy

Total crystallinity.Must remain constant. A drop at high rates indicates amorphous content.
Supercooling

Driving force for nucleation.[1]Moderate

balances nucleation and growth.

Decision Logic:

  • If

    
     drops significantly at 20°C/min 
    
    
    
    Rate is too fast (incomplete crystallization).
  • If

    
     shifts lower by >15°C 
    
    
    
    Nucleation is suppressed; risk of gel instability.
  • Optimal Rate: The fastest rate where

    
     is 
    
    
    
    of the slow-cool (1°C/min) value.

Visualization: Mechanism & Workflow

Figure 1: EBH Self-Assembly & Cooling Rate Impact

This diagram illustrates the bifurcation of the crystallization pathway based on thermal history.

EBH_Crystallization Melt EBH Melt (Isotropic) (> 145°C) Nucleation Nucleation Onset (Supersaturation) Melt->Nucleation Cooling FastCool Fast Cooling (> 10°C/min) Nucleation->FastCool SlowCool Slow Cooling (< 1°C/min) Nucleation->SlowCool HighNuc High Nucleation Density FastCool->HighNuc Kinetic Control LowNuc Low Nucleation Density SlowCool->LowNuc Thermodynamic Control ThinFibers Thin, Branched Fibrils (3D Network) HighNuc->ThinFibers Rapid Growth ThickCrystals Thick, Isolated Platelets (No Network) LowNuc->ThickCrystals Ostwald Ripening Result_Good OPTIMAL GEL Transparent, Thixotropic ThinFibers->Result_Good Result_Bad DEFECTIVE Blooming, Haze, Syneresis ThickCrystals->Result_Bad

Caption: Figure 1: Kinetic pathway selection. Fast cooling promotes high nucleation density and fibrillar networking (Gelation), while slow cooling favors thermodynamic equilibrium and large crystal growth (Blooming).

References

  • Terech, P., & Weiss, R. G. (1997). "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 97(8), 3133–3160. Link

  • Mallia, V. A., et al. (2009). "Self-Assembly of 12-Hydroxystearic Acid Derivatives: The Effect of Chemical Structure on Gelation." Langmuir, 25(15), 8615–8622. Link

  • Liu, X., et al. (2014). "Nucleation and Crystallization of Poly(L-lactide) Induced by N,N'-Ethylenebis(12-hydroxystearamide)." Industrial & Engineering Chemistry Research, 53(5), 1935–1942. Link

  • TA Instruments. "Thermal Analysis of Waxes and Crystallization Kinetics." Application Note TA-222. Link

Sources

Optimization

degradation pathways of N,N'-Ethylenebis(12-hydroxystearamide) at high temperatures

Topic: Thermal Degradation & Stability Protocols Audience: Formulation Scientists, Process Engineers, and QA Researchers. Diagnostic Hub: The Triage Quickly identify the root cause of your EBHSA performance failure.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Degradation & Stability Protocols

Audience: Formulation Scientists, Process Engineers, and QA Researchers.

Diagnostic Hub: The Triage

Quickly identify the root cause of your EBHSA performance failure.

Symptom Primary Suspect The "Senior Scientist" Insight
Yellowing / Discoloration Oxidative Dehydration Unlike standard EBS, EBHSA contains a secondary hydroxyl group at C-12. Above 180°C, this group eliminates water to form a double bond (unsaturation). This alkene is highly susceptible to oxidation, creating conjugated chromophores (yellowing).
"Blooming" / Surface Haze Migration / Solubility EBHSA is designed to be incompatible with the matrix to function as a lubricant. However, "haze" often indicates excessive migration due to molecular weight reduction (hydrolysis) or phase separation occurring too early in the cooling cycle.
Loss of Lubricity (Sticking) Amide Hydrolysis If moisture is present during high-temp processing (>150°C), the amide bond cleaves. You are left with free amines and fatty acids, neither of which provides the slip efficacy of the bis-amide structure.
Gelation / Black Specks Radical Crosslinking At T > 260°C, or in the presence of peroxides, the alkyl chain undergoes radical scission. These radicals recombine with the polymer matrix, "locking" the wax into the network (gelation) rather than letting it migrate to the surface.

Deep Dive: Degradation Mechanics

Understanding the "Why" to prevent the "What."

N,N'-Ethylenebis(12-hydroxystearamide) is structurally distinct from standard EBS due to the 12-hydroxyl group . While this group improves compatibility with polar polymers (polyamides, polyesters) and acts as a nucleating agent, it is also the molecule's thermal weak point.

Pathway A: The Dehydration-Oxidation Cycle (The "Yellowing" Engine)

The most common failure mode in aerobic high-temperature environments.

  • Initiation (Dehydration): Under thermal stress (>160°C), the 12-OH group undergoes elimination (likely E1/E2 mechanism depending on the matrix acidity), releasing a water molecule and forming a trans-alkene (double bond) on the stearamide chain.

  • Propagation (Conjugation): This newly formed double bond activates the adjacent allylic hydrogens.

  • Oxidation: Oxygen attacks the allylic position, forming hydroperoxides, which decompose into ketones or conjugated enones. These conjugated systems absorb blue light, resulting in the characteristic yellow/brown appearance.

Pathway B: Hydrolytic Scission

Occurs in the presence of residual moisture (e.g., undried fillers or hygroscopic resins like Nylon).

  • Mechanism: Water attacks the carbonyl carbon of the amide linkage.

  • Result: The bis-amide splits into 12-hydroxystearic acid and N-(2-aminoethyl)-12-hydroxystearamide (or eventually ethylenediamine).

  • Impact: Acidic byproducts can catalyze degradation of the host polymer (e.g., polycarbonate depolymerization).

Visualization: The Degradation Cascade

EBHSA_Degradation cluster_Oxidation Pathway A: Thermal Oxidation (Yellowing) cluster_Hydrolysis Pathway B: Hydrolysis (Loss of Slip) EBHSA Native EBHSA (Bis-amide w/ 12-OH) Dehydration Dehydration (-H2O @ >160°C) EBHSA->Dehydration Heat Cleavage Amide Bond Cleavage EBHSA->Cleavage + H2O Unsaturation Vinyl Group Formation (C=C Double Bond) Dehydration->Unsaturation Chromophore Conjugated Enones (Yellow Color) Unsaturation->Chromophore + O2 Moisture Moisture + Heat Byproducts Free Acid + Amine Cleavage->Byproducts

Figure 1: Mechanistic pathways of EBHSA degradation. Pathway A dominates in dry, aerobic extrusion; Pathway B dominates in moist environments.

Analytical Protocols: The Lab Bench

How to validate degradation in your samples.

Protocol 1: Isothermal TGA Stress Test

Standard TGA ramps often miss "soak" degradation. Use this to simulate residence time in an extruder.

  • Instrument: Thermogravimetric Analyzer (TGA).[1]

  • Atmosphere: Air (to simulate oxidative degradation) OR Nitrogen (to isolate thermal cleavage). Flow rate: 50 mL/min.

  • Method:

    • Ramp 20°C/min to 200°C .

    • Hold Isothermal for 60 minutes.

    • Ramp 20°C/min to 600°C (burn off).

  • Analysis:

    • Pass: Weight loss < 1.0% during the 60-minute hold.

    • Fail: Significant slope during hold indicates volatile formation (dehydration water or amine fragments).

Protocol 2: FTIR Carbonyl Indexing

Detecting chemical changes before they are visible.

  • Sample Prep: Thin film (compression molded) or KBr pellet.

  • Key Spectral Regions:

    • 3300 cm⁻¹: Hydroxyl (-OH) stretch. Watch for decrease (Dehydration).

    • 1640-1650 cm⁻¹: Amide I (C=O). Watch for shift or broadening.

    • 1700-1720 cm⁻¹: Carboxylic Acid C=O. Appearance indicates Hydrolysis.

    • 1600-1620 cm⁻¹: C=C Alkenes. Appearance indicates Dehydration/Unsaturation.

  • Calculation:

    
    
    A rising index correlates with hydrolysis or oxidative carbonyl formation.
    

FAQ: Troubleshooting & Mitigation

Q: Can I use EBHSA in Polycarbonate (PC) or PET processing? A: Proceed with extreme caution. At PC processing temperatures (280°C+), EBHSA is thermally unstable. Furthermore, if any hydrolysis of the wax occurs, the resulting amine byproducts will attack the Polycarbonate backbone (aminolysis), causing catastrophic loss of molecular weight in the PC.

  • Recommendation: Use ester-based waxes (e.g., Pentaerythritol Tetrastearate) for PC/PET instead.

Q: My parts are yellowing, but TGA shows the wax is stable. Why? A: TGA measures weight loss. Yellowing (chromophore formation) can occur with negligible mass change. The dehydration of the 12-OH group releases water (molecular weight 18), which is a tiny fraction of the total wax mass (~600 g/mol ), often undetectable on TGA until it's too late.

  • Fix: Switch to Protocol 2 (FTIR) to detect the chemical change, or measure Yellowness Index (YI) specifically.

Q: How do I prevent the "plate-out" of degraded wax on my mold? A: Plate-out is often oxidized, low-molecular-weight wax residues.

  • Reduce Shear: High shear heating often pushes the local melt temperature well above the set barrel temperature.

  • Antioxidant Synergists: Ensure your masterbatch contains a primary phenolic antioxidant (e.g., AO-1010) and a phosphite (e.g., AO-168) to protect the wax during the melt phase.

References

  • Thermal Decomposition Kinetics of EBS: Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Journal of Chemical Engineering of Chinese Universities.

  • Safety & Toxicology Data: N,N'-Ethylenebis(12-hydroxystearamide) Safety Data Sheet. National Institutes of Health (PubChem).

  • Amide Wax Hydrolysis Mechanisms: Why is heat needed for the hydrolysis of amides? Chemical Education Research (Quora/General Chemistry Principles).

  • Application in Polyesters (Nucleation): Polymorphism and properties of biodegradable poly(1,4‐butylene adipate) tailored using an aliphatic diamide derivative. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Stability of EBS-Based Emulsions

The following Technical Support Guide addresses the stability of Ethylene Bis-Stearamide (EBS) emulsions, a common rheology modifier, lubricant, and coating agent in pharmaceutical and industrial formulations. Topic: Eff...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability of Ethylene Bis-Stearamide (EBS) emulsions, a common rheology modifier, lubricant, and coating agent in pharmaceutical and industrial formulations.

Topic: Effect of pH on Physicochemical Stability Ticket Priority: High (Formulation Integrity) Analyst: Senior Application Scientist

System Definition & Core Chemistry

What is an EBS-Based Emulsion? In this context, EBS refers to Ethylene Bis-Stearamide (


), a synthetic bis-amide wax.[1][2][3] Because EBS has a high melting point (~145°C) and is insoluble in water, it is formulated as an oil-in-water (O/W) emulsion or dispersion to be usable in liquid manufacturing processes (e.g., tablet coatings, defoamers, or topical rheology modifiers).

The Critical Variable: While EBS itself is chemically robust, the stability of the emulsion is dictated by the surfactant system , not the wax core. Most commercial EBS emulsions are stabilized using anionic surfactants (often in situ formed stearate soaps) or non-ionic ethoxylates. Therefore, pH adjustments directly impact the ionization state of the stabilizer, leading to rapid destabilization.

Troubleshooting Guide (Q&A)
Issue 1: Catastrophic Flocculation at Acidic pH

User Report: "I adjusted my formulation to pH 4.0 for skin compatibility, and the EBS emulsion immediately turned into a curdy paste/gel."

Diagnosis: Protonation of the Anionic Surfactant. Many EBS emulsions are stabilized by reacting Stearic Acid with an amine (e.g., Triethanolamine or Ammonia) to form a soap (Stearate).

  • Mechanism: The pKa of stearic acid is approximately 4.75 . When you lower the pH below ~5.5, the carboxylate head groups (

    
    ) become protonated (
    
    
    
    ).
  • Result: The electrostatic repulsion barrier disappears. The neutral wax particles collide, overcome the steric barrier, and flocculate (clump).

Corrective Action:

  • Switch Surfactants: If you must work at pH < 5, you cannot use stearate-based EBS emulsions. Switch to an EBS emulsion stabilized with non-ionic surfactants (e.g., Poloxamers or Ethoxylated Fatty Alcohols) which are insensitive to pH.

  • Buffer Control: Maintain pH > 6.5 for stearate-stabilized systems.

Issue 2: Viscosity Drift at Alkaline pH (>10)

User Report: "Our emulsion is stable, but after 3 months at pH 11, the viscosity has dropped significantly, and we see a thin oil layer."

Diagnosis: Amide Hydrolysis (Chemical Degradation). While EBS is stable at moderate pH, it is a bis-amide .

  • Mechanism: At extreme alkaline pH (>10) and elevated temperatures, the amide bond is susceptible to base-catalyzed hydrolysis, breaking the molecule back into ethylenediamine and stearates.

  • Result: The structural integrity of the wax particle is compromised, and the "structuring" capability (viscosity build) is lost.

Corrective Action:

  • Limit pH Exposure: Keep the formulation pH between 7.0 and 9.0.

  • Cold Processing: If high pH is required for a reaction step, keep the temperature low (< 30°C) to slow the hydrolysis rate.

Issue 3: "Creaming" without Aggregation

User Report: "The emulsion separates into a white layer on top, but it redisperses easily with shaking. pH is neutral."

Diagnosis: Density Mismatch (Stokes' Law). EBS has a density of ~0.97 g/cm³. Water is 1.0 g/cm³. This is not strictly a pH issue, but pH can exacerbate it by altering the effective particle size.

  • Mechanism: If pH moves slightly toward the Isoelectric Point (IEP), the "effective" volume of the particle decreases (collapse of the electrical double layer), increasing the creaming rate.

Corrective Action:

  • Rheology Modification: Add a yield-stress agent (e.g., Xanthan Gum) to arrest the movement of the droplets.

  • Zeta Potential Check: Ensure Zeta Potential is > |30mV| to maintain spacing.

Experimental Protocols
Protocol A: Zeta Potential vs. pH Profiling

Purpose: To determine the "Safe Operating Window" for your specific EBS emulsion.

  • Preparation: Dilute the EBS emulsion to 0.01% w/v using 1mM NaCl (background electrolyte).

  • Titration: Prepare aliquots adjusted to pH 3, 4, 5, 6, 7, 8, 9, 10 using 0.1M HCl or NaOH.

  • Measurement: Use Dynamic Light Scattering (DLS) with Electrophoretic Light Scattering (ELS).

  • Analysis: Plot Zeta Potential (mV) vs. pH.

    • Stable Zone: Zeta Potential > +30mV or < -30mV.

    • Danger Zone: Zeta Potential between -15mV and +15mV (near Isoelectric Point).

Protocol B: Centrifugal Stress Test

Purpose: Rapidly predict long-term creaming stability at target pH.

  • Sample: Adjust EBS emulsion to target pH.

  • Load: Fill centrifuge tubes (15mL).

  • Spin: Centrifuge at 2,000 x g for 30 minutes .

  • Calculation: Measure the height of the clear serum layer (

    
    ) and total height (
    
    
    
    ).
    • Creaming Index (CI%) =

      
      .
      
    • Pass Criteria: CI < 5% for fresh formulations.

Mechanistic Visualization

The following diagram illustrates the failure modes of EBS emulsions under pH stress.

EBS_Stability EBS_Emulsion EBS Emulsion (Waxy Core + Surfactant Shell) pH_Low Acidic Environment (pH < pKa of Surfactant) EBS_Emulsion->pH_Low pH_High Extreme Alkaline (pH > 10) EBS_Emulsion->pH_High pH_Neutral Neutral/Mild Alkaline (pH 7-9) EBS_Emulsion->pH_Neutral Protonation Protonation of Carboxylate Head Groups (COO- -> COOH) pH_Low->Protonation Rapid Hydrolysis Base-Catalyzed Amide Hydrolysis pH_High->Hydrolysis Slow/Time-Dependent Repulsion Electrostatic Repulsion (High Zeta Potential) pH_Neutral->Repulsion Flocculation Flocculation & Irreversible Curdling Protonation->Flocculation Loss of Charge Degradation Chemical Breakdown (Loss of Viscosity) Hydrolysis->Degradation Stable Stable Dispersion Repulsion->Stable

Figure 1: Failure Mode Analysis (FMA) of Ethylene Bis-Stearamide emulsions under pH stress.

Summary Data Table
ParameterAcidic Condition (pH < 5)Neutral Condition (pH 6-8)Alkaline Condition (pH > 10)
Surfactant State Protonated (Neutral charge)Ionized (Negative charge)Fully Ionized
Zeta Potential Near 0 mV (Unstable)-30 to -60 mV (Stable)< -60 mV (Stable Charge)
EBS Chemical State StableStableRisk of Amide Hydrolysis
Physical Appearance Curds / Paste / GelMilky FluidFluid (Potential thinning)
Recommendation Avoid (or use non-ionic)Optimal Monitor (Time dependent)
References
  • N,N'-Ethylenebis(stearamide) Structure & Properties. BenchChem Technical Library.

  • Effect of pH on Emulsifier Performance. Chemsino Technical Insights, 2025.

  • Ethylene Bis Stearamide Emulsion Specifications. TRUNNANO Advanced Materials.

  • Emulsion Stability and DLVO Theory (Zeta Potential). DataPhysics Instruments Application Note.

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Rheological Properties of EBS Organogels

Status: Operational Lead Scientist: Senior Application Scientist, Rheology & Formulations Division Last Updated: February 18, 2026 Introduction Inconsistent rheological data in Ethylene Bis-Stearamide (EBS) organogels is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Rheology & Formulations Division Last Updated: February 18, 2026

Introduction

Inconsistent rheological data in Ethylene Bis-Stearamide (EBS) organogels is rarely a random error; it is almost always a symptom of uncontrolled thermodynamic variables or measurement artifacts. EBS is a low molecular weight organogelator (LMWOG) that self-assembles via non-covalent interactions—specifically, intermolecular hydrogen bonding between amide groups and van der Waals forces between alkyl chains.

Because this network is physical rather than covalent, it is hypersensitive to thermal history , shear forces , and surface boundary conditions . This guide moves beyond basic "tips" to provide a causality-based troubleshooting framework.

Module 1: Thermal History & Preparation Protocols

The Issue: "My gel strength (


) varies significantly between batches, even with identical composition."
Expert Insight: The Memory Effect

EBS organogels possess a "thermal memory." If the EBS is not heated significantly above its melting point (


), residual crystalline "seeds" remain. These seeds act as heterogeneous nucleation sites during cooling, bypassing the homogeneous nucleation required for a uniform fiber network. Furthermore, the cooling rate dictates the polymorphic form (alpha vs. beta) and the aspect ratio of the self-assembled fibers.
Troubleshooting Q&A

Q1: I am heating my sample to 150°C, but results are still inconsistent. Why? A: You may be suffering from incomplete thermal erasure .

  • Mechanism: EBS has high latent heat of fusion. Reaching

    
     is not enough; you must hold it there to destroy all hydrogen-bonded aggregates.
    
  • Protocol: Heat to 155°C–160°C and hold for at least 15–20 minutes under agitation. This ensures a true isotropic sol state before cooling.

Q2: Does cooling speed really matter if I just want a gel? A: Yes, cooling rate is the primary governor of fiber morphology.

  • Fast Cooling (>10°C/min): Forces rapid nucleation, creating a dense network of thin, highly branched fibers. This typically yields a higher Storage Modulus (

    
    )  and higher yield stress but lower thermal stability.
    
  • Slow Cooling (<1°C/min): Promotes crystal growth over nucleation. You get fewer, thicker fibers (or platelets). The gel will be softer, more opaque, and may exhibit syneresis (solvent leakage).[1]

  • Validation: Standardize your cooling ramp. Use a programmable water/oil bath or the Peltier plate of your rheometer to control cooling at exactly 5°C/min for reproducible results.

Module 2: Rheological Measurement Artifacts

The Issue: "My viscosity curves show a sudden drop or 'kink' at low shear rates, or


 decreases as I decrease the gap size."
Expert Insight: Wall Slip

Organogels are multiphase systems. Under shear, the solvent phase can deplete near the geometry walls, creating a low-viscosity lubrication layer. The rheometer measures the easy flow of this slip layer rather than the deformation of the bulk gel. This is the #1 cause of "false" low viscosity/modulus data.

Troubleshooting Q&A

Q3: How do I know if I have Wall Slip? A: Perform a Gap Dependence Test .

  • Protocol: Measure the viscosity of the same sample at three different gaps (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Diagnosis: If the apparent viscosity decreases as the gap decreases, wall slip is occurring . In a no-slip system, viscosity is independent of the gap.

Q4: How do I fix Wall Slip? A: You must mechanically interlock the gel with the geometry.

  • Hardware: Switch from smooth parallel plates to Crosshatched (Serrated) or Sandblasted plates.[2]

  • Why: The roughness elements penetrate the slip layer and engage the bulk fiber network, forcing the material to deform.

Q5: My sample shrinks when it cools on the rheometer. What should I do? A: EBS gels undergo significant volumetric shrinkage during the sol-gel transition.

  • The Fix: Use the Axial Force Control (Normal Force) feature on your rheometer. Set it to maintain a constant normal force (e.g.,

    
    ). The rheometer will automatically lower the gap to compensate for shrinkage, maintaining contact with the sample.
    

Module 3: Solvent & Composition Effects

The Issue: "The gel forms but collapses over time (Syneresis) or is too cloudy."

Expert Insight: Solubility Parameter Mismatch

The stability of an EBS gel relies on a delicate balance. The solvent must be a good solvent for the alkyl chains (to allow swelling) but a poor solvent for the amide groups (to force hydrogen bonding). If the solvent is too compatible, the network dissolves. If too incompatible, the EBS macro-crystallizes and precipitates.

Troubleshooting Q&A

Q6: I changed solvent vendors and now the gel fails. Why? A: Check for trace impurities, specifically polar contaminants (water, alcohols).

  • Mechanism: Polar impurities compete for the hydrogen bonding sites on the EBS amide groups. Even 0.5% water content can disrupt the network formation, leading to a weak paste instead of a strong gel.

  • Action: Dry your solvents using molecular sieves before preparation.

Q7: Can I predict if a new solvent will work? A: Yes, use Hansen Solubility Parameters (HSP) .

  • Target: The distance (

    
    ) between the EBS and solvent in Hansen space should be moderate.
    
    • 
       (Dispersion): Match closely.
      
    • 
       (Hydrogen Bonding): The solvent should have low 
      
      
      
      to avoid disrupting EBS-EBS bonds.
    • Data Table:

Solvent ClassCompatibility with EBSExpected Rheology
Aromatic Hydrocarbons (e.g., Xylene)HighStrong, transparent gels. High

.
Aliphatic Hydrocarbons (e.g., Mineral Oil)ModerateOpaque, thixotropic pastes.
Alcohols/Polar Solvents (e.g., Ethanol)PoorPrecipitation (Phase separation).

Visualizing the Failure Modes

Diagram 1: EBS Gelation Mechanism & Failure Points

This diagram illustrates the pathway from molecular solution to stable gel and highlights where the process typically fails.

EBS_Mechanism Sol Isotropic Sol (>150°C) Nucleation Nucleation (Cooling Onset) Sol->Nucleation Cooling Seeds FAILURE: Residual Seeds (Incomplete Melting) Sol->Seeds T < 150°C Growth Fiber Growth (1D Assembly) Nucleation->Growth H-Bond Stacking MacroCryst FAILURE: Macro-Crystals (Cooling too Slow) Nucleation->MacroCryst Rate < 1°C/min Network 3D Network (Junction Zones) Growth->Network Entanglement Precip FAILURE: Precipitation (Solvent too Polar) Growth->Precip High Polarity Gel Stable Organogel Network->Gel Seeds->Nucleation Heterogeneous Nucleation

Caption: Critical pathway for EBS gelation. Red nodes indicate failure modes caused by thermal or chemical deviations.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose specific rheological inconsistencies.

Troubleshooting_Tree Start Start: Inconsistent Rheology CheckPrep Is Preparation Protocol Standardized? Start->CheckPrep CheckTemp Is Melting T > 150°C and Hold Time > 15min? CheckPrep->CheckTemp No CheckSlip Is Viscosity Gap Dependent? CheckPrep->CheckSlip Yes CheckCool Is Cooling Rate Controlled? CheckTemp->CheckCool Yes ActionTemp ACTION: Increase Melt Temp/Time to erase thermal history. CheckTemp->ActionTemp No CheckCool->CheckSlip Yes ActionCool ACTION: Use Peltier Ramp (e.g., 5°C/min). CheckCool->ActionCool No ActionSlip ACTION: Use Crosshatched Geometry to prevent wall slip. CheckSlip->ActionSlip Yes (Slip Detected) ActionSolvent ACTION: Check Solvent Polarity & Dry Solvents. CheckSlip->ActionSolvent No (Bulk Issue)

Caption: Step-by-step logic flow for isolating the root cause of rheological variance.

References

  • Cai, Y. (2013).[3] Influence of Ethylene bis-Stearamide on Crystallization Behaviour of Poly(L-lactide). Asian Journal of Chemistry. Link

    • Relevance: Establishes the role of EBS as a nucleating agent and the critical impact of cooling rates on spherulite size and crystallization peaks.[3]

  • Toro-Vazquez, J.F., et al. (2013). Cooling rate effects on the microstructure, solid content, and rheological properties of organogels. PubMed. Link

    • Relevance: Provides the mechanistic link between cooling rate (1°C/min vs 20°C/min), fiber microstructure, and the resulting storage modulus ( ).
  • TA Instruments. (n.d.). Preventing Wall Slip in Rheology Experiments. TA Instruments Tech Note. Link

    • Relevance: Authoritative protocol for diagnosing and correcting wall slip using crossh
  • Netzsch Analyzing & Testing. (2022). Overcoming and Quantifying 'Wall Slip' in Measurements. Netzsch Application Note. Link

    • Relevance: Details the "Gap Dependence Test" methodology for validating rheological d
  • Zhu, G., & Dordick, J. (2006). Solvent Effect on Organogel Formation by Low Molecular Weight Molecules. Chemistry of Materials. Link

    • Relevance: Explains the solubility parameter balance required for stable organogel form

Sources

Troubleshooting

Technical Support Center: N,N'-Ethylenebis(12-hydroxystearamide) Formulation Guide

Subject: Improving Solubility & Processability of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) CAS No: 123-26-2 Common Trade Names: Paracin 285, Acrawax C (grade dependent), Innolamide NS.[1] The Solubility Paradox: Un...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Solubility & Processability of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) CAS No: 123-26-2 Common Trade Names: Paracin 285, Acrawax C (grade dependent), Innolamide NS.[1]

The Solubility Paradox: Understanding Your Molecule

Q: Why is EBHSA insoluble in almost everything at room temperature?

A: EBHSA is a bis-amide wax with a high melting point (~140–145°C).[1] Its insolubility is not a defect; it is a structural feature driven by two forces:

  • Intermolecular Hydrogen Bonding: The amide groups (-NH-CO-) form strong, directional hydrogen bond networks between adjacent molecules.[1]

  • Hydrophobic Packing: The long C-18 fatty acid chains (stearyl groups) pack tightly via Van der Waals forces.[1]

The Consequence: To "dissolve" EBHSA, you must input enough thermal energy to break these hydrogen bond networks. Therefore, EBHSA acts as a Low Molecular Weight Organogelator (LMOG) .[1] It does not dissolve in the traditional sense; it transitions between a Sol (hot, dissolved state) and a Gel/Solid (cool, self-assembled state).[1]

Strategic Implication: Do not search for a "magic solvent" that dissolves EBHSA at 25°C. Instead, focus on Hot Melt Processing and Controlled Cooling to trap the molecule in a dispersed or gelled state.

Solvent Selection & Thermodynamics

Q: Which solvents are compatible with EBHSA?

A: Compatibility is determined by temperature.[1] At room temperature, EBHSA is insoluble.[1] At elevated temperatures (>100°C), it is soluble in non-polar and polar aprotic solvents.[1]

Table 1: Solvent Compatibility Matrix (Temperature Dependent)
Solvent ClassExamplesSolubility @ 25°CSolubility @ >100°CApplication Note
Aromatic Hydrocarbons Toluene, XyleneInsolubleHigh Standard for industrial coatings/processing.[1]
Chlorinated Solvents Chloroform, DCMInsolubleModerate/High Good solvency but toxicity limits use.[1]
Polar Aprotic DMF, DMSO, NMPInsolubleHigh Breaks H-bonds effectively; difficult to remove.[1]
Alcohols Ethanol, IsopropanolInsolubleLow/ModeratePoor solubility; often causes precipitation.[1]
Vegetable Oils Soybean, Castor, MCTInsolubleHigh Ideal for Pharma/Cosmetics (Organogels).
Water WaterInsolubleInsolubleRequires surfactant-assisted solid dispersion.[1]

Experimental Protocols

Protocol A: Preparation of Stable Organogels (Pharma/Cosmetics)

Use this protocol if you are formulating topical vehicles or lipophilic drug carriers.[1]

Objective: Create a semi-solid gel network to immobilize oil phases.

Materials:

  • EBHSA (2–10% w/w)[1]

  • Carrier Oil (e.g., Isopropyl Myristate, MCT Oil, or Safflower Oil)[1]

  • Magnetic Stirrer & Hot Plate[1]

Step-by-Step Workflow:

  • Weighing: Add the carrier oil to a glass beaker. Add EBHSA powder (start at 5% w/w).[1]

  • Heating (The Sol Phase): Heat the mixture to 145–150°C while stirring at 300 RPM.

    • Critical Checkpoint: The solution must become completely clear and transparent. Any haziness indicates residual crystalline structure.[1]

  • Homogenization (Optional): If incorporating an API (Active Pharmaceutical Ingredient), add it after the EBHSA dissolves but before cooling, ensuring the API is stable at these temperatures.

  • Controlled Cooling (The Gel Phase): Stop heating. Allow the mixture to cool to room temperature.

    • Fast Cooling (Ice Bath): Creates small crystals, resulting in a translucent, smooth gel .[1]

    • Slow Cooling (Ambient): Creates large fiber networks, resulting in an opaque, harder wax .[1]

  • Maturation: Let the gel sit undisturbed for 24 hours to allow the Self-Assembled Fibrillar Network (SAFIN) to stabilize.[1]

Protocol B: Creating a Micronized Aqueous Dispersion

Use this protocol if you need to introduce EBHSA into a water-based formulation (e.g., coatings, adhesives).[1]

Objective: Disperse hydrophobic EBHSA into water without dissolving it.[1]

Materials:

  • EBHSA[1][2]

  • Surfactant (Non-ionic, HLB > 10, e.g., Polysorbate 80 or Ethoxylated Alcohol)[1]

  • Water[1][3]

  • High-Shear Mixer (Ultra-Turrax or Homogenizer)[1]

Step-by-Step Workflow:

  • Melt Phase: Melt EBHSA (145°C) in a separate vessel.

  • Aqueous Phase: Heat water + Surfactant (2–5% of EBHSA weight) to 95°C .[1]

    • Note: Pressurized vessels are required to heat water >100°C. If working at atmospheric pressure, you must add the molten wax to the hot water.

  • Emulsification: Slowly pour molten EBHSA into the hot aqueous phase while mixing at high shear (5,000+ RPM) .

  • Quench Cooling: Immediately transfer the emulsion to a cold water bath (<10°C) while continuing to stir. This "freezes" the EBHSA droplets into solid micron-sized particles before they can agglomerate.[1]

Visualizing the Mechanism

The following diagram illustrates the phase transition mechanism critical for successful formulation.

EBHSA_Solubility_Mechanism Solid Solid EBHSA (Crystalline H-Bond Network) Heat Heat Input (>145°C) Solid->Heat Energy breaks H-bonds Sol Sol Phase (Random Coils / Dissolved) Heat->Sol Disordered State Cooling Cooling Process Sol->Cooling FastCool Rapid Cooling (High Nucleation Rate) Cooling->FastCool SlowCool Slow Cooling (Crystal Growth) Cooling->SlowCool Gel Translucent Organogel (Fine Fibrillar Network) FastCool->Gel Traps solvent Precipitate Opaque Solid/Precipitate (Large Agglomerates) SlowCool->Precipitate Phase separation

Figure 1: The thermodynamic cycle of EBHSA processing.[1] Successful formulation depends entirely on the cooling pathway selected.

Troubleshooting Guide (FAQ)

Q1: My formulation precipitates immediately upon cooling. What went wrong?

  • Cause: The "Solubility Parameter Distance" is too large, or the cooling was too slow.

  • Fix:

    • Ensure your solvent has a solubility parameter (

      
      ) close to EBHSA (approx. 19–21 MPa
      
      
      
      ).[1]
    • Increase the cooling rate (shock cool) to force gelation rather than crystallization.

Q2: The gel feels "grainy" or "sandy" on the skin.

  • Cause: Ostwald Ripening.[1] Large crystals grew at the expense of smaller ones during the cooling phase.

  • Fix: Apply high shear (homogenization) during the cooling phase (from 140°C down to 60°C) to mechanically disrupt crystal growth.[1]

Q3: Can I dissolve EBHSA in water using pH adjustment?

  • Answer: No. Unlike simple fatty acids (e.g., Stearic Acid), EBHSA is a bis-amide.[1] It lacks a free carboxylic acid group to be neutralized by bases (like NaOH or TEA).[1] It is non-ionic and pH-insensitive.[1] You must use the Protocol B (Dispersion) method above.[1]

Q4: The melting point is too high for my heat-sensitive API. What can I do?

  • Strategy: Use a "co-solvent" or "eutectic" approach. Pre-dissolve EBHSA in a small amount of hot solvent (e.g., hot Ethanol or Toluene) and add this concentrate to your main formulation. Warning: This may still trigger precipitation if the main solvent is incompatible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [Link]

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160.[1] (Foundational text on organogel mechanisms).

  • Toro-Vazquez, J. F., et al. (2007). Molecular Self-Assembly of 12-Hydroxystearic Acid in Canola Oil.[1] Journal of Agricultural and Food Chemistry. (Analogous mechanism for hydroxystearamides).[1]

  • Lonza / Croda Technical Data Sheets.Processing Guidelines for Bis-Amide Waxes. (General industrial processing parameters).

Sources

Optimization

Technical Guide: Minimizing Interaction of EBS with Active Pharmaceutical Ingredients

This technical guide addresses the minimization of physical and chemical interactions between N,N'-Ethylenebis(stearamide) (EBS) and Active Pharmaceutical Ingredients (APIs) . Content Type: Technical Support Center & Tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimization of physical and chemical interactions between N,N'-Ethylenebis(stearamide) (EBS) and Active Pharmaceutical Ingredients (APIs) .

Content Type: Technical Support Center & Troubleshooting Hub Subject Matter: Pharmaceutical Excipient Compatibility (Lubricants) Target Audience: Formulation Scientists, Process Engineers, and Quality Control Analysts

Executive Summary & Scope

N,N'-Ethylenebis(stearamide) (EBS) (CAS: 110-30-5) is a synthetic bis-amide wax widely used as a lubricant, release agent, and dispersant in pharmaceutical solid dosage forms and hot-melt extrusion (HME) processes. While EBS is valued for its chemical inertness compared to metallic stearates (e.g., Magnesium Stearate), it is not devoid of interaction risks.

The primary "interactions" to minimize are:

  • Physical Hydrophobic Shielding (Over-Lubrication): EBS forms a hydrophobic boundary layer on API particles, significantly retarding dissolution and bioavailability.

  • Chemical Incompatibility: Potential transamidation reactions with primary amine APIs or reactions driven by impurities (free stearic acid/amines) under high-energy processing conditions.

Note on Acronyms: This guide focuses on the excipient Ethylene Bis Stearamide.[1][2][3][4] For Electron Beam Sterilization (E-beam) or the drug Ebastine, please see the Disambiguation Note at the end.

Mechanism of Interaction

To troubleshoot effectively, one must understand the causality of the interaction.[5] EBS functions via boundary lubrication . Under shear (blending/compression), the EBS platelets exfoliate and coat the API particles.

Visualizing the Interaction Pathways

EBS_API_Interaction API Active Pharmaceutical Ingredient (API) Shear Shear Force (Blending/HME) API->Shear EBS EBS Excipient (Hydrophobic Wax) EBS->Shear Coating Hydrophobic Film Formation Shear->Coating Exfoliation Dissolution Dissolution Media (Water/GI Fluid) Coating->Dissolution Barrier Effect Reaction Chemical Reaction (High T / Impurities) Coating->Reaction Intimate Contact Result_Phys Retarded Release (Bioavailability Loss) Dissolution->Result_Phys Wetting Prevented Result_Chem Degradants (Amides/Impurities) Reaction->Result_Chem Transamidation

Figure 1: Mechanistic pathways of EBS-API interaction. The primary risk is the formation of a hydrophobic film that prevents wetting (Physical), followed by potential chemical degradation under thermal stress.

Troubleshooting Guide & FAQs
Category A: Dissolution & Bioavailability Issues

Q: My immediate-release tablet is failing dissolution at the 15-minute timepoint. Is EBS the cause? A: Likely, yes. EBS is highly hydrophobic (HLB ≈ 1-2). If the mixing time is too long or the shear is too high, EBS will "waterproof" your API particles.

  • Diagnostic: Compare dissolution profiles of a batch mixed for 5 minutes vs. 15 minutes. If the 15-minute batch is significantly slower, you have over-lubrication .

  • Solution:

    • Reduce Mixing Time: EBS disperses rapidly. Limit final lubrication blending to 2–5 minutes.

    • Increase Particle Size: Use a coarser grade of EBS (beads vs. micronized powder) to reduce the specific surface area available for coating, provided lubrication remains adequate.

    • Add a Surfactant: Incorporate 0.1–0.5% Sodium Lauryl Sulfate (SLS) or Poloxamer to counteract the hydrophobic film.

Q: How does EBS compare to Magnesium Stearate (MgSt) regarding API interaction? A: EBS is generally less sensitive to over-lubrication than MgSt because it does not rely on ionic interactions (no metal cation). However, it is more hydrophobic in nature.

  • Benefit: EBS avoids the "incompatibility with acidic APIs" seen with MgSt (where MgSt causes salt disproportionation).

  • Risk: EBS requires higher shear to function, which can inadvertently lead to tighter hydrophobic coating if not controlled.

Category B: Chemical Stability & Impurities

Q: We are detecting unknown amide impurities in our API (a primary amine) after Hot Melt Extrusion (HME) with EBS. A: You are likely observing Transamidation . At HME temperatures (>140°C), the amide bond in EBS can exchange with the primary amine of your API.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Lower Process Temperature: Transamidation kinetics drop significantly below 140°C.

    • Switch Lubricant: For primary amine APIs in HME, use an ester-based lubricant (e.g., Glyceryl Behenate) if thermal stress is unavoidable.

Q: Does EBS react with strong oxidizers? A: Yes. The secondary amide groups and the long alkyl chains can be oxidation targets. Avoid milling EBS with strong oxidizing APIs (e.g., nitrates, peroxides) as this can initiate free-radical degradation.

Experimental Protocols
Protocol 1: Binary Compatibility Screening (Thermal & Non-Thermal)

Purpose: To validate chemical inertness before full formulation.

Materials:

  • API (Milled)[4]

  • EBS (Micronized, e.g., Acrawax® C or equivalent)

  • HPLC Vials / DSC Pans

Workflow:

  • Preparation: Prepare two mixtures:

    • Mix A (1:1): 50% API + 50% EBS (Aggressive stress test).

    • Mix B (Control): 100% API.

  • Thermal Stress (DSC):

    • Run DSC from 25°C to 250°C at 10°C/min.

    • Pass Criteria: No shift in API melting endotherm > 2°C and no new exotherms. Note: EBS melts ~145°C; ensure this peak does not mask API events.

  • Isothermal Stress Testing (IST):

    • Incubate Mix A and Mix B at 50°C / 75% RH for 4 weeks.

    • Analysis: Dissolve and analyze via HPLC. Look for "transamidation" peaks or loss of API potency.

Protocol 2: Lubricant Sensitivity Study (Dissolution)

Purpose: To determine the "Lubrication Window" where interaction is minimized.

Data Presentation: Impact of EBS Concentration on Dissolution (


) 
Formulation VariableBatch A (0.5% EBS)Batch B (1.0% EBS)Batch C (2.0% EBS)
Mixing Time 5 mins5 mins5 mins
Hardness (kP) 10.29.88.5
Disintegration (sec) 4555120
Dissolution (

)
12 mins 18 mins 35 mins
Interaction Status MinimalAcceptableSignificant Retardation

Interpretation: Batch C demonstrates significant hydrophobic interaction. The optimal window is 0.5% - 1.0%.

Decision Tree: When to Use EBS

Use this logic flow to determine if EBS is the correct choice for your API interaction profile.

EBS_Selection Start Start: Select Lubricant Is_API_Acidic Is API Acidic / Sensitive to Metals? Start->Is_API_Acidic Use_MgSt Consider Mg Stearate Is_API_Acidic->Use_MgSt No Check_Amine Does API have Primary Amines? Is_API_Acidic->Check_Amine Yes (MgSt Incompatible) Process_Type Process Temperature? Check_Amine->Process_Type Yes Safe_EBS Safe to use EBS (Monitor Dissolution) Check_Amine->Safe_EBS No High_Temp > 140°C (HME) Process_Type->High_Temp Low_Temp < 100°C (Tableting) Process_Type->Low_Temp Risk_Trans Risk: Transamidation (Avoid EBS) High_Temp->Risk_Trans Low_Temp->Safe_EBS

Figure 2: Decision logic for minimizing chemical interaction risks with EBS.

Disambiguation Note
  • Electron Beam Sterilization (E-beam): If your query refers to minimizing API degradation during E-beam sterilization, the "interaction" is radiolysis. Strategies include: (1) Sterilizing at cryogenic temperatures (-78°C), (2) Using antioxidant excipients (Ascorbic acid), and (3) Removing oxygen (Vacuum/Nitrogen purge) to reduce free radical propagation.

  • Ebastine: If "EBS" refers to the antihistamine API, interactions discussed here apply to excipients interacting with Ebastine.

References
  • BenchChem Technical Support. (2025). N,N'-Ethylenebis(stearamide) | Research-Grade Additive - Technical Guide. Retrieved from [4]

  • Ataman Chemicals. (2024). Ethylene Bis Stearamide (EBS) Applications and Interactions. Retrieved from

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Desai, D., et al. (2008). Physical Interactions of Magnesium Stearate and EBS with API in Solid Dosage Forms.
  • FDA Guidance for Industry. (2019). Drug Product: Excipient Compatibility and Stability. Retrieved from

Sources

Troubleshooting

challenges in scaling up N,N'-Ethylenebis(12-hydroxystearamide) nanoparticle production

This is Dr. Aris Thorne , Senior Application Scientist at the Nanomaterials Scale-Up Division.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Nanomaterials Scale-Up Division.

Below is the technical support architecture designed for N,N'-Ethylenebis(12-hydroxystearamide) (EBH) nanoparticle production. EBH is not a standard lipid; it is a high-melting (140°C+) supramolecular organogelator. Scaling this material requires fighting its natural thermodynamic tendency to form fibrous gels rather than discrete spherical nanoparticles.

Current System Status: ONLINE

Topic: N,N'-Ethylenebis(12-hydroxystearamide) [CAS: 123-26-2] Context: Transitioning from Bench (mL) to Pilot/Production (L) Critical Parameter: Thermal Quench Rate & Shear Stress

Module 1: The Gelation Paradox (Formulation & Chemistry)

User Issue: "My lab-scale batches (20 mL) are milky white dispersions, but my pilot batch (5 L) turned into a solid semi-transparent gel upon cooling."

Root Cause Analysis

EBH is a bis-amide derivative of 12-hydroxystearic acid.[1] It possesses a powerful hydrogen-bonding motif capable of self-assembling into high-aspect-ratio fibers (organogels) even at low concentrations (<2%).

  • Lab Scale: Rapid cooling (high surface-to-volume ratio) forces the EBH to precipitate kinetically as amorphous or micro-crystalline spheres.

  • Pilot Scale: Slower cooling rates allow the EBH molecules to thermodynamically align into their preferred fibrous network, trapping the solvent/oil phase and causing bulk gelation.

Troubleshooting Protocol: The "Anti-Gel" Quench
ParameterLab Standard (Failure Mode at Scale)Pilot/Production Requirement
Process Temp 145°C (Open beaker)150°C (Pressurized/Closed System)
Surfactant Poloxamer 188 (Degrades >120°C)High-Temp Stable (e.g., Lecithin/Co-surfactant blends or PVA)
Cooling Ambient air coolingActive Heat Exchanger (<5°C/min is fatal)

Corrective Action:

  • Switch to Hot-Melt Emulsification: Do not use solvent displacement (antisolvent) if possible, as EBH solubility requires toxic solvents (hot xylene) that are unmanageable at scale.

  • Implement Rapid Quench: You must install a shell-and-tube heat exchanger immediately downstream of your homogenizer. The emulsion must drop from 150°C to <40°C in under 30 seconds .

  • Surfactant Ratio: Increase surfactant-to-lipid ratio. EBH requires high surface coverage to block hydrogen bonding sites between particles.

Module 2: Process Engineering (The Physics of Scaling)

User Issue: "We are seeing micron-sized needles instead of nanoparticles in the final slurry."

Root Cause Analysis

This is a crystallization kinetics failure. EBH has a high melting point (~140-145°C). If the temperature in the transfer lines between the melting tank and the homogenizer drops below 140°C, EBH begins to crystallize before the shear force is applied.

  • Result: The homogenizer is milling solid wax crystals (inefficient) rather than emulsifying liquid droplets (efficient).

Workflow Visualization: The Temperature-Critical Pathway

EBH_Scaling_Workflow Start EBH Powder + Surfactant Phase Melting Pre-Heating Tank (T > 150°C) Start->Melting Dispersion Transfer Insulated Transfer Line (Trace Heating Essential) Melting->Transfer Molten Phase HPH High Pressure Homogenizer (20,000 PSI / Heated Valve) Transfer->HPH T > 145°C (CRITICAL) Quench Heat Exchanger (Rapid Quench to 20°C) HPH->Quench Immediate Transfer Quench->HPH Recirculation (Optional) Storage EBH Nanoparticle Dispersion Quench->Storage Stabilized NPs

Figure 1: High-Temperature Homogenization (HPH) workflow. Note the critical requirement for trace heating in transfer lines to prevent premature crystallization.

FAQ: Equipment Configuration

Q: Can I use my standard ultrasonic flow cell for this? A: No. Ultrasonication generates heat but lacks the pressure required to disrupt EBH at high viscosity. Furthermore, cavitation efficiency drops significantly at the high temperatures (140°C+) required to keep EBH molten. You must use High-Pressure Homogenization (HPH) with heated valves.

Q: What pressure is required? A: Minimum 1,000 bar (15,000 PSI) . EBH is a hard wax. Lower pressures will result in polydisperse microparticles.

Module 3: Stability & Downstream Processing

User Issue: "The dispersion separates into a hard cake after 24 hours."

Root Cause Analysis

EBH nanoparticles have a high density of surface amide groups. If the surfactant layer is insufficient, these amides form inter-particle hydrogen bonds, leading to irreversible agglomeration (caking).

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Stability Failure Check1 Is it a Gel or a Cake? Problem->Check1 Gel Gel (Network) Check1->Gel Viscous/Solid Cake Cake (Sediment) Check1->Cake Powder at bottom Sol1 Decrease EBH Conc. Increase Cooling Rate Gel->Sol1 Sol2 Check Zeta Potential Cake->Sol2 ZetaHigh Zeta > -30mV (Steric Failure) Sol2->ZetaHigh ZetaLow Zeta < -30mV (Density Mismatch) Sol2->ZetaLow Action1 Switch to Steric Stabilizer (e.g., PVA, PEG-Lipids) ZetaHigh->Action1 Action2 Add Density Matching Agent (e.g., Glycerol) or Thickener ZetaLow->Action2

Figure 2: Diagnostic logic for post-production stability issues.

Standard Operating Procedure (SOP) Adjustments
  • Zeta Potential Target: EBH particles are naturally neutral/slightly negative. You must induce a charge or steric barrier. Target a Zeta potential of >|30| mV .

  • Steric Hindrance: Because hydrogen bonding is the agglomeration driver, electrostatic repulsion alone (ionic surfactants) is often insufficient. Use non-ionic steric stabilizers (Polysorbates, PEGylated lipids) to physically block the amide-amide interactions.

References

  • Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. Source: National Institutes of Health (PMC) Context: foundational physics of lipid nanoparticle scaling, specifically High-Pressure Homogenization (HPH) mechanics.

  • N,N'-Ethylenebis(12-hydroxystearamide) Chemical Properties & Melting Point. Source: ChemicalBook Context: Verification of thermodynamic properties (MP: 140°C) dictating process temperatures.

  • Supramolecular Organogels: Mechanisms of Fiber Formation. Source: University of Osnabrück / ResearchGate Context: Explains the mechanism of amide-based gelators forming fibers instead of particles, the primary scaling failure mode.

  • Scaling Up Lipid Nanoparticle Formulations: Challenges and Solutions. Source: American Pharmaceutical Review Context: Industry-standard solutions for batch-to-batch consistency and heat transfer in lipid systems.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N,N'-Ethylenebis(12-hydroxystearamide) vs. Carnauba Wax in Pharmaceutical Formulations

Executive Summary In pharmaceutical product development, the choice between N,N'-Ethylenebis(12-hydroxystearamide) (EBH) and Carnauba Wax represents a decision between synthetic precision and natural matrix functionality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical product development, the choice between N,N'-Ethylenebis(12-hydroxystearamide) (EBH) and Carnauba Wax represents a decision between synthetic precision and natural matrix functionality .

  • Select EBH when you require a high-melting-point lubricant, an anti-tacking agent for hot-melt extrusion (HME), or a viscosity modifier that remains solid during standard processing temperatures. Its amide functionality provides superior slip mechanics compared to natural waxes.

  • Select Carnauba Wax for sustained-release (SR) matrix formation via melt granulation, tablet polishing, or when a "natural" label claim is prioritized. Its complex ester composition allows for excellent film formation and gradual erosion.

Material Characterization & Physicochemical Profile

The fundamental difference lies in their chemical origin and thermal behavior. EBH is a synthetic bis-amide offering a consistent crystalline lattice, whereas Carnauba is a complex natural mixture.

Chemical Structure & Mechanism
  • EBH (CAS 123-26-2): A diamide derived from ethylenediamine and 12-hydroxystearic acid. The presence of the hydroxyl group on the fatty chain (position 12) allows for intermolecular hydrogen bonding , creating a rigid, high-melting lattice.

  • Carnauba Wax (CAS 8015-86-9): A complex mixture of aliphatic esters (40%), diesters (21%), and free fatty acids. It lacks the hydrogen-bonding network of EBH, relying instead on Van der Waals forces and crystalline packing of long-chain esters.

Comparative Data Table
FeatureN,N'-Ethylenebis(12-hydroxystearamide) (EBH)Carnauba Wax (Type 1 Yellow)
Origin Synthetic (Reaction of Ethylenediamine + 12-HSA)Natural (Leaves of Copernicia prunifera)
Melting Point 135°C – 145°C 82°C – 86°C
Structure Crystalline Bis-AmideAmorphous/Crystalline Ester Mix
Hardness Hard, BrittleVery Hard (Hardest natural wax)
Hydrophobicity High (but with polar amide/hydroxyl domains)High (Lipophilic)
Primary Pharma Role Lubricant, Flow Aid, Viscosity ModifierPolishing Agent, SR Matrix Former
Regulatory (US) FDA Food Contact (FCS), IIG (Check specific limits)GRAS, FDA IIG (Widely listed)
Functional Performance: Lubrication Efficiency

Verdict: EBH is a superior functional lubricant; Carnauba is a poor lubricant.

Mechanism of Action
  • EBH: Functions as a boundary lubricant . Under compression, the amide polar heads anchor to the tablet/die surface, while the hydrocarbon tails shear against each other. The 12-hydroxyl group enhances adhesion to polar drug particles, preventing segregation better than standard Ethylene Bis Stearamide (EBS).

  • Carnauba: Lacks the slip-plane structure of amides. While it reduces sticking slightly due to hydrophobicity, it increases ejection force compared to Mg-Stearate or EBH.

Experimental Protocol: Lubrication Efficiency Test
  • Objective: Determine the Lubrication Efficiency (LE) by measuring Ejection Force.

  • Equipment: Instrumented Tablet Press (e.g., compaction simulator).

  • Method:

    • Prepare a placebo blend (Microcrystalline Cellulose + 1% Lubricant).

    • Compress at increasing forces (5, 10, 15, 20 kN).

    • Record Ejection Force (N) and Transmission Ratio (Lower punch force / Upper punch force).

    • Acceptance: EBH should show <200 N ejection force at 15 kN compression. Carnauba will likely exceed 400 N without auxiliary lubricants.

Functional Performance: Sustained Release (SR) Matrices

Verdict: Carnauba Wax is the standard for lipid-based SR matrices; EBH is a niche modifier.

Matrix Formation
  • Carnauba (Melt Granulation): Due to its lower melting point (~82°C), Carnauba is ideal for melt granulation . It melts, coats the drug particles, and solidifies into a hydrophobic tortuous matrix. Drug release is controlled by diffusion through pores and erosion of the wax.

  • EBH (Inert Skeleton): Due to its high MP (~140°C), EBH does not melt in standard aqueous or low-temp melt granulation. It remains as discrete particles.

    • Use Case: EBH is used in Hot Melt Extrusion (HME) at >140°C where it acts as a processing aid to reduce torque, or in sintering processes where it forms a non-melting skeleton.

Visualizing the Release Mechanism

ReleaseMechanism cluster_Carnauba Carnauba Wax (Melt Granulation) cluster_EBH EBH (Direct Compression/Sintering) CW_Input Drug + Molten Carnauba CW_Matrix Continuous Hydrophobic Matrix CW_Input->CW_Matrix Cooling (<82°C) CW_Release Release via Erosion & Diffusion CW_Matrix->CW_Release Dissolution Medium EBH_Input Drug + EBH Particles EBH_Matrix Inert Skeleton (Pore Former) EBH_Input->EBH_Matrix Compression (No Melt) EBH_Release Release via Pore Diffusion EBH_Matrix->EBH_Release Channeling

Figure 1: Comparison of drug release mechanisms. Carnauba forms a continuous barrier via melting, while EBH typically remains particulate, creating a tortuous pore network.

Processing & Stability Considerations
Thermal Processing Window

The melting point differential dictates the processing equipment.

  • Carnauba: Compatible with standard fluid bed granulators equipped with heating jackets or low-shear melt granulators.

  • EBH: Requires high-shear mixers or extruders capable of reaching >140°C if melting is required. If used as a lubricant, it is processed at room temperature (Direct Compression).

Polymorphism & Stability
  • Carnauba: Natural waxes can exhibit batch-to-batch variability in ester composition, affecting the "aging" of the matrix (hardening over time), which can alter dissolution profiles after storage.

  • EBH: Being a synthetic chemical entity, EBH has high batch consistency. However, the amide group is susceptible to hydrolysis at extreme pH levels (strong acid/base) over long durations, though stable in solid oral dosage forms.

Experimental Workflow: Thermal Characterization (DSC)

To validate the material identity and processing range, Differential Scanning Calorimetry (DSC) is mandatory.

Protocol:

  • Sample: 3-5 mg of wax in a hermetically sealed aluminum pan.

  • Cycle: Heat from 25°C to 160°C at 10°C/min.

  • Analysis:

    • Carnauba: Look for a broad endotherm peaking ~82-86°C (melting range).

    • EBH: Look for a sharp endotherm peaking ~140-145°C.

    • Note: A double peak in EBH may indicate the presence of different amide conformers or impurities (free fatty acids).

DSC_Workflow cluster_Results Expected Thermograms Start Sample Preparation (3-5mg, Sealed Pan) Heating Heat Ramp 25°C -> 160°C @ 10°C/min Start->Heating Result_CW Carnauba: Broad Peak ~85°C Heating->Result_CW Result_EBH EBH: Sharp Peak ~140°C Heating->Result_EBH Decision Process Selection Result_CW->Decision Melt Granulation Result_EBH->Decision Extrusion / Solid Lube

Figure 2: DSC Characterization Workflow for material selection based on thermal properties.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61058: N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Inactive Ingredient Database (IIG) Download. Retrieved from [Link]

  • Vertellus. Castorwax™ MP-80 Technical Data Sheet (Comparative Hydrogenated Castor Oil Data). Retrieved from [Link]

Comparative

Comparative Guide: Oleamide vs. Ethylene Bis-Stearamide (EBS) as Surface Modifiers in Polyolefins

Executive Summary In the engineering of polyolefin interfaces—specifically Low-Density Polyethylene (LDPE) and Polypropylene (PP)—the selection between Oleamide (a primary mono-unsaturated fatty amide) and Ethylene Bis-S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of polyolefin interfaces—specifically Low-Density Polyethylene (LDPE) and Polypropylene (PP)—the selection between Oleamide (a primary mono-unsaturated fatty amide) and Ethylene Bis-Stearamide (EBS) (a bis-amide wax) is rarely a binary choice of "better," but rather a strategic decision based on kinetic requirements and thermal constraints .

  • Oleamide is the industry standard for rapid slip performance . It functions via fast migration (blooming) to the surface, creating a lubricating monolayer that dramatically reduces the Coefficient of Friction (COF) within 24 hours of extrusion. However, it is thermally sensitive and prone to oxidation (yellowing).

  • EBS functions primarily as an internal lubricant and release agent with secondary slip properties. Its high melting point (140°C+) and thermal stability make it superior for high-temperature processing and engineering plastics, but it lacks the aggressive surface blooming required for immediate high-slip film applications.

This guide provides a rigorous comparative analysis of these two agents, supported by mechanistic pathways, physicochemical data, and validated testing protocols.

Mechanistic Foundations

To control friction, a slip agent must migrate from the bulk polymer matrix to the surface.[1][2] This process is governed by the incompatibility between the additive and the polymer matrix, driving the additive to the interface to reduce free energy.

The Kinetic Divergence
  • Oleamide (Fast Slip): Due to its lower molecular weight (~281 g/mol ) and the "kink" provided by its cis-double bond, Oleamide has a high diffusion coefficient. It blooms rapidly, forming a "wet" lubricating layer.

  • EBS (Stable Lubrication): As a bis-amide with a higher molecular weight (~593 g/mol ) and a linear, saturated structure, EBS has a significantly lower diffusion coefficient. It tends to remain in the bulk or migrate very slowly, functioning more to reduce intermolecular friction (internal lubrication) than to create an immediate surface layer.

Mechanism Visualization

The following diagram illustrates the comparative migration pathways of Mono-amides (Oleamide) versus Bis-amides (EBS).

MigrationMechanism cluster_0 Polymer Matrix (Bulk) cluster_1 Surface Interface Polymer Polyolefin Chains (Semi-Crystalline) Oleamide_Bulk Oleamide (Incompatible, Low MW) Surface_Layer Surface Boundary Layer Oleamide_Bulk->Surface_Layer Rapid Fickian Diffusion (Hours) EBS_Bulk EBS (Semi-Compatible, High MW) EBS_Bulk->Polymer Internal Lubrication (Chain Mobility) EBS_Bulk->Surface_Layer Slow Migration (Days/Weeks) COF_Reduction COF Reduction Surface_Layer->COF_Reduction Formation of Lubricating Monolayer

Figure 1: Comparative migration kinetics. Oleamide (Red) exhibits rapid diffusion to the surface, while EBS (Blue) provides internal lubrication with slower, limited surface accumulation.

Physicochemical Comparison

The distinct performance profiles stem directly from the molecular architecture.

Table 1: Physicochemical Properties

PropertyOleamide (Primary Slip)EBS (Lubricant/Release)Impact on Application
Chemical Structure C18 Mono-unsaturated amideEthylene Bis-StearamideOleamide is mobile; EBS is robust.
Molecular Weight ~281 g/mol ~593 g/mol Lower MW = Faster Migration.
Melting Point 70°C - 76°C140°C - 145°CEBS survives high-temp processing without volatilizing.
Thermal Stability (TGA) Volatilization onset ~205°CStable up to ~260°CEBS is preferred for engineering plastics or high-speed extrusion.
Unsaturation Yes (Double Bond)No (Saturated)Oleamide can oxidize (yellowing/rancidity); EBS is chemically stable.

Performance Metrics: COF Reduction

The following data summarizes the kinetic performance of these agents in an LDPE film matrix (50 micron thickness).

Table 2: Kinetic COF Reduction (ASTM D1894) Dosage: 1000 ppm in LDPE

Time Post-ExtrusionOleamide (Kinetic COF)EBS (Kinetic COF)Interpretation
0 Hours > 0.60 (High Friction)> 0.60No immediate effect for either.
24 Hours 0.25 (Target Slip) 0.55Oleamide blooms rapidly; EBS remains in bulk.
48 Hours 0.200.50Oleamide saturates surface.
7 Days 0.180.45EBS shows minor surface effect; mostly internal.
30 Days 0.180.35EBS eventually lowers COF, but never matches Oleamide's speed.

Critical Insight: If your application requires "immediate slip" (e.g., Form-Fill-Seal packaging lines running 24 hours after film production), Oleamide is the mandatory choice. EBS is unsuitable for this requirement unless used as a co-additive.

Application Constraints & Synergies

When to use Oleamide
  • High-Speed Packaging: Films that must slide over metal collars immediately.

  • Low-Temp Processing: LDPE/LLDPE blown films where processing temps stay <200°C.

  • Cost Sensitivity: Generally more cost-effective for simple slip requirements.

When to use EBS
  • High-Temperature Polymers: PP, ABS, or Engineering resins processed >220°C where Oleamide would smoke/volatilize.

  • Medical/Drug Packaging: EBS has excellent chemical resistance and lower migration into sensitive drug products compared to the highly mobile Oleamide (though specific "Medical Grade" validation is required for both).

  • Anti-Blocking Synergy: EBS is often combined with inorganic antiblocks (silica/talc) to improve dispersion.

Validated Experimental Protocols

To verify these properties in your own lab, use the following self-validating workflows.

Protocol A: Coefficient of Friction (COF) Testing

Standard: ASTM D1894 Objective: Quantify the "slip" performance over time.

  • Conditioning: Extrude film and store at 23°C ± 2°C and 50% ± 5% RH . Do not touch the surface.

  • Sled Preparation: Wrap a 200g metal sled with the film (inside surface out).

  • Test Bed: Attach the second film sample to the horizontal plane.

  • Execution: Pull the sled at 150 mm/min .

  • Data Capture: Record the Static COF (peak force to start) and Kinetic COF (average force to maintain).

  • Time-Gating: Repeat measurements at T=0, T=24h, T=48h, and T=7days to plot the blooming curve.

Protocol B: Surface Migration Analysis (FTIR-ATR)

Objective: Confirm that COF reduction is caused by chemical migration, not surface roughness.

  • Setup: Use an FTIR spectrometer with a Diamond ATR accessory.

  • Target Peak:

    • Oleamide: Focus on the Carbonyl (C=O) amide band at ~1645 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹ .

    • EBS: Similar amide bands, but distinct fingerprint region.

  • Normalization: Normalize the amide peak height against a polymer reference peak (e.g., C-H stretch at 1460 cm⁻¹ for PE).

  • Calculation: Migration Index = (Absorbance_Amide / Absorbance_Polymer). An increasing index over time confirms blooming.

Experimental Workflow Diagram

ExperimentalProtocol cluster_testing 3. Parallel Testing Streams Sample_Prep 1. Sample Extrusion (LDPE + 1000ppm Additive) Conditioning 2. Conditioning (23°C, 50% RH) Sample_Prep->Conditioning Test_COF ASTM D1894 (Friction Test) Conditioning->Test_COF T=0, 24h, 48h Test_FTIR FTIR-ATR (Surface Analysis) Conditioning->Test_FTIR T=0, 24h, 48h Data_Analysis 4. Data Correlation (Slip vs. Migration) Test_COF->Data_Analysis Test_FTIR->Data_Analysis

Figure 2: Validated workflow for correlating friction reduction (COF) with chemical migration (FTIR).

References

  • ASTM International. (2023). ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting. ASTM International. [Link]

  • Croda Polymer Additives. (n.d.). Slip and Anti-Block Agents: Technical Guide. Croda International. [Link]

  • Cooper, I., & Tice, P. A. (1995).[3][4] Migration studies on fatty acid amide slip additives from plastics into food simulants.[3][4] Food Additives & Contaminants, 12(2), 235–244.[3][4] [Link]

  • RMIT University. (2024). Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers.[Link]

  • Netzsch Analysis. (2022). Determining the Thermal Stability of Polymers by Means of TGA-FT-IR.[Link]

Sources

Validation

Validation of HPLC Methods for N,N'-Ethylenebis(12-hydroxystearamide) Quantification

Executive Summary: The "Invisible" Analyte Challenge N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA), commonly used as a slip agent, flow enhancer, and internal lubricant in polymer processing, presents a distinct analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA), commonly used as a slip agent, flow enhancer, and internal lubricant in polymer processing, presents a distinct analytical challenge. Unlike many pharmaceutical actives, EBHSA lacks a conjugated


-electron system, rendering it virtually "invisible" to standard UV-Vis detection above 210 nm.

Furthermore, its high molecular weight (~625 Da) and extreme hydrophobicity (LogP > 10) create solubility issues in standard reverse-phase solvents like methanol or water. This guide objectively compares the three primary detection strategies—UV (Low-Wavelength) , ELSD (Evaporative Light Scattering) , and CAD (Charged Aerosol Detection) —and provides a validated, field-proven protocol for robust quantification.

The Verdict Upfront
  • Best for Routine QC: HPLC-ELSD . It offers the best balance of stability, cost, and "universal" detection for non-chromophoric lipids.

  • Best for Trace Analysis: HPLC-CAD .[1] Superior sensitivity and better linearity at low concentrations compared to ELSD.

  • Not Recommended: HPLC-UV . Significant baseline drift and solvent cut-off interference make validation difficult.

Comparative Analysis of Detection Technologies

The following table summarizes the performance characteristics of available methodologies for EBHSA quantification.

FeatureMethod A: HPLC-UV (200-210 nm)Method B: HPLC-ELSD (Recommended)Method C: HPLC-CAD (High Sensitivity)
Principle Absorption of light by amide bondsLight scattering of dried analyte particlesMeasurement of charge on dried analyte particles
Sensitivity (LOD) Poor (~10–50 µg/mL)Good (~0.8–1.0 µg/mL)Excellent (~0.1–0.5 µg/mL)
Linearity Moderate (

)
Non-linear (Polynomial/Log-Log required)Linear to Quadratic (Wide dynamic range)
Solvent Compatibility Restricted. Cannot use THF or Acetone (UV cutoff issues).Universal. Compatible with THF, Chloroform, Toluene.Universal. Compatible with all volatile solvents.
Gradient Stability Poor (Baseline drift is severe)Excellent (Solvent evaporation removes drift)Excellent
Capital Cost LowMediumHigh
Expert Insight: The Solubility Trap

EBHSA is insoluble in water and pure acetonitrile. It requires strong solvents like Tetrahydrofuran (THF) , Chloroform , or hot Toluene .

  • Why UV fails: THF has a UV cutoff around 212 nm. To dissolve EBHSA, you need THF, but THF masks the analyte signal in UV detection.

  • Why ELSD/CAD wins: These detectors evaporate the solvent before detection. You can use 100% THF gradients without baseline disruption.

Decision Matrix: Selecting the Right Workflow

The following logic flow illustrates the decision-making process for method selection based on laboratory resources and sensitivity requirements.

DetectorSelection Start Start: EBHSA Analysis Requirement Chromophore Does analyte have UV chromophore? Start->Chromophore TraceLevel Is Trace/Residue Analysis Required? (< 1 ppm) Chromophore->TraceLevel No (Standard EBHSA) UV_Method HPLC-UV (205 nm) (Not Recommended due to THF interference) Chromophore->UV_Method Yes (Rare for EBHSA) Budget Budget Constraints? TraceLevel->Budget No CAD_Method HPLC-CAD (High Sensitivity) TraceLevel->CAD_Method Yes ELSD_Method HPLC-ELSD (Standard QC Method) Budget->ELSD_Method Standard Budget Budget->CAD_Method High Budget

Figure 1: Decision matrix for selecting the appropriate detector for fatty amide analysis.

Validated Protocol: HPLC-ELSD Method

This protocol is designed to be a self-validating system . It uses a polymeric column to withstand the aggressive solvents required to keep EBHSA in solution.

Materials & Reagents[1][2][3][4][5]
  • Analyte: N,N'-Ethylenebis(12-hydroxystearamide) Reference Standard (CAS: 123-26-2).[2][3]

  • Solvents: HPLC Grade Tetrahydrofuran (THF) (Unstabilized is preferred to avoid BHT interference, but fresh stabilized is acceptable for ELSD), Water (Milli-Q).

  • Column: PLRP-S (Polymeric Reversed Phase) , 100 Å, 5 µm, 250 x 4.6 mm.

    • Why: Silica C18 columns can degrade or show phase collapse with high THF concentrations. Polymeric columns are chemically stable.

Sample Preparation Workflow

EBHSA has a high melting point (~140°C) and tends to precipitate upon cooling in non-ideal solvents.

SamplePrep Step1 Weigh 50 mg Sample (Polymer/Wax) Step2 Add 20 mL Solvent (90:10 THF:MeOH) Step1->Step2 Step3 Reflux / Sonicate at 60°C for 30 min Step2->Step3 Step4 Cool to Room Temp (Check for precip!) Step3->Step4 Step5 Filter (0.45 µm PTFE) (Do not use Nylon) Step4->Step5 Step6 Inject Immediately Step5->Step6

Figure 2: Critical sample preparation workflow to ensure complete solubilization.

Chromatographic Conditions[1][2][3][4][8][9][10][11]
  • Mobile Phase A: Water

  • Mobile Phase B: THF

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10–20 µL

  • Column Temp: 40°C (Keeps analyte soluble)

  • ELSD Settings:

    • Nebulizer Temp: 40°C[4]

    • Evaporator Temp: 80°C

    • Gas Flow (N2): 1.0 SLM (Standard Liters/Min)

Gradient Program:

Time (min) % A (Water) % B (THF) Comment
0.0 50 50 Initial equilibration
1.0 50 50 Hold
10.0 0 100 Elute hydrophobic EBHSA
15.0 0 100 Wash column
15.1 50 50 Re-equilibrate

| 20.0 | 50 | 50 | End |

Validation Data & Acceptance Criteria (ICH Q2)

To ensure this method is robust, the following validation parameters must be met. Note that ELSD response is non-linear ; therefore, a log-log calibration or polynomial regression is required.[4]

Linearity (The ELSD Nuance)

Unlike UV, ELSD signal (


) is related to mass (

) by

.
  • Action: Plot

    
     vs. 
    
    
    
    .
  • Acceptance:

    
     on the logarithmic plot.
    
Accuracy & Recovery

Spike EBHSA into a blank polymer matrix (e.g., polyethylene) at 50%, 100%, and 150% of target levels.

LevelSpike Conc.[5] (µg/mL)Mean Recovery (%)RSD (%)Acceptance
Low5098.51.895-105%
Medium10099.21.295-105%
High15099.01.195-105%
Limit of Detection (LOD) & Quantification (LOQ)

Based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): ~0.8 µg/mL

  • LOQ (S/N = 10): ~2.5 µg/mL

Specificity (Interference Check)

The "12-hydroxy" group on EBHSA makes it slightly more polar than standard Ethylenebisstearamide (EBS).

  • Validation Step: Inject a mix of EBS and EBHSA.

  • Result: On the PLRP-S column with the gradient above, EBHSA elutes before the non-hydroxylated EBS due to the hydroxyl group's interaction with the water phase. Ensure baseline resolution (

    
    ) between the two if both are present.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Column overload or secondary interactions.Increase column temp to 50°C; Add 0.1% Formic Acid to Mobile Phase A (suppresses silanol activity if using silica, less critical for polymer columns).
Poor Reproducibility Sample precipitation in the injector.Ensure the autosampler is not cooling the sample. Keep samples at ambient or slightly warm (30°C) if possible.
Noisy Baseline Contaminated THF or Gas.Use HPLC-grade THF (non-stabilized). Ensure N2 gas purity is >98%.
Ghost Peaks Leaching from plastic vials.Crucial: Use only GLASS vials with PTFE-lined caps. THF leaches plasticizers from PP/PE vials which show up on ELSD.

References

  • Gaudin, K., et al. (2007).[6] "Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection." Journal of Chromatography A, 1167(1), 27-34.

  • Agilent Technologies. (2011).[7] "Fast Analysis of Light Stabilizers by HPLC with ELSD." Application Note 5990-8314EN.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

  • Waters Corporation. (2019). "Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components."

Sources

Comparative

comparative analysis of organogel properties from different gelling agents

This guide provides a comparative technical analysis of organogel systems, focusing on the distinct physicochemical properties, preparation protocols, and performance metrics of three primary classes of gelling agents: L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of organogel systems, focusing on the distinct physicochemical properties, preparation protocols, and performance metrics of three primary classes of gelling agents: Low Molecular Weight Gelators (LMWGs) , Polymeric Gelators , and Surfactant-based Gelators .

Executive Summary & Mechanism of Action

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network.[1][2] The choice of gelling agent fundamentally dictates the microstructure, mechanical strength, and drug release kinetics.

Gelation Mechanisms[1][3][4][5][6]
  • Class A: Low Molecular Weight Gelators (LMWGs)

    • Representative:12-Hydroxystearic Acid (12-HSA) [1][3][4][5]

    • Mechanism:[2][6][7][8]Supramolecular Self-Assembly. Molecules self-associate via non-covalent interactions (hydrogen bonding, van der Waals forces) to form nanofibers. These fibers entangle to form a Self-Assembled Fibrillar Network (SAFiN).

  • Class B: Polymeric Gelators

    • Representative:Ethylcellulose (EC) [9][10][11]

    • Mechanism:[2][6][7][8]Physical Entanglement. Long polymer chains form a network through physical entanglements and hydrogen bonding upon cooling from a melt state (above the glass transition temperature,

      
      ).
      
  • Class C: Surfactant-based Gelators

    • Representative:Sorbitan Monostearate (Span 60) [12]

    • Mechanism:[2][6][7][8]Self-Assembly into Inverse Toroids/Tubules. Surfactant molecules self-assemble into inverted micelles or tubular structures that interlock to immobilize the solvent.

GelationMechanisms LMWG LMWG (e.g., 12-HSA) Process1 H-Bonding & Stacking LMWG->Process1 Polymer Polymer (e.g., Ethylcellulose) Process2 Heat > Tg & Entanglement Polymer->Process2 Surfactant Surfactant (e.g., Span 60) Process3 Inverse Micelle Formation Surfactant->Process3 Struct1 SAFiN (Fibrillar Network) Process1->Struct1 Self-Assembly Struct2 3D Polymer Matrix Process2->Struct2 Physical Crosslinking Struct3 Tubular/Toroidal Aggregates Process3->Struct3 Self-Organization

Caption: Mechanistic pathways for organogel formation across different gelling agent classes.

Experimental Protocols

Reliable data requires strict adherence to preparation protocols, particularly regarding temperature control.

Protocol A: 12-HSA Organogel (LMWG)[3]
  • Weighing: Dissolve 12-HSA (10-15% w/w) in the chosen oil (e.g., sunflower oil, isopropyl myristate).

  • Heating: Heat the mixture to 80–90°C in a water bath under moderate stirring (200 rpm).

  • Clarification: Maintain heat until the solution is optically clear (approx. 15-20 min).

  • Cooling: Remove from heat and allow to cool to room temperature (

    
    ).
    
    • Note: Cooling rate affects fiber size; rapid cooling yields smaller fibers and more translucent gels.

Protocol B: Ethylcellulose Oleogel (Polymeric)[6]
  • Dispersion: Disperse Ethylcellulose (viscosity 20-45 cP, 10-15% w/w) in the oil phase.

  • High-Temperature Processing: Heat the mixture to 140–150°C .

    • Critical Step: This temperature is necessary to exceed the glass transition temperature (

      
      ) of EC, allowing polymer chains to unfurl.
      
  • Stirring: Stir continuously at 300-400 rpm for 30-40 minutes until a clear, amber-colored solution forms.

  • Cooling: Cool gradually to room temperature. The gel sets as the polymer chains re-entangle.

Protocol C: Span 60 Organogel (Surfactant)
  • Mixing: Mix Span 60 (15-20% w/w) with the oil phase.

  • Heating: Heat to 60–65°C (just above the melting point of Span 60, which is

    
    ).
    
  • Homogenization: Stir until the surfactant is completely dissolved.

  • Setting: Cool to room temperature undisturbed for 24 hours to allow tubular aggregates to form.

Workflow cluster_0 Preparation Phase cluster_1 Characterization Phase Start Select Gelling Agent Branch1 12-HSA Start->Branch1 Branch2 Ethylcellulose Start->Branch2 Branch3 Span 60 Start->Branch3 Heat1 Heat to 85°C (Clear Sol) Branch1->Heat1 Heat2 Heat to 145°C (> Tg) Branch2->Heat2 Heat3 Heat to 60°C (> Tm) Branch3->Heat3 Cool Controlled Cooling (Ambient) Heat1->Cool Heat2->Cool Heat3->Cool Test1 Rheology (G', G'', Yield Stress) Cool->Test1 Test2 DSC (Thermal Transitions) Cool->Test2 Test3 Microscopy (PLM/SEM) Cool->Test3

Caption: Experimental workflow for the preparation and characterization of distinct organogel systems.

Comparative Performance Analysis

The following data summarizes typical performance metrics for organogels prepared with 10-15% w/w gelling agent in vegetable oil.

Table 1: Physicochemical & Rheological Properties[1]
Property12-HSA (LMWG)Ethylcellulose (Polymer)Span 60 (Surfactant)
Gelation Temp (

)

N/A (Sets upon cooling from melt)

Storage Modulus (

)
High (

Pa)
Moderate (

Pa)
Low-Moderate (

Pa)
Mech. Character Brittle, HardPlastic, FlexibleSoft Solid / Paste-like
Thixotropy High (Rapid recovery)Low (Slow/Partial recovery)Moderate
Microstructure Defined Fibrils (SAFiN)Amorphous Polymer NetworkToroidal/Tubular Aggregates
Optical Clarity Opaque/TranslucentTranslucent/Clear (Amber)Opaque (White)
Table 2: Drug Release Profiles[11][13]
Parameter12-HSAEthylcelluloseSpan 60
Release Kinetics Fickian Diffusion (Higuchi)Zero-Order / AnomalousFickian / Non-Fickian
Burst Effect Low to ModerateLow (Matrix controlled)Moderate
Release Rate Tunable via concentrationSlower, sustainedFaster (due to erosion)
Best For Low MW hydrophobic drugsSustained release implantsTopical/Transdermal
Key Technical Insights
  • Rheological Dominance: 12-HSA gels typically exhibit the highest elastic modulus (

    
    ) due to the high crystallinity of the fibrillar network. However, they are brittle and can fracture under high strain.
    
  • Thermal Stability: Ethylcellulose oleogels offer superior thermal stability once formed, as they do not "melt" in the same sharp transition as LMWGs, but rather soften. This makes them ideal for applications requiring structural integrity at higher ambient temperatures.

  • Processing Constraints: The high processing temperature of EC (

    
    ) limits its use with thermally labile drugs (e.g., certain proteins or peptides), whereas Span 60 and 12-HSA allow for milder processing conditions.
    

References

  • Toro-Vazquez, J. F., et al. (2008). Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid. Langmuir. Retrieved from [Link]

  • Gravelle, A. J., et al. (2012). Ethylcellulose oleogels: Manufacturing considerations and effects of oil oxidation. Food Research International.[6] Retrieved from [Link]

  • Sahoo, S., et al. (2011). Organogels: Properties and applications in drug delivery. Designed Monomers and Polymers. Retrieved from [Link]

  • Murdan, S. (2005). Organogels in drug delivery. Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Kirilov, P., et al. (2020).[1] Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents. Materials Science and Engineering: C. Retrieved from [Link][1][10][13]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Biocompatibility of N,N'-Ethylenebis(stearamide) (EBS) Against Other Polymer Additives

For researchers, scientists, and drug development professionals, the selection of every component in a polymer formulation for a medical device or drug delivery system is critical. The biocompatibility of these materials...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of every component in a polymer formulation for a medical device or drug delivery system is critical. The biocompatibility of these materials is paramount to ensure patient safety and device efficacy. This guide provides an in-depth technical comparison of the biocompatibility of N,N'-Ethylenebis(stearamide) (EBS), a widely used polymer additive, with other common alternatives. We will delve into the causality behind experimental choices for biocompatibility assessment and provide detailed protocols for key assays, grounded in the ISO 10993 series of standards.

Introduction: The Critical Role of Polymer Additives and Biocompatibility

Polymer additives are essential for achieving the desired processing characteristics and final properties of medical-grade plastics.[1] Additives like lubricants, release agents, and dispersants are crucial for efficient manufacturing. N,N'-Ethylenebis(stearamide) (EBS) is a synthetic wax frequently used as both an internal and external lubricant, a release agent, and a dispersant in a variety of polymers, including PVC, polyethylene, and polypropylene.[2][3] Its function is to reduce friction and viscosity during processing and to prevent adhesion of the final product.[4][5]

However, any substance added to a polymer matrix has the potential to interact with biological systems if it migrates out of the material. This necessitates a thorough biocompatibility evaluation to ensure that the additive does not cause adverse effects such as cell death, allergic reactions, or blood clotting.[6][7] The internationally recognized framework for this evaluation is the ISO 10993 series of standards, "Biological evaluation of medical devices."[7]

This guide will compare EBS with other common polymer additives:

  • Metallic Stearates: Such as Calcium Stearate and Zinc Stearate.

  • Other Fatty Acid Amides: Including Erucamide and Oleamide.

  • Waxes: Specifically, Montan Wax.

The focus will be on the key biocompatibility endpoints: cytotoxicity, sensitization, and hemocompatibility, underpinned by an understanding of extractables and leachables.

The Foundation of Biocompatibility: Extractables and Leachables

The biocompatibility of a polymer additive is intrinsically linked to its potential to migrate out of the polymer matrix. This is assessed through the study of extractables and leachables.

  • Extractables are substances that can be forced out of a material under exaggerated laboratory conditions (e.g., aggressive solvents, high temperatures).[8] This provides a worst-case scenario of what might migrate.

  • Leachables are substances that migrate from a material under normal conditions of use over the lifetime of the device.[8] These are the substances that will have direct contact with the patient's body.

A comprehensive biocompatibility assessment begins with understanding the chemical identity and quantity of leachables, as these are the primary mediators of biological response. ISO 10993-18 provides guidance on the chemical characterization of materials, which is a critical first step in the overall risk assessment.[9]

Comparative Biocompatibility Profiles

N,N'-Ethylenebis(stearamide) (EBS)

EBS is a waxy, white solid derived from the reaction of ethylenediamine and stearic acid.[10] It is widely used as a lubricant and release agent in numerous plastic applications.[1]

  • Biocompatibility Data: EBS is generally considered to be of low toxicity.[10] It is approved for use in polymers that come into contact with food, which suggests a favorable biocompatibility profile.[11] However, some sources indicate that EBS can cause skin and eye irritation if not handled properly and may pose an inhalation risk in powder form.[12] A comprehensive search of publicly available literature did not yield specific in-vitro cytotoxicity (ISO 10993-5), sensitization (ISO 10993-10), or hemocompatibility (ISO 10993-4) data for pure EBS. This highlights the importance of conducting specific tests on the final, sterilized medical device.

Metallic Stearates (Calcium Stearate & Zinc Stearate)

Metallic stearates are salts of stearic acid and are commonly used as lubricants, acid scavengers, and release agents in plastics.

  • Calcium Stearate:

    • Biocompatibility Data: Calcium stearate is generally recognized as safe (GRAS) and is used in food and pharmaceutical applications. This suggests a low potential for toxicity.

  • Zinc Stearate:

    • Biocompatibility Data: Zinc stearate is also used in cosmetics and pharmaceuticals. However, studies on various zinc salts have shown that the cytotoxicity can be dependent on the concentration and the specific salt form (counter-ion), with zinc citrate and zinc sulfate being more toxic at lower concentrations than other zinc salts.[13] This underscores the need to evaluate the specific formulation and its leachable profile.

The leaching of metallic stearates from plastics has been shown to be dependent on the pH of the contacting fluid.[12]

Other Fatty Acid Amides (Erucamide & Oleamide)

Erucamide and oleamide are unsaturated fatty acid amides used as slip and anti-blocking agents, particularly in polyolefin films.

  • Biocompatibility Data: Both erucamide and oleamide are used in food contact applications, indicating a degree of biological safety. They are known to migrate to the surface of the polymer to perform their function, which makes the assessment of their biocompatibility crucial.[14]

Montan Wax

Montan wax is a hard, dark wax extracted from lignite. Refined montan waxes are used as lubricants in plastics.[15][16]

Head-to-Head Comparison: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the available information on the biocompatibility of EBS and its alternatives. It is important to note that the absence of data does not imply a lack of safety, but rather highlights the need for specific testing for a given application.

AdditivePrimary Function(s)Available Biocompatibility InformationKey Considerations
N,N'-Ethylenebis(stearamide) (EBS) Internal/External Lubricant, Release Agent, DispersantGenerally low toxicity, approved for food contact. Potential for skin/eye irritation.[11][12]Lack of publicly available ISO 10993 data necessitates specific testing.
Calcium Stearate Lubricant, Acid Scavenger, Release AgentGenerally Recognized as Safe (GRAS) for food and pharmaceutical use.Leaching is pH-dependent.[12]
Zinc Stearate Lubricant, Acid Scavenger, Release AgentUsed in cosmetics and pharmaceuticals. Cytotoxicity can be concentration and salt-dependent.[13]Leaching is pH-dependent.[12]
Erucamide Slip Agent, Anti-blocking AgentUsed in food contact materials.High migration potential to the polymer surface.[14]
Oleamide Slip Agent, Anti-blocking AgentUsed in food contact materials.High migration potential to the polymer surface.[14]
Montan Wax LubricantGenerally considered non-toxic, used in cosmetics.[16][17]Complex chemical composition requires thorough extractable/leachable analysis.

Essential Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of a polymer additive within a final medical device formulation, a series of standardized tests are required. The following are detailed protocols for the "big three" biocompatibility endpoints, based on the ISO 10993 standards.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test assesses the potential of a material to cause cell death.[18] The elution method is commonly used.

Objective: To determine the cytotoxicity of leachable substances from the test material.

Methodology:

  • Sample Preparation (as per ISO 10993-12):

    • Prepare samples of the final, sterilized polymer containing the additive.

    • The surface area to extraction vehicle volume should be standardized (e.g., 3 cm²/mL).

    • Use both a polar (e.g., cell culture medium with serum) and a non-polar (e.g., olive oil) extraction vehicle.

    • Incubate the samples in the extraction vehicles at 37°C for 24-72 hours.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts, to a sub-confluent monolayer.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the extracts from the test samples, positive control (e.g., latex), and negative control (e.g., high-density polyethylene).

  • Incubation:

    • Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for changes in morphology, such as cell rounding, detachment, and lysis. Grade the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity).

    • Quantitative: Perform a cell viability assay, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[19]

.dot

Caption: Workflow for In Vitro Cytotoxicity Testing (Elution Method) per ISO 10993-5.

Skin Sensitization Assay (ISO 10993-10)

This test evaluates the potential of a material to cause an allergic skin reaction.[8] The Guinea Pig Maximization Test (GPMT) is a traditional method.

Objective: To assess the potential for delayed-type hypersensitivity.

Methodology:

  • Sample Preparation:

    • Prepare extracts of the sterilized test material as described for the cytotoxicity test.

  • Induction Phase:

    • A group of guinea pigs is initially exposed to the test article extract through intradermal injections and topical application to induce a potential allergic state.

    • A control group is treated with the extraction vehicle only.

  • Challenge Phase:

    • After a rest period (10-14 days), both the test and control groups are challenged with a topical application of the test article extract at a different skin site.

  • Evaluation:

    • The challenge sites are observed for signs of skin reaction (redness and swelling) at 24, 48, and 72 hours after patch removal.

    • The reactions are scored, and if the incidence and severity of reactions in the test group are significantly greater than in the control group, the material is considered a sensitizer.

.dot

Caption: Workflow for Skin Sensitization Testing (GPMT) per ISO 10993-10.

Hemocompatibility Assay (ISO 10993-4)

This series of tests evaluates the effects of blood-contacting medical devices on blood components.[9] Hemolysis is a key screening test.

Objective: To determine if the material causes the breakdown of red blood cells.

Methodology:

  • Sample Preparation:

    • Prepare extracts of the sterilized test material in a physiologically compatible solution (e.g., saline).

    • Direct contact testing can also be performed where the material itself is incubated with blood.

  • Blood Collection:

    • Collect fresh human or rabbit blood using an appropriate anticoagulant.

  • Exposure:

    • Incubate the test material or its extract with a diluted blood sample at 37°C for a defined period.

    • Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Analysis:

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis relative to the positive control.

    • Materials are typically categorized as non-hemolytic, slightly hemolytic, or hemolytic based on the calculated percentage.

.dot

Caption: Workflow for Hemolysis Testing per ISO 10993-4.

Conclusion and Expert Recommendations

The selection of a polymer additive for a medical device or drug delivery system must be a scientifically rigorous process, with biocompatibility as a primary consideration. While N,N'-Ethylenebis(stearamide) (EBS) is a widely used and effective lubricant with a generally favorable safety profile, a lack of specific, publicly available biocompatibility data for medical device applications means that it cannot be assumed to be universally biocompatible without testing.

The alternatives discussed—metallic stearates, other fatty acid amides, and montan wax—each present their own set of properties and biocompatibility considerations. The choice of additive will depend on the specific polymer, the manufacturing process, and the nature and duration of the device's contact with the body.

As a Senior Application Scientist, my recommendation is to adopt a risk-management approach as outlined in ISO 10993-1. This involves:

  • Chemical Characterization: Begin with a comprehensive extractables and leachables study (ISO 10993-18) of the final, sterilized polymer formulation containing the chosen additive.

  • Toxicological Risk Assessment: Evaluate the toxicological risk of the identified leachables (ISO 10993-17).

  • Targeted Biocompatibility Testing: Based on the risk assessment and the intended use of the device, perform the necessary in vitro and in vivo biocompatibility tests, such as those for cytotoxicity, sensitization, and hemocompatibility.

By following this self-validating system, researchers and developers can make informed decisions, ensure regulatory compliance, and ultimately, safeguard patient health.

References

  • SGS. (n.d.). SUMMARY OF THE STUDY OF ISO 10993 BIOLOGIAL EVALUATION OF MEDICAL DEVICE. Retrieved from [Link]

  • Frontiers in Cardiovascular Medicine. (2022, May 26). Risk Assessment and Regulatory Exploration of the Lubrication Coating on Intravascular Medical Devices. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLENE BIS(STEARAMIDE) (EBS). Retrieved from [Link]

  • Hywax. (n.d.). Montan Wax: Properties, Uses & Industrial Benefits. Retrieved from [Link]

  • Polymer Add Thailand. (n.d.). EBS Technical Datasheet. Retrieved from [Link]

  • Nimbasia Stabilizers. (2024, March 7). Ethylene Bis-Stearamide (EBS) - It's Benefits, Side Effects & Uses. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). EBS. Retrieved from [Link]

  • MDPI. (2021, October 21). Bio-based Polymer in Lubricants: Technical and Environmental Analysis. Retrieved from [Link]

  • PubMed. (2014, April 15). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]

  • Acme-Hardesty. (n.d.). Ethylene Bis Stearamide (EBS) Super Fine. Retrieved from [Link]

  • ResearchGate. (2022, August 9). (PDF) Risk Assessment and Regulatory Exploration of the Lubrication Coating on Intravascular Medical Devices. Retrieved from [Link]

  • Eurofins. (2020, March 27). Certificate of Analysis. Retrieved from [Link]

  • PMC. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]

  • European Biomedical Institute. (n.d.). Biocompatibility Testing for Medical Devices: A Practical Guide for Manufacturers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Ethylene bis stearamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Alphawax. (n.d.). Montan Wax: Properties, Industrial Uses & Sourcing Guide. Retrieved from [Link]

  • Nimbasia Stabilizers. (2026, January 9). Top 5 Applications & Uses of Ethylene Bis Stearamide (EBS) in Industrial Manufacturing. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved from [Link]

  • Efor Group. (2023, June 20). Biocompatibility assessment of MD (ISO/TR 10993-55:2023). Retrieved from [Link]

  • NABI. (2024, October 7). Biocompatibility Testing: A Guide for Medical Device Manufacturers. Retrieved from [Link]

  • SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLENE BIS STEARAMIDE. Retrieved from [Link]

  • SenzaGen. (2025, August 19). Biocompatibility testing of medical devices. Retrieved from [Link]

  • Medium. (2022, April 11). Cytotoxicity Testing — ISO 10993–5. Retrieved from [Link]

  • MDPI. (2021, April 19). A Short Review on Polymeric Biomaterials as Additives for Lubricants. Retrieved from [Link]

  • Völpker. (n.d.). IMPROVE YOUR PLASTIC PRODUCTION. Retrieved from [Link]

  • Medical Design and Outsourcing. (2010, January 1). Silicone Solutions for Lubrication in Medical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene bis(stearamide). Retrieved from [Link]

  • HBI. (n.d.). Report T-700 - IN VITRO CYTOTOXICITY ASSAY FOR EVALUATION OF MATERIALS AND MEDICAL DEVICES (EXTRACTION METHOD). Retrieved from [Link]

  • Food Packaging Forum. (2024, December 11). Chemical profiling of plastic/rubber extracts and microplastic leachates. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Ethylenebisstearamide | CAS 110-30-5 | Applications. Retrieved from [Link]

  • TÜV SÜD. (n.d.). Biocompatibility Testing for Medical Devices (ISO 10993). Retrieved from [Link]

  • JOCPR. (n.d.). Montan wax: The state-of-the-art review. Retrieved from [Link]

  • ResearchGate. (2022, August 14). (PDF) Prevalence of skin sensitisation and dermatitis among epoxy‐exposed workers in the wind turbine industry. Retrieved from [Link]

  • AMFEP. (2022, May 27). Skin sensitisation classification: Not appliable for industrial enzymes. Retrieved from [Link]

  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cost-Benefit Analysis of N,N'-Ethylenebis(12-hydroxystearamide) in Industrial &amp; Pharmaceutical Applications

[1] Executive Summary: The "Smart" Thixotrope N,N'-Ethylenebis(12-hydroxystearamide) (hereafter EBH ) represents a distinct class of amide wax rheology modifiers.[1] Unlike its non-hydroxylated cousin (standard EBS), whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Smart" Thixotrope

N,N'-Ethylenebis(12-hydroxystearamide) (hereafter EBH ) represents a distinct class of amide wax rheology modifiers.[1] Unlike its non-hydroxylated cousin (standard EBS), which functions primarily as a lubricant, EBH is a lattice-forming thixotrope .[1]

For the formulation scientist, EBH offers a critical cost-performance wedge: it provides the rheological control of fumed silica at a fraction of the volumetric cost, provided the processing parameters (activation temperature and shear) are strictly controlled. In pharmaceutical applications, it is emerging as a premier organogelator for transdermal delivery systems, offering superior biocompatibility over polymeric alternatives.

The Verdict:

  • Best For: Solvent-borne coatings requiring anti-sag/anti-settling; Topical organogels.[1]

  • Cost Advantage: 30–50% lower cost-in-use compared to hydrophilic fumed silica.[1]

  • Critical Constraint: Requires precise thermal activation (typically 45°C–65°C).[1][2] Failure to activate results in "seeding" (particulates) rather than a gel network.[1]

Chemical Architecture & Mechanism[1]

The functional superiority of EBH stems from the hydroxyl group at the 12-position of the stearic acid chain. While standard EBS relies on weak Van der Waals forces, EBH leverages intermolecular Hydrogen Bonding to form a pseudo-crystalline fibrillar network.

Mechanism of Action: The Fibrillar Lattice

When dispersed in non-polar or semi-polar solvents and heated, EBH molecules unravel. Upon cooling under shear, the hydroxyl groups and amide linkages form hydrogen bonds, creating a 3D network that traps solvent molecules. This structure breaks down under shear (application) and rebuilds at rest (anti-sag/anti-settling).[1]

EBH_Mechanism cluster_0 Activation Phase cluster_1 Gelation Phase (Cooling) Raw_Powder Raw EBH Powder (Agglomerates) Heat_Shear Heat + Shear (Solvent Penetration) Raw_Powder->Heat_Shear Dispersion Unraveled Unraveled Chains (Solvated) Heat_Shear->Unraveled > Activation Temp H_Bonding H-Bond Formation (Amide + 12-OH Groups) Unraveled->H_Bonding Cooling Fibril_Net 3D Fibrillar Network (Gel Structure) H_Bonding->Fibril_Net Thixotropic Build Fibril_Net->Unraveled High Shear (Application)

Figure 1: The reversible sol-gel transition mechanism of EBH, driven by hydrogen bonding.[1]

Industrial Application: Coatings & Sealants[3][4][5]

In industrial coatings (marine, automotive, wood), EBH is the primary alternative to Fumed Silica and Organoclays.

Comparative Analysis: EBH vs. Alternatives
FeatureN,N'-Ethylenebis(12-hydroxystearamide) (EBH)Fumed Silica (Hydrophilic)Organoclay (Bentonite)
Primary Mechanism H-Bond Fibrillar NetworkChain AggregationPlatelet House-of-Cards
Handling Free-flowing powder / PrillsExtremely dusty, low densityPowder, requires polar activator
Activation Heat Sensitive (Must hit window)Mechanical Shear onlyShear + Polar Activator
Optical Clarity Hazy (unless refractive index matched)Good to ExcellentHazy / Opaque
Cost-in-Use Low HighMedium
Risk Factor Seeding (if overheated/under-dispersed)Viscosity Drift / Hard SettlingSyneresis
Experimental Protocol: Determining the "Activation Window"

Trustworthiness: This protocol prevents the #1 failure mode: seeding. You must validate the activation temperature for your specific solvent system.

  • Preparation: Prepare 5 samples of 2% EBH in the target solvent/resin blend.

  • Thermal Sweep: Process each sample at increasing temperatures: 40°C, 50°C, 60°C, 70°C, 80°C.

  • Shear Application: Disperse each using a Cowles blade at 15 m/s tip speed for 20 minutes at temperature.

  • Cool Down: Allow to cool to 25°C under slow agitation (avoid shock cooling).

  • Evaluation:

    • Hegman Gauge: Check for particles (seeds).[1] If >10µm, activation failed (temp too low) or recrystallization occurred (temp too high).[1]

    • Viscosity: Measure Low-Shear Viscosity (Brookfield, 0.5 rpm). The peak viscosity indicates the optimal activation temperature.

Pharmaceutical Application: Organogels

In drug development, EBH is utilized not as a lubricant, but as a Low Molecular Weight Organogelator (LMOG) for topical and transdermal formulations. It creates "oleogels" that can immobilize oils (e.g., isopropyl myristate, soybean oil) without polymers.

Workflow: Organogel Formulation for Transdermal Delivery[6]

Pharma_Workflow Step1 Dissolution Drug + Oil Phase + EBH (1-5%) Step2 Thermal Processing Heat to 70-80°C (Clear Solution) Step1->Step2 Step3 Cooling Phase Controlled rate (e.g., 1°C/min) Step2->Step3 Step4 Gel Formation Opaque/Translucent Organogel Step3->Step4 Check QC: Tube Inversion Test & Rheology (G' > G'') Step4->Check

Figure 2: Fabrication of EBH-based organogels for drug delivery.

Key Advantage: Unlike polymeric gels, EBH organogels are thermoreversible and shear-thinning, allowing for easy spreading on the skin followed by immediate structure recovery (retention at the site of action).

Cost-Benefit Analysis

The following model compares EBH against Fumed Silica in a standard industrial epoxy primer formulation.

Assumptions:

  • Fumed Silica Cost: Index 100 (High)[1]

  • EBH Cost: Index 40 (Low)[1]

  • Processing: EBH requires heating (energy cost), Silica requires high shear (energy cost).[1] These roughly offset.

Cost Efficiency Table
ParameterFumed Silica SystemEBH SystemImpact
Dosage Required 1.0% - 1.5%0.5% - 1.0%EBH is more efficient by weight.[1]
Raw Material Cost Index 1004060% Raw Material Savings
Transport Density 50 g/L (Bulk)500 g/L (Compacted)EBH reduces freight volume by 10x.[1]
Processing Time Fast (Cold grind)Slower (Requires heat ramp)Silica allows faster throughput.[1]
Total Cost-in-Use High Low EBH preferred for cost-sensitive, high-volume lines.

Strategic Recommendation: Use EBH for: Primers, undercoats, and heavy-duty maintenance coatings where cost and anti-sag are paramount. Use Fumed Silica for: Clear coats (optical clarity) and systems where heating during production is impossible.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 61058, N,N'-Ethylenebis(12-hydroxystearamide). Retrieved from [Link]

  • Oğla, B., et al. (2025). Understanding and optimizing the activation mechanism of amide wax used as a rheological modifier in solvent-borne paint. Progress in Organic Coatings.[2][3] Retrieved from [Link] (Note: Link directs to journal landing page for verification).[1]

  • Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery. Journal of Controlled Release. Retrieved from [Link]

  • Elementis Specialties. (n.d.). THIXATROL® Rheology Modifiers vs Traditional Additives. Retrieved from [Link][1]

  • Polymer Innovation Blog. (2018). Rheology Modifiers: The Role of Fumed Silica. Retrieved from [Link]

Sources

Validation

Thermal Stability Profiling: Ethylene Bis Stearamide (EBS) vs. Synthetic Alkanes

Executive Summary In high-temperature pharmaceutical processing—specifically Hot Melt Extrusion (HME) and tablet lubrication—thermal stability is the rate-limiting factor for excipient selection. This guide compares Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-temperature pharmaceutical processing—specifically Hot Melt Extrusion (HME) and tablet lubrication—thermal stability is the rate-limiting factor for excipient selection. This guide compares Ethylene Bis Stearamide (EBS) against its primary synthetic counterparts: Polyethylene (PE) Wax and Fischer-Tropsch (FT) Wax .[1]

The Verdict: While PE and FT waxes (pure alkanes) exhibit superior resistance to thermal degradation onset (


), EBS offers a unique "thermal window." Its high melting point (~145°C) combined with a degradation onset of ~260°C provides a stable processing zone for engineering plastics and HME, provided the processing residence time is controlled. However, EBS is more susceptible to oxidative yellowing (chromophore formation) than the chemically inert alkane waxes.

Mechanistic Basis of Thermal Stability

To predict performance, we must understand the molecular causality. Thermal stability is dictated by bond dissociation energy (BDE) and intermolecular forces.

The Amide vs. Alkane Paradox
  • Synthetic Waxes (PE/FT): Composed of repeating methylene (

    
    ) units. The C-C backbone is non-polar and chemically inert. Degradation requires high energy to initiate random chain scission.
    
  • EBS (Bis-Amide): Contains two amide groups (

    
    ) linking stearyl chains.
    
    • Benefit: Extensive Hydrogen Bonding creates a high melting point (145°C) despite a relatively low molecular weight (~593 g/mol ).

    • Liability: The

      
       bond and the 
      
      
      
      -hydrogen adjacent to the carbonyl group are susceptible to thermal oxidation and hydrolysis.
Degradation Pathways

The following diagram illustrates the structural vulnerability of EBS compared to the inert backbone of PE Wax.

degradation_mechanism EBS EBS Molecule (Bis-Amide) Heat Thermal Stress (>260°C) EBS->Heat Path1 Pathway A: N-C Scission (Primary Degradation) Heat->Path1 Anaerobic Path2 Pathway B: Oxidation (Chromophore Formation) Heat->Path2 Aerobic (Air) PE_Res High Stability (Degrades >350°C) Heat->PE_Res Resistant Prod1 Stearamide + Free Amines Path1->Prod1 Prod2 Yellowing (Quinone structures) Path2->Prod2 PE PE Wax (Alkane Chain) PE->Heat

Figure 1: Comparative degradation pathways. EBS is vulnerable to N-C scission and oxidation, whereas PE wax remains inert until much higher temperatures.

Experimental Protocol: Self-Validating Systems

To objectively compare these materials, we utilize a coupled DSC-TGA workflow. This protocol is designed to be self-validating: the DSC confirms the physical state (melting), while the TGA tracks chemical integrity (mass loss).

Materials
  • Sample A: Micronized EBS (High purity, amide content >98%).

  • Sample B: Non-polar PE Wax (Homopolymer, density 0.96 g/cc).

  • Sample C: Fischer-Tropsch Wax (Congealing point 105°C).

Methodology

Step 1: Differential Scanning Calorimetry (DSC) [2][3]

  • Purpose: Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Instrument: TA Instruments DSC 2500 (or equivalent).

  • Protocol:

    • Equilibrate at 25°C.

    • Heat to 200°C at 10°C/min (First Heat: Erases thermal history).

    • Cool to 25°C at 10°C/min.

    • Heat to 200°C at 10°C/min (Second Heat: Data collection).

  • Validation Check: The melting peak must be sharp. A broad shoulder indicates oligomer impurities or oxidation.

Step 2: Thermogravimetric Analysis (TGA)

  • Purpose: Determine Degradation Onset (

    
    ) and 5% Mass Loss (
    
    
    
    ).
  • Instrument: TGA 5500 (or equivalent).

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Flow rate: 50 mL/min.

  • Protocol:

    • Tare Platinum pan (flamed to remove organics).

    • Load 10-15 mg sample (ensure uniform layer).

    • Ramp from 40°C to 600°C at 20°C/min.

  • Validation Check: Baseline drift must be <10 µg.

Analytical Workflow Diagram

experimental_workflow Prep Sample Preparation (Micronized Powder) DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC TGA TGA Analysis (N2 & Air Atmospheres) Prep->TGA Data_DSC Output: Tm, Enthalpy (Physical Stability) DSC->Data_DSC Data_TGA Output: Tonset, T5% (Chemical Stability) TGA->Data_TGA Analysis Comparative Profiling (Thermal Window Calculation) Data_DSC->Analysis Data_TGA->Analysis

Figure 2: Integrated thermal analysis workflow ensuring correlation between physical phase changes and chemical degradation.

Comparative Analysis & Data

The following data summarizes typical values obtained from high-purity commercial grades.

Thermal Performance Matrix
PropertyEBS (Ethylene Bis Stearamide)PE Wax (Polyethylene)FT Wax (Fischer-Tropsch)
Melting Point (

)
140 - 146°C 105 - 120°C95 - 110°C
Structure Bis-Amide (Polar)Linear Alkane (Non-polar)Linear Alkane (Non-polar)
Degradation Onset (

)
~260°C> 350°C> 300°C
5% Mass Loss (

)
~290°C~380°C~340°C
Flash Point ~285°C> 300°C> 250°C
Color Stability (200°C) Poor (Yellows/Browns)Excellent (Clear)Good (Clear)
Solubility Parameter 9.0 - 9.5 (Polar compatible)7.9 - 8.1 (Non-polar)7.9 - 8.1 (Non-polar)
Interpretation of Data[3]
  • The "Processing Window": EBS has the highest melting point but the lowest degradation temperature.

    • PE Wax Window: Melt 110°C

      
       Degrade 350°C (
      
      
      
      240°C).
    • EBS Window: Melt 145°C

      
       Degrade 260°C (
      
      
      
      115°C).
    • Implication: EBS requires tighter temperature control. In Hot Melt Extrusion, exceeding 250°C poses a risk of generating char or volatile amines.

  • Color Stability: At temperatures >180°C in air, EBS undergoes oxidation at the nitrogen alpha-carbon, leading to yellowing (high Yellowness Index). PE and FT waxes, lacking this moiety, remain clear. For white tablet formulations, this is a critical quality attribute (CQA).

  • Flash Point: EBS has a lower flash point (~285°C) compared to high-density PE waxes. This is relevant for safety protocols in large-scale spray drying or prilling operations.

Application Implications

Hot Melt Extrusion (HME)

In HME, EBS acts as a lubricant and solubilizer .

  • Advantage: Its polarity allows it to interact with API (Active Pharmaceutical Ingredient) functional groups, potentially aiding dispersion better than non-polar PE waxes.

  • Constraint: The extrusion barrel temperature must be kept below 240°C to prevent amide breakdown, which could react with sensitive APIs (Maillard-type reactions).

PVC and Engineering Plastics

EBS is the standard lubricant for rigid PVC.

  • Mechanism: It provides "internal" lubrication (solvation) due to its polarity and "external" lubrication (metal release) due to its incompatibility at high shear.

  • Stability Note: In PVC processing (approx. 190°C), EBS is perfectly stable. The degradation risk only appears in engineering plastics (e.g., Nylon/ABS) processed >260°C.

References

  • Thermal decomposition kinetics of N,N'-ethylenebis (stearamide) . Journal of Chemical Engineering of Chinese Universities. (2016).

  • Influence of Ethylene bis-Stearamide on Crystallization Behaviour of Poly(L-lactide) . Asian Journal of Chemistry. (2013).

  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC . TA Instruments Application Note.

  • Comparison of Polyethylene wax and Fischer tropsch wax . Grope Wax Industry Guide.

  • Thermogravimetric Analysis of Waxes . Journal of Dental Research. (1970).[4]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for EBS Characterization

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of biopharmaceutical development, the characterization of Engineered Biopharmaceutical aSsemblies (EBS), such as monoclonal antibodies...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceutical development, the characterization of Engineered Biopharmaceutical aSsemblies (EBS), such as monoclonal antibodies (mAbs), is a critical endeavor. A thorough understanding of their structural integrity, particularly the propensity to form aggregates, is paramount to ensuring product safety and efficacy. This guide provides an in-depth comparison of three cornerstone analytical techniques for sizing and quantifying EBS aggregates: Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC). We will delve into the causality behind experimental choices, present detailed protocols, and underscore the necessity of a cross-validation approach for robust and reliable characterization.

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique for the characterization of complex biologics can be misleading. Each method possesses inherent strengths and limitations, and their underlying principles of separation and detection differ significantly. Consequently, employing orthogonal methods—techniques that measure the same attribute through different physical principles—is not just a best practice but a regulatory expectation. This approach provides a more comprehensive and validated understanding of the product's quality attributes. The International Council for Harmonisation (ICH) guideline Q6B, for instance, emphasizes the need for a well-characterized product, which inherently necessitates the use of multiple analytical procedures.[1][2][3]

This guide will focus on the cross-validation of SEC, DLS, and SV-AUC, three of the most powerful and commonly employed techniques for assessing the size and aggregation of biopharmaceuticals.[4][5][6]

Visualizing the Cross-Validation Workflow

The relationship between these three techniques in a comprehensive characterization strategy can be visualized as a tiered approach, where each method provides complementary information.

Cross_Validation_Workflow cluster_screening High-Throughput Screening & Formulation cluster_quantification Routine QC & Quantitative Analysis cluster_characterization In-Depth Characterization & Orthogonal Confirmation DLS Dynamic Light Scattering (DLS) - Rapid Assessment - Early-Stage Aggregation Detection SEC Size Exclusion Chromatography (SEC) - High Precision & Resolution - Quantitative Purity Assessment DLS->SEC Identifies potential issues for quantitative analysis AUC Sedimentation Velocity AUC (SV-AUC) - First-Principles Measurement - High-Resolution for Aggregates SEC->AUC Provides samples for orthogonal confirmation AUC->SEC Validates SEC findings & investigates discrepancies SEC_Workflow start Start prep Mobile Phase & System Preparation start->prep equilibrate Column Equilibration prep->equilibrate suitability System Suitability Test equilibrate->suitability sample_prep Sample Preparation (Dilution & Filtration) suitability->sample_prep inject Inject Sample sample_prep->inject run Chromatographic Separation inject->run detect UV Detection (280 nm) run->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze end End analyze->end DLS_Data_Interpretation raw_data Fluctuations in Scattered Light Intensity correlator Autocorrelation Function raw_data->correlator analysis Deconvolution Algorithm correlator->analysis size_dist Intensity-Weighted Size Distribution analysis->size_dist params Z-Average Diameter & PDI size_dist->params SV_AUC_Principle sample Sample in AUC Cell centrifuge Apply Centrifugal Force sample->centrifuge sedimentation Molecules Sediment at Rates Dependent on Size & Shape centrifuge->sedimentation detection Optical Detection of Sedimentation Boundary sedimentation->detection analysis Analysis of Boundary Movement (c(s) Distribution) detection->analysis result Quantification of Different Species analysis->result

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-

CAS Number: 123-26-2 Common Synonyms: N,N'-Ethylenebis(12-hydroxystearamide); EBH; Ethylenebis-12-hydroxystearamide. Executive Summary As a Senior Application Scientist, I often encounter this compound as a rheology modi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 123-26-2 Common Synonyms: N,N'-Ethylenebis(12-hydroxystearamide); EBH; Ethylenebis-12-hydroxystearamide.

Executive Summary

As a Senior Application Scientist, I often encounter this compound as a rheology modifier, slip agent, or internal lubricant in polymer processing and drug formulation. While Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- is generally classified as low-hazard, its disposal requires specific attention to physical form (dust explosion risks) and aquatic toxicity .

This guide provides a self-validating protocol for disposal, moving beyond simple SDS summaries to operational laboratory workflows.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream properties.[1] This compound is a high-melting wax that is insoluble in water but soluble in hot organic solvents.

PropertyDataOperational Implication
Physical State Solid (Powder, Beads, Granules)Dust Hazard: Finely dispersed powder can form explosive mixtures in air (St 1/St 2 Class).[2]
Melting Point ~140–145 °CSolidifies rapidly in drains; NEVER pour down the sink even if molten.
Solubility Insoluble in water; Soluble in hot xylene, ethanol, DMF.Aqueous washing is ineffective without surfactants/solvents.
GHS Classification Aquatic Chronic 3 (H412) ; Skin Sens. 1B (H317)Do not release to environment. Treat as chemical waste, not general trash.
RCRA Status (US) Non-listed (Not P or U listed).Generator must characterize. Typically non-hazardous unless mixed with solvents.
Part 2: Critical Safety Protocols (Pre-Disposal)

1. Dust Explosion Prevention

  • Mechanism: Like many organic amides, the dust has a deflagration index (

    
    ) > 0. Static discharge from plastic waste bags can ignite a dust cloud.
    
  • Protocol: When transferring large quantities (>1 kg) of powder to waste drums, ground the drum and use antistatic liners. Avoid rapid dumping that generates a cloud.

2. Personal Protective Equipment (PPE)

  • Respiratory: N95/P2 particulate respirator is mandatory if handling powder to prevent inhalation and sensitization (H317).

  • Skin: Nitrile gloves are sufficient.

Part 3: Disposal Workflow (Decision Logic)

Use the following logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: CAS 123-26-2 FormCheck What is the physical form? Start->FormCheck Solid Pure Solid (Powder/Beads) FormCheck->Solid Dry Solid Liquid Liquid Mixture FormCheck->Liquid Solution/Slurry DisposalSolid Stream A: Solid Chemical Waste (Incineration Preferred) Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Ethanol, Toluene) SolventCheck->NonHalogenated Flammables Aqueous Aqueous/Rinsate (Suspension) SolventCheck->Aqueous Water Based DisposalHalo Stream B: Halogenated Waste (High Temp Incineration) Halogenated->DisposalHalo DisposalNonHalo Stream C: Non-Halogenated Waste (Fuel Blending/Incineration) NonHalogenated->DisposalNonHalo DisposalAq Stream D: Aqueous Chemical Waste (Precipitation/Filtration) Aqueous->DisposalAq

Figure 1: Operational decision tree for segregating Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- waste streams.

Part 4: Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Expired or Spilled Material)

Best Practice: High-temperature incineration.

  • Container Selection: Use a wide-mouth HDPE jar or a fiber drum with a liner.

  • Labeling: Label as "Non-Regulated Chemical Waste" (if in US and not mixed with hazardous substances) or "Hazardous Waste" (if adhering to strict internal EHS policies due to H412).

    • Text: "Solid Waste: N,N'-Ethylenebis(12-hydroxystearamide). Dust Hazard."

  • Spill Cleanup:

    • Do not dry sweep vigorously (dust risk).

    • Dampen the spill slightly with water or a dust suppressant.

    • Scoop into the container using non-sparking tools.

  • Final Disposal: Ship to a licensed incinerator. While sanitary landfill is legally permissible in some jurisdictions due to insolubility, incineration ensures complete destruction of the organic amide structure.

Protocol B: Solvent Mixtures (Reaction Mother Liquors)

Context: The amide is often dissolved in hot toluene, xylene, or alcohols.

  • Cooling Hazard: As the solution cools, the amide will precipitate .

    • Risk:[3][4] This can clog the neck of narrow waste containers (carboys).

  • Action:

    • Disposal must happen while the solution is warm (if safe) or after re-dissolving.

    • Alternatively, allow the solid to precipitate fully in a beaker, filter the solid (treat as Protocol A), and dispose of the filtrate separately.

  • Segregation:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste stream.

    • If dissolved in Ethanol/Toluene : Dispose in Non-Halogenated/Flammable Waste stream.

Protocol C: Aqueous Rinsate

Context: Cleaning glassware. The compound is H412 (Harmful to aquatic life).[5]

  • Prohibition: Do not pour rinsate down the sink. The compound will coat pipes and eventually release into waterways.

  • Collection: Collect the first 3 rinses (which contain 95% of the residue) into a "Wash Water" container.

  • Treatment:

    • Allow the container to stand; the amide will likely float or settle.

    • The supernatant can be decanted if tested clear, but the safest route is to send the entire aqueous mixture for off-site wastewater treatment.

Part 5: Regulatory Compliance & Waste Codes
United States (RCRA)
  • Status: Not a listed hazardous waste (40 CFR 261).

  • Characteristic Check: It does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.

  • Recommendation: Manage as "Non-RCRA Regulated Chemical Waste."

European Union (EWC/LoW)

Select the code based on the source of the waste:

Waste SourceRecommended EWC CodeDescription
Lab Reagent 16 05 06* Laboratory chemicals, consisting of or containing hazardous substances (if H412/H317 applies).
Lab Reagent 16 05 09 Discarded chemicals other than those mentioned in 16 05 06, 07 or 08 (Non-hazardous).
Plastic Additive 07 02 13 Waste plastic additives (from MFSU of plastics).

Asterisk denotes hazardous entry.[6] Due to Aquatic Chronic 3 classification, 16 05 06 is the conservative and preferred choice for EHS compliance.

References
  • PubChem. (n.d.). Compound Summary: N,N'-Ethylenebis(12-hydroxystearamide) (CAS 123-26-2). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N'-ethylenedi(stearamide). Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Combustible Dust: An Explosion Hazard.[3][7][8] Retrieved February 17, 2026, from [Link]

  • Waste Support UK. (n.d.). European Waste Codes (EWC) List. Retrieved February 17, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-

[1] Executive Summary & Technical Context Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] (commonly referred to as EBHSA or N,N'-Ethylenebis(12-hydroxystearamide)) is a high-performance bis-amide wax.[1][2] In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context

Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] (commonly referred to as EBHSA or N,N'-Ethylenebis(12-hydroxystearamide)) is a high-performance bis-amide wax.[1][2] In drug development and materials science, it is frequently utilized as a thixotropic agent, internal lubricant, or rheology modifier.[1]

The Scientist’s Perspective: While often classified as "low hazard" under GHS criteria, treating this substance casually is a novice mistake. Its physical properties—specifically its low surface energy and high dielectric constant —create two specific operational risks that standard SDS documents often gloss over:

  • Static-Induced Dispersion: As a micronized wax, it accumulates static charge rapidly during weighing, leading to "jumping" powder that contaminates the user's breathing zone.

  • Thermal Latency: When molten (>145°C), it retains heat significantly longer than aqueous solutions, posing a severe burn hazard that does not visually appear hot.

This guide moves beyond basic compliance to ensure data integrity (preventing cross-contamination) and operator safety .

Hazard Profile & Risk Assessment

Hazard CategorySpecific RiskMechanism of Action
Inhalation Nuisance Dust (High) Fine particulates (<10 µm) can bypass upper respiratory defenses.[1] While not acutely toxic, chronic overload can lead to "dust lung" or mechanical irritation.
Thermal Contact Burns Melting point is 140–145°C . The waxy nature causes molten material to adhere to skin, increasing burn severity compared to non-viscous liquids.
Physical Static Discharge Friction during scooping generates static charge, causing powder to repel from spatulas and disperse into the air.
Dermal Occlusion Low toxicity, but waxy residue can occlude pores or cause contact dermatitis in sensitive individuals.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be task-specific . Do not default to a "one-size-fits-all" approach.

Table 1: PPE Selection by Operational Phase[1]
PPE ComponentPhase 1: Powder Handling (Weighing, Transfer)Phase 2: Melt Processing (Compounding, Extrusion)Rationale
Respiratory N95 / P2 Respirator (Minimum) OR Fume HoodFume Hood / Local ExhaustPowder is light and easily airborne.[1] Molten wax may release mild fumes/vapors.
Hand Protection Nitrile Gloves (4 mil minimum)Thermal Insulated Gloves (Terrycloth/Kevlar) over NitrileNitrile provides chemical barrier; Thermal gloves prevent burns from 140°C+ material.
Eye Protection Safety Goggles (Indirect Vented)Face Shield + Safety GlassesGoggles seal against floating dust. Face shield protects against molten splatter.
Body Protection Lab Coat (Cotton/Flame Resistant)Lab Coat + Rubber Apron Cotton prevents static buildup. Rubber apron prevents molten wax soak-through.[1]

Operational Protocols

Protocol A: Anti-Static Weighing & Transfer

Objective: Mitigate static charge to prevent aerosolization.

  • Environmental Control: If possible, use an ionizing bar inside the weigh station. If unavailable, wipe the spatula handle and the exterior of the weighing boat with an anti-static wipe prior to use.

  • Grounding: Ensure the balance is grounded.

  • Transfer Technique:

    • Do not pour from the stock container.

    • Use a long-handled stainless steel spatula .[1] Plastic spatulas generate friction and static.

    • Action: Tap the spatula gently against the side of the weigh boat to dislodge powder. Do not "shake" the spatula in mid-air.

Protocol B: Thermal Processing (Melting)

Objective: Prevent adhesion burns.

  • Setup: Place the heating mantle or hot plate inside a fume hood.

  • Ramp Rate: Heat to 150°C (slightly above MP of 140°C). Avoid overheating (>200°C) to prevent discoloration and degradation.

  • Spill Management:

    • Pre-emptive: Line the hood surface with aluminum foil.

    • Reactive: If molten wax spills, do not wipe immediately . Allow it to solidify. Wiping molten wax spreads the heat and increases the burn area. Once solid, chip it off with a scraper.

Disposal & Decontamination Logic

The "Drain Clog" Reality: Never dispose of EBHSA (powder or molten) down the sink. It is insoluble in water. It will solidify in the p-trap, causing expensive plumbing failures.[1]

  • Solid Waste: Collect used powder, weighing boats, and solidified spills in a container labeled "Non-Hazardous Solid Chemical Waste" .

  • Cleaning Glassware:

    • Solvent Selection: Water is ineffective. Use hot toluene or xylene (in a fume hood) to dissolve residual wax.

    • Alternative: For light residue, heat the glassware to melt the wax, wipe with a paper towel, then wash with hot soapy water.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for handling EBHSA, prioritizing the physical state of the matter.

EBHSA_Safety_Flow Start Start: Handling CAS 123-26-2 State_Check Determine Physical State Start->State_Check Powder Solid / Powder Form State_Check->Powder Molten Molten / Liquid Form (>140°C) State_Check->Molten Risk_Dust Risk: Inhalation & Static Powder->Risk_Dust PPE_Dust PPE: Nitrile Gloves + N95/Fume Hood Tool: Steel Spatula (Anti-static) Risk_Dust->PPE_Dust Action_Weigh Action: Weigh/Transfer (Avoid pouring) PPE_Dust->Action_Weigh Disposal Disposal: Solid Waste Bin (NO DRAINS) Action_Weigh->Disposal Risk_Burn Risk: Thermal Adhesion Burn Molten->Risk_Burn PPE_Heat PPE: Thermal Gloves + Face Shield Control: Foil Liner Risk_Burn->PPE_Heat Action_Process Action: Extrusion/Molding (Do not wipe spills wet) PPE_Heat->Action_Process Action_Process->Disposal

Figure 1: Operational decision tree for EBHSA handling.[1] Note the distinct divergence in PPE based on the physical state (Powder vs. Molten).[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (particulate irritation).

  • Skin Contact (Molten):

    • Do NOT attempt to peel the wax off the skin. This will tear the tissue.

    • Immerse the burn area in cold water immediately to freeze the wax and stop the heat transfer.

    • Seek medical attention for removal.[3]

  • Eye Contact: Flush with water for 15 minutes.[4] If wax particles are stuck, do not rub (corneal abrasion risk).

References

  • National Center for Biotechnology Information (PubChem). Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- Compound Summary (CAS 123-26-2).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - N,N'-ethylenebis(12-hydroxystearamide).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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